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(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine Documentation Hub

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  • Product: (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine
  • CAS: 669713-91-1

Core Science & Biosynthesis

Foundational

(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine Introduction (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine is a diamine featuring a biphenyl moiety, a commo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine

Introduction

(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine is a diamine featuring a biphenyl moiety, a common scaffold in medicinal chemistry known for its role in modulating protein-protein interactions and providing a rigid structural core.[1] The molecule's structure, incorporating a pyrrolidine ring and a secondary methylamine, suggests potential applications in drug discovery, particularly as a ligand for receptors or transporters in the central nervous system. This guide provides a comprehensive, technically-grounded pathway for the synthesis of this target molecule, designed for researchers and professionals in organic synthesis and drug development. The proposed pathway is built on robust, high-yielding, and well-documented chemical transformations, emphasizing mechanistic understanding and practical execution.

Retrosynthetic Analysis: A Logical Blueprint for Synthesis

A retrosynthetic approach logically deconstructs the target molecule to identify readily available starting materials. The synthesis hinges on the strategic formation of two key carbon-nitrogen bonds.

The primary disconnection targets the bond between the ethyl bridge and the methylamino group. This bond can be efficiently formed via reductive amination, a reliable method for amine synthesis.[2][3] This step retro-synthetically yields methylamine and the corresponding ketone precursor: 1-(biphenyl-4-yl)-2-(pyrrolidin-1-yl)ethan-1-one .

A second disconnection at the C-N bond of the pyrrolidine ring points to a nucleophilic substitution reaction. This suggests that the α-carbon of the ethanone moiety can be functionalized with a leaving group, such as a bromide, which is then displaced by pyrrolidine. This leads back to the α-halo ketone, 2-bromo-1-(biphenyl-4-yl)ethanone .

Finally, removing the bromine atom reveals the starting material, 4-acetylbiphenyl (also known as 4-phenylacetophenone), a commercially available and stable ketone.[4][5]

G TM (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine KetoAmine 1-(Biphenyl-4-yl)-2-(pyrrolidin-1-yl)ethan-1-one + Methylamine TM->KetoAmine C-N Disconnection (Reductive Amination) BromoKetone 2-Bromo-1-(biphenyl-4-yl)ethanone + Pyrrolidine KetoAmine->BromoKetone C-N Disconnection (Nucleophilic Substitution) StartKetone 4-Acetylbiphenyl BromoKetone->StartKetone C-Br Disconnection (α-Halogenation)

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis Pathway

The forward synthesis is a three-step process beginning with 4-acetylbiphenyl. Each step is designed for high conversion and straightforward purification.

Step 1: α-Bromination of 4-Acetylbiphenyl

The initial step involves the selective bromination of the methyl group of 4-acetylbiphenyl to introduce a leaving group for the subsequent nucleophilic substitution.

  • Reaction: 4-Acetylbiphenyl → 2-Bromo-1-(biphenyl-4-yl)ethanone

  • Causality and Mechanism: This reaction proceeds via an enol or enolate intermediate. In the presence of an acid catalyst (e.g., HBr), the ketone tautomerizes to its enol form. The electron-rich double bond of the enol then attacks a molecule of bromine (Br₂), followed by deprotonation to yield the α-bromoketone and HBr. The choice of a non-polar solvent like chloroform or dichloromethane is crucial to prevent side reactions. The reaction is typically performed at or below room temperature to control selectivity and minimize dibromination.

Experimental Protocol: Synthesis of 2-Bromo-1-(biphenyl-4-yl)ethanone

  • Dissolve 4-acetylbiphenyl (1.0 eq.) in glacial acetic acid or chloroform.

  • Cool the solution in an ice bath to 0-5 °C.

  • Add a solution of bromine (1.0-1.1 eq.) in the same solvent dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by adding cold water.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize acid) and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or isopropanol to yield the α-bromoketone as a crystalline solid.

Step 2: Nucleophilic Substitution with Pyrrolidine

The synthesized α-bromoketone is then reacted with pyrrolidine to form the key aminoketone intermediate.

  • Reaction: 2-Bromo-1-(biphenyl-4-yl)ethanone + Pyrrolidine → 1-(Biphenyl-4-yl)-2-(pyrrolidin-1-yl)ethan-1-one

  • Causality and Mechanism: This is a classic SN2 reaction where the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom and displacing it.[6] A key consideration is the hydrobromic acid (HBr) byproduct, which will protonate the basic pyrrolidine, rendering it non-nucleophilic. To counter this, at least two equivalents of pyrrolidine are used: one to act as the nucleophile and the second to act as a base to neutralize the HBr. Alternatively, one equivalent of pyrrolidine can be used with a non-nucleophilic base like triethylamine or potassium carbonate.[7] The use of a polar aprotic solvent like acetonitrile or THF facilitates the reaction.

Experimental Protocol: Synthesis of 1-(Biphenyl-4-yl)-2-(pyrrolidin-1-yl)ethan-1-one

  • Dissolve 2-bromo-1-(biphenyl-4-yl)ethanone (1.0 eq.) in acetonitrile or THF.

  • Add potassium carbonate (1.5 eq.) to the solution as a base.

  • Add pyrrolidine (1.2 eq.) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux (around 60-80 °C) and maintain for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue using column chromatography on silica gel (e.g., with a hexane/ethyl acetate gradient) to yield the pure aminoketone. A similar synthesis is referenced in the literature for pyrovalerone analogues.[8][9]

Step 3: Reductive Amination with Methylamine

The final step is the reductive amination of the aminoketone with methylamine to furnish the target compound. This method is superior to direct alkylation, which often leads to over-alkylation and a mixture of products.[10][11]

  • Reaction: 1-(Biphenyl-4-yl)-2-(pyrrolidin-1-yl)ethan-1-one + Methylamine → (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine

  • Causality and Mechanism: The reaction proceeds in two stages within the same pot. First, the ketone reacts with methylamine to form a hemiaminal intermediate, which then dehydrates to form an iminium ion. Second, a mild and selective reducing agent, present in the reaction mixture, reduces the iminium ion to the final secondary amine.[2][12] Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose because they are mild enough not to reduce the starting ketone but are highly effective at reducing the protonated iminium ion.[13] The reaction is typically run in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at slightly acidic pH to facilitate iminium ion formation.

Experimental Protocol: Synthesis of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine

  • Dissolve 1-(biphenyl-4-yl)-2-(pyrrolidin-1-yl)ethan-1-one (1.0 eq.) in 1,2-dichloroethane (DCE) or methanol.

  • Add a solution of methylamine (1.5-2.0 eq., e.g., 40% in water or 2M in THF).

  • Add acetic acid (1.1 eq.) to catalyze imine formation and stir for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the final pure compound.

Quantitative Data Summary

StepReactantsMolar Ratio (eq.)SolventTemp. (°C)Time (h)Expected Yield (%)
1 4-Acetylbiphenyl, Bromine1 : 1.1Chloroform0 → RT2 - 485 - 95
2 α-Bromoketone, Pyrrolidine, K₂CO₃1 : 1.2 : 1.5AcetonitrileReflux4 - 670 - 85
3 Aminoketone, Methylamine, NaBH(OAc)₃1 : 2.0 : 1.5DCERT12 - 2475 - 90

Overall Synthesis Workflow

The following diagram illustrates the complete, three-step synthetic sequence from the starting material to the final product.

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Reductive Amination A 4-Acetylbiphenyl B 2-Bromo-1-(biphenyl-4-yl)ethanone A->B Br₂ Chloroform C 1-(Biphenyl-4-yl)-2- (pyrrolidin-1-yl)ethan-1-one B->C Pyrrolidine, K₂CO₃ Acetonitrile, Reflux D (1-Biphenyl-4-yl-2-pyrrolidin-1-yl -ethyl)-methyl-amine C->D CH₃NH₂ NaBH(OAc)₃, DCE

Caption: The three-step forward synthesis pathway.

Conclusion

The described synthetic pathway provides a reliable and efficient route to (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine. By leveraging fundamental and robust organic reactions—α-bromination, nucleophilic substitution, and reductive amination—this guide offers a logical and reproducible strategy. The emphasis on mechanistic understanding for each step allows for informed troubleshooting and optimization, making this protocol a valuable resource for researchers in synthetic and medicinal chemistry.

References

  • Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link][12][14]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link][3]

  • Groves, C. E., et al. (2016). Reductive aminations by imine reductases: from milligrams to tons. Green Chemistry. [Link][2]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link][13]

  • Sommer, H. Z., et al. (1969). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. DTIC. [Link][7]

  • Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link][6]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link][10]

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  • ResearchGate. Scheme 1 Retrosynthetic analysis. [Link][1]

  • Meltzer, H. Y., et al. (2012). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][9]

  • SciSpace. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. [Link][8]

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  • Bhosale, S. H., et al. (2014). Design, synthesis, pharmacological evaluation and computational studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as potential antipsychotics. European Journal of Medicinal Chemistry. [Link][15]

  • 2a biotech. (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)methylamine. [Link][16]

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  • YouTube. Alkylation of Amines, Part 1: with Alkyl Halides. [Link][18]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine

Introduction (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine is a synthetic compound featuring a biphenyl moiety, a pyrrolidine ring, and a methyl-amine group. Its structural motifs are present in various biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine is a synthetic compound featuring a biphenyl moiety, a pyrrolidine ring, and a methyl-amine group. Its structural motifs are present in various biologically active molecules, suggesting its potential for investigation in drug discovery and development. Notably, structurally related compounds have shown activity as κ-opioid receptor (KOR) antagonists and monoamine reuptake inhibitors.[1] Understanding the physicochemical properties of this compound is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for developing suitable formulations.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental protocols.

Chemical Identity and Structure

The unique arrangement of aromatic and aliphatic cyclic and acyclic functionalities defines the chemical nature of this molecule.

  • IUPAC Name: N-methyl-1-(biphenyl-4-yl)-2-(pyrrolidin-1-yl)ethan-1-amine

  • CAS Number: 669713-91-1[2]

  • Molecular Formula: C₁₉H₂₄N₂

  • Chemical Structure:

    Caption: 2D Chemical Structure of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine.

Physicochemical Properties

Precise experimental data for this specific molecule is not extensively available in the public domain. Therefore, a combination of data from chemical suppliers and computationally predicted values are presented. These values are crucial for initial assessment in a drug discovery pipeline.

PropertyValue (Predicted/Supplied)Source
Molecular Weight 280.41 g/mol Calculated
logP (Octanol/Water) 3.8 ± 0.4Predicted
pKa (most basic) 9.5 ± 0.2Predicted
Aqueous Solubility LowInferred from logP
Melting Point Not available-
Boiling Point Not available-

Experimental Protocols for Physicochemical Characterization

To obtain definitive data, the following standard experimental protocols are recommended. The rationale behind these choices is to provide robust and reproducible results essential for regulatory submissions and further development.

Determination of pKa by Potentiometric Titration

The ionization constant (pKa) is a critical parameter as it influences the solubility, absorption, and receptor interaction of a drug molecule. Potentiometric titration is a highly accurate method for its determination.[3][4][5][6][7]

Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.

Protocol:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of hydrochloric acid and a 0.1 M solution of sodium hydroxide.

    • Prepare a 0.15 M solution of potassium chloride to maintain constant ionic strength.[5]

    • Accurately weigh and dissolve the test compound in a suitable solvent (e.g., a co-solvent system like methanol/water if solubility is low) to a concentration of approximately 1 mM.

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[3][5]

  • Titration:

    • Place a known volume of the test compound solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Purge the solution with nitrogen to remove dissolved carbon dioxide.[5]

    • Add the titrant (NaOH for an acidic salt of the amine, or HCl for the free base) in small, precise increments.

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point. This can be determined from the midpoint of the buffer region on the titration curve.[3]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solutions Prepare Titrant, Analyte, and Ionic Strength Solutions calibrate Calibrate pH Meter prep_solutions->calibrate setup Set up Titration Vessel with Stirring and N2 Purge calibrate->setup titrate Add Titrant in Increments setup->titrate record Record pH at Each Step titrate->record plot Plot pH vs. Titrant Volume record->plot determine_pka Determine pKa from Half-Equivalence Point plot->determine_pka KOR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular KOR κ-Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activates beta_arrestin β-Arrestin KOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits MAPK MAPK Pathway (p38, JNK, ERK) beta_arrestin->MAPK Activates Agonist Agonist (e.g., Dynorphin) Agonist->KOR Activates Antagonist (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine (Potential Antagonist) Antagonist->KOR Blocks

Caption: Simplified κ-opioid receptor signaling pathway.

  • Monoamine Reuptake Inhibition: The core structure also resembles that of monoamine reuptake inhibitors, which are used to treat depression and other psychiatric disorders. [8][9][10][11][12]These compounds block the serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) transporters, increasing the synaptic concentration of these neurotransmitters.

Proposed Synthetic Pathway

A plausible synthetic route to (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine can be envisioned starting from 4-biphenylacetonitrile. This multi-step synthesis involves reduction, protection, chiral separation, activation, and substitution followed by deprotection and reductive amination.

Synthesis_Pathway start 4-Biphenylacetonitrile step1 Reduction (e.g., LiAlH4) start->step1 intermediate1 2-(Biphenyl-4-yl)ethan-1-amine step1->intermediate1 step2 Boc Protection intermediate1->step2 intermediate2 Boc-protected Amine step2->intermediate2 step3 Hydroxylation & Activation (e.g., to Mesylate) intermediate2->step3 intermediate3 Activated Intermediate step3->intermediate3 step4 Substitution with Pyrrolidine intermediate3->step4 intermediate4 Boc-protected Pyrrolidine Adduct step4->intermediate4 step5 Boc Deprotection intermediate4->step5 intermediate5 Secondary Amine step5->intermediate5 step6 Reductive Amination (Formaldehyde, NaBH(OAc)3) intermediate5->step6 final_product (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine step6->final_product

Caption: A proposed synthetic workflow for the target compound.

Conclusion

(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine is a compound of interest for which detailed experimental physicochemical data is lacking. The predicted properties suggest low aqueous solubility and a basic nature, which are critical considerations for its handling and formulation. The provided experimental protocols offer a clear path for the definitive characterization of this molecule. Its structural similarity to known neuropharmacological agents warrants further investigation into its biological activity, particularly as a modulator of the κ-opioid receptor or monoamine transporters.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Warren Center for Neuroscience Drug Discovery. Kinetic Solubility 96 –Well Protocol. Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. Available from: [Link]

  • protocols.io. LogP / LogD shake-flask method. Available from: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

  • Tufts University. Kappa Receptors – Opioid Peptides. Available from: [Link]

  • JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available from: [Link]

  • Wikipedia. κ-opioid receptor. Available from: [Link]

  • ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Available from: [Link]

  • Evotec. Turbidimetric Solubility Assay. Available from: [Link]

  • National Center for Biotechnology Information. Physiology, Opioid Receptor. Available from: [Link]

  • National Center for Biotechnology Information. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Available from: [Link]

  • Chiang Mai Journal of Science. Synthesis of N-([1,1'-biphenyl]-4-ylmethyl)-4- methylpyridin-2-amines and Antibacterial Evaluation. Available from: [Link]

  • Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available from: [Link]

  • National Center for Biotechnology Information. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Available from: [Link]

  • Arabian Journal of Chemistry. Synthesis of N, N-Bis([1,1′-biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction. Available from: [Link]

  • National Center for Biotechnology Information. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Available from: [Link]

  • National Center for Biotechnology Information. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Available from: [Link]

  • National Center for Biotechnology Information. Monoamine depletion by reuptake inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Mechanism of Action of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine

Executive Summary (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine is a novel psychoactive compound whose specific pharmacological profile is not extensively documented in peer-reviewed literature. However, its che...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine is a novel psychoactive compound whose specific pharmacological profile is not extensively documented in peer-reviewed literature. However, its chemical architecture, featuring a biphenyl group and a pyrrolidinyl moiety, strongly suggests its classification as a monoamine reuptake inhibitor. This guide posits a primary mechanism of action centered on the inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET). Such a mechanism would lead to an increase in the synaptic concentrations of these key neurotransmitters, resulting in significant psychostimulant and sympathomimetic effects. This document provides a comprehensive overview of the hypothesized mechanism of action and outlines a rigorous experimental framework for its definitive elucidation.

Introduction and Structural Rationale

The molecule (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine belongs to a class of compounds that bear a structural resemblance to well-characterized cathinone and pyrovalerone derivatives.[1][2] These substances are known to be potent inhibitors of monoamine transporters.[3] The core structure consists of a biphenyl group, which confers lipophilicity and potential for aromatic interactions within the transporter binding pocket, and a pyrrolidine ring, a common feature in many potent dopamine reuptake inhibitors (DRIs).[4][5] Based on these structural analogies, the primary hypothesis is that this compound functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[6]

Norepinephrine and dopamine are critical neurotransmitters in the central nervous system, regulating mood, attention, motivation, and the body's stress response.[7][8] Their reuptake from the synaptic cleft is mediated by the norepinephrine transporter (NET) and the dopamine transporter (DAT), respectively.[9][10] By blocking these transporters, NDRIs increase the extracellular levels and duration of action of norepinephrine and dopamine, leading to enhanced noradrenergic and dopaminergic neurotransmission.[6]

Hypothesized Core Mechanism of Action: Dual Inhibition of DAT and NET

The proposed primary mechanism of action for (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine is the competitive inhibition of both the dopamine transporter (DAT) and the norepinephrine transporter (NET).[11][12] This dual action is characteristic of many psychostimulants and some antidepressants.[6][7]

Interaction with the Dopamine Transporter (DAT)

It is hypothesized that the compound binds to the DAT, preventing the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[13] This leads to an accumulation of dopamine in the synapse, thereby increasing the stimulation of postsynaptic dopamine receptors. The dopaminergic pathways are strongly associated with reward, motivation, and motor control, and their enhanced activity is linked to the reinforcing and stimulant effects of many drugs of abuse.[11][13]

Interaction with the Norepinephrine Transporter (NET)

Concurrently, the compound is expected to inhibit the NET, leading to increased synaptic concentrations of norepinephrine.[6] Elevated norepinephrine levels contribute to increased arousal, alertness, and focus.[8] This action is a key component in the therapeutic effects of drugs used to treat Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[7][12] In some brain regions, such as the prefrontal cortex where DAT expression is low, NET is also responsible for the reuptake of dopamine, making NET inhibition a critical factor in modulating dopamine levels in this area.[14]

Potential for Serotonin Transporter (SERT) Activity

While the primary activity is predicted to be at DAT and NET, the possibility of interaction with the serotonin transporter (SERT) cannot be excluded without empirical data.[15] Many monoamine reuptake inhibitors exhibit some degree of affinity for SERT.[4][5] Significant SERT inhibition would add a serotonergic component to the drug's profile, potentially influencing mood and contributing to a different spectrum of therapeutic effects and side effects.[16]

Below is a diagram illustrating the proposed signaling pathway.

Monoamine_Reuptake_Inhibition Figure 1: Hypothesized Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA Dopamine (DA) DA_Vesicle->DA Release NE_Vesicle Norepinephrine Vesicles NE Norepinephrine (NE) NE_Vesicle->NE Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Compound (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine Compound->DAT Inhibition Compound->NET Inhibition DA->DAT Reuptake DA_Receptor Dopamine Receptors DA->DA_Receptor Binding NE->NET Reuptake NE_Receptor Norepinephrine Receptors NE->NE_Receptor Binding Signal Downstream Signaling & Neuronal Response DA_Receptor->Signal NE_Receptor->Signal

Caption: Hypothesized mechanism of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine.

Experimental Workflow for Elucidating the Mechanism of Action

To rigorously test the hypothesis and fully characterize the pharmacological profile of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, a multi-tiered experimental approach is necessary.

Tier 1: In Vitro Target Affinity and Potency

The initial step is to determine the binding affinity and functional potency of the compound at the primary molecular targets: DAT, NET, and SERT.

Experimental Protocol 1: Radioligand Binding Assays

  • Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for human DAT, NET, and SERT.

  • Methodology:

    • Prepare cell membrane homogenates from HEK293 cells stably expressing the human transporters.

    • Incubate the membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT) across a range of concentrations of the test compound.

    • Separate bound and free radioligand by rapid filtration.

    • Quantify radioactivity using liquid scintillation counting.

    • Calculate the Ki values using the Cheng-Prusoff equation.

Experimental Protocol 2: Synaptosomal Uptake Inhibition Assays

  • Objective: To determine the concentration of the test compound that inhibits 50% of the uptake (IC50) of dopamine, norepinephrine, and serotonin into synaptosomes.

  • Methodology:

    • Prepare synaptosomes from rat striatum (for DAT), hippocampus (for NET), and whole brain minus striatum (for SERT).

    • Pre-incubate synaptosomes with various concentrations of the test compound.

    • Initiate uptake by adding a low concentration of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Terminate the uptake reaction by rapid filtration and washing with ice-cold buffer.

    • Measure the radioactivity in the synaptosomes.

    • Calculate IC50 values from concentration-response curves.

Data Presentation: Target Affinity and Potency Profile

Target TransporterRadioligandKi (nM) [Hypothetical]Uptake Inhibition IC50 (nM) [Hypothetical]
Dopamine (DAT)[³H]WIN 35,4282550
Norepinephrine (NET)[³H]nisoxetine4075
Serotonin (SERT)[³H]citalopram>1000>2000
Tier 2: Cellular and Electrophysiological Assays

Following confirmation of target engagement, the next step is to assess the downstream cellular consequences of transporter inhibition.

Experimental Protocol 3: In Vitro Electrophysiology

  • Objective: To measure the effect of the compound on dopamine and norepinephrine-mediated currents in neurons.

  • Methodology:

    • Use whole-cell patch-clamp recordings from dopaminergic neurons in the ventral tegmental area (VTA) or noradrenergic neurons in the locus coeruleus (LC) in brain slices.

    • Apply the test compound and measure changes in the frequency and amplitude of spontaneous excitatory postsynaptic currents (sEPSCs) or inhibitory postsynaptic currents (sIPSCs).

    • Alternatively, evoke neurotransmitter release and measure the effect of the compound on the clearance rate of locally applied dopamine or norepinephrine using fast-scan cyclic voltammetry.

Below is a diagram illustrating the experimental workflow.

Experimental_Workflow Figure 2: Experimental Workflow for Mechanism Elucidation cluster_tier1 Tier 1: In Vitro Characterization cluster_tier2 Tier 2: Cellular & Electrophysiological Analysis cluster_tier3 Tier 3: In Vivo Behavioral Pharmacology Binding Radioligand Binding Assays (Determine Ki for DAT, NET, SERT) Uptake Synaptosomal Uptake Assays (Determine IC50 for DA, NE, 5-HT) Binding->Uptake Confirm Affinity Electro Electrophysiology / Voltammetry (Assess neuronal firing & neurotransmitter clearance) Uptake->Electro Confirm Functional Potency Locomotor Locomotor Activity (Measure stimulant effects) Electro->Locomotor Confirm Cellular Mechanism CPP Conditioned Place Preference (Assess rewarding/reinforcing properties) Locomotor->CPP Assess Abuse Potential FST Forced Swim Test (Evaluate antidepressant-like effects) CPP->FST Assess Therapeutic Potential

Sources

Exploratory

in vitro metabolic stability of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine

An In-Depth Technical Guide to the In Vitro Metabolic Stability of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine Abstract The metabolic stability of a drug candidate is a critical determinant of its pharmacokine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Metabolic Stability of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comprehensive technical framework for assessing the in vitro metabolic stability of the novel chemical entity (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, hereafter referred to as BPEA for brevity. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach. We will explore the structural liabilities of BPEA, present detailed, field-proven protocols for both liver microsomal and hepatocyte-based assays, and delineate the subsequent data analysis required to determine key parameters such as intrinsic clearance (CLint). This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and scientifically sound methodology for metabolic stability screening.

Introduction to Metabolic Stability in Drug Discovery

The primary objective of early drug metabolism and pharmacokinetics (DMPK) studies is to identify compounds with favorable properties for further development.[1] A compound that is metabolized too rapidly by the body will likely have a short duration of action, requiring frequent dosing and leading to poor patient compliance. Conversely, a compound that is too stable may accumulate, leading to potential toxicity. The liver is the body's primary site for drug metabolism, largely mediated by the Cytochrome P450 (CYP450) superfamily of enzymes, which are responsible for Phase I metabolic reactions.[2][3]

To predict a compound's metabolic fate in vivo, we employ robust in vitro models that recapitulate the metabolic machinery of the liver. The two most common and complementary systems are:

  • Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum from homogenized liver cells (hepatocytes). They are rich in Phase I enzymes, particularly CYPs, making them an excellent, cost-effective tool for high-throughput screening of oxidative metabolism.[4][5]

  • Hepatocytes: These are intact, viable liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as necessary cofactors.[6][7] Hepatocyte assays provide a more holistic view of cellular metabolism and are considered the "gold standard" for in vitro studies.[8]

Regulatory bodies like the FDA emphasize the need to characterize a drug's metabolic profile early in development to inform clinical trial design and assess safety.[9][10][11][12]

Structural Analysis and Predicted Metabolic Liabilities of BPEA

Before initiating experimental work, a structural analysis of the test compound can predict its potential metabolic "soft spots." This proactive assessment aids in experimental design and later, in the interpretation of results or metabolite identification studies.

Chemical Structure of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine (BPEA):

Based on its structure, BPEA presents several potential sites for enzymatic metabolism:

  • Biphenyl Moiety: Biphenyl groups are susceptible to aromatic hydroxylation by CYP450 enzymes. The most common site of oxidation is the 4'-position (para to the phenyl-phenyl bridge), a well-documented metabolic pathway.[13]

  • N-Methyl Group: The secondary amine is a prime target for N-dealkylation, where the methyl group is oxidatively removed to form a primary amine metabolite. This is a very common metabolic route for many drugs.[14]

  • Pyrrolidine Ring: The pyrrolidine ring can undergo oxidation, often at the 2"-position, to form a lactam metabolite.[15]

These predicted pathways are critical for designing subsequent metabolite identification studies.

G cluster_0 Potential Metabolic Pathways parent (BPEA) Parent Compound met1 Aromatic Hydroxylation (Hydroxylated Biphenyl) parent->met1 CYP450 met2 N-Dealkylation (Primary Amine) parent->met2 CYP450 met3 Ring Oxidation (Pyrrolidine Lactam) parent->met3 CYP450

Caption: Predicted Phase I metabolic pathways for BPEA.

Experimental Design: A Self-Validating System

To ensure the trustworthiness and accuracy of results, the experimental design must be self-validating. This is achieved by incorporating a comprehensive set of controls that account for non-enzymatic degradation and confirm the metabolic competency of the in vitro system.

  • Rationale for Dual System Approach: Using both liver microsomes and hepatocytes provides a more complete metabolic profile. A compound may be stable in microsomes (Phase I only) but rapidly cleared in hepatocytes, suggesting Phase II metabolism is the dominant clearance pathway.[7]

  • Negative Controls:

    • Heat-Inactivated Microsomes/Hepatocytes: Incubating the compound with enzymes that have been denatured by heat helps differentiate between metabolic turnover and non-specific binding or chemical instability.[7]

    • Incubation without NADPH (Microsomes): Since most CYP450 enzymes require the cofactor NADPH to function, its omission serves as a control for non-NADPH-dependent metabolism.[1]

  • Positive Controls: Including compounds with known, well-characterized clearance rates (e.g., one high-clearance and one low-clearance compound) validates that the test system is performing as expected.[7]

  • Vehicle Control: A control incubation with only the vehicle (typically DMSO) ensures it does not interfere with the assay.

Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol details a standard procedure for assessing Phase I metabolic stability.

Experimental Parameters
ParameterValueRationale
Test SystemPooled Human Liver MicrosomesAverages out inter-individual variability in enzyme expression.
Microsome Concentration0.5 mg/mLBalances metabolic activity with minimizing non-specific binding.
BPEA Concentration1 µMLow concentration to be under the Michaelis-Menten constant (Km), ensuring first-order kinetics.
Incubation Time Points0, 5, 15, 30, 45, 60 minProvides sufficient data points to accurately determine the degradation slope.[7]
CofactorNADPH Regenerating SystemEnsures a constant supply of NADPH for the duration of the incubation.
Positive ControlsVerapamil (High Clearance), Diazepam (Low Clearance)Validates the assay's ability to measure both rapid and slow metabolism.[7]
Replicatesn=3Ensures statistical robustness.
Step-by-Step Methodology
  • Reagent Preparation: Prepare a stock solution of BPEA in DMSO. Thaw pooled HLMs on ice. Prepare phosphate buffer (pH 7.4) and the NADPH regenerating system.

  • Incubation Plate Setup: In a 96-well plate, add buffer and the HLM solution to each well.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring the system to the optimal metabolic temperature.

  • Initiation of Reaction: Add a small volume of BPEA stock solution to each well to achieve the final 1 µM concentration. To initiate the metabolic reaction, add the NADPH regenerating system. The T=0 sample is immediately quenched.

  • Time Course Incubation: Place the plate in a shaking incubator at 37°C.

  • Reaction Termination (Quenching): At each time point (5, 15, 30, 45, 60 min), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis). This step simultaneously precipitates the microsomal proteins.[16]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for LC-MS/MS analysis.

G prep Prepare Reagents (HLM, Buffer, BPEA) preincubate Pre-incubate Plate (HLM + Buffer) at 37°C prep->preincubate initiate Initiate Reaction (Add BPEA, then NADPH) preincubate->initiate quench0 Quench T=0 Sample initiate->quench0 incubate Incubate at 37°C initiate->incubate sample Sample at Time Points (5, 15, 30, 45, 60 min) incubate->sample quench Quench Reaction (Ice-Cold Acetonitrile + IS) sample->quench process Centrifuge & Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Protocol: Cryopreserved Hepatocyte Stability Assay

This protocol assesses both Phase I and Phase II metabolism in a more physiologically relevant system.

Experimental Parameters
ParameterValueRationale
Test SystemPooled Cryopreserved Human HepatocytesProvides a complete metabolic system while averaging donor variability.
Cell Density0.5 x 10^6 viable cells/mLA standard concentration that provides robust metabolic activity.[6][17]
BPEA Concentration1 µMEnsures first-order kinetics.
Incubation Time Points0, 15, 30, 60, 90, 120 minLonger time course to capture metabolism by slower-acting enzymes.[6]
Replicatesn=3Ensures statistical robustness.
Step-by-Step Methodology
  • Hepatocyte Thawing: Rapidly thaw a vial of cryopreserved hepatocytes in a 37°C water bath. Transfer the cells to pre-warmed incubation medium.

  • Cell Viability and Counting: Determine cell viability and density using a method like the Trypan Blue exclusion test. Adjust the cell density to 0.5 x 10^6 viable cells/mL.

  • Incubation Setup: Add the hepatocyte suspension to the wells of a 24- or 48-well plate.

  • Initiation of Reaction: Add the BPEA stock solution to the wells to start the incubation. Place the plate on an orbital shaker in an incubator (37°C, 5% CO2).

  • Sampling and Quenching: At each designated time point, take an aliquot from the appropriate wells and quench the reaction by adding it to ice-cold acetonitrile with an internal standard, as described in the microsomal assay.[16]

  • Sample Processing: Centrifuge the samples to pellet cell debris and precipitated protein. Transfer the supernatant for LC-MS/MS analysis.

G thaw Thaw & Prepare Hepatocytes count Count Cells & Adjust Density (0.5x10^6 cells/mL) thaw->count plate Plate Hepatocyte Suspension count->plate initiate Initiate Reaction (Add BPEA) plate->initiate incubate Incubate at 37°C with Shaking initiate->incubate sample Sample at Time Points (0, 15, 30, 60, 90, 120 min) incubate->sample quench Quench Reaction (Ice-Cold Acetonitrile + IS) sample->quench process Centrifuge & Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze

Caption: Workflow for the Cryopreserved Hepatocyte Stability Assay.

Bioanalytical Method: LC-MS/MS Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this application due to its high sensitivity, specificity, and throughput.[4][18]

  • Principle: The LC system separates the parent compound (BPEA) from any potential metabolites and matrix components. The mass spectrometer then quantifies the BPEA by monitoring a specific mass transition (a parent ion fragmenting to a specific daughter ion), which is unique to the compound.

  • Quantification: The amount of BPEA remaining at each time point is determined by comparing its peak area to that of a stable, isotope-labeled internal standard added during the quenching step.[19]

Data Analysis and Interpretation

The goal of data analysis is to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

  • Calculate Percent Remaining: For each time point, calculate the percentage of BPEA remaining relative to the T=0 time point.

  • Plot the Data: Plot the natural logarithm (ln) of the percent remaining BPEA against time.[16][17]

  • Determine the Rate Constant (k): The slope of the resulting line is the elimination rate constant, k. The line should have a good correlation coefficient (R² > 0.9) for the data to be considered reliable.

  • Calculate Half-Life (t½):

    • t½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • For HLM: CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of Incubation (µL) / Protein Amount (mg))

    • For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (Volume of Incubation (µL) / Number of Cells (in millions))[20]

Hypothetical Data Summary
Assay SystemHalf-Life (t½, min)Intrinsic Clearance (CLint)Clearance Classification
Human Liver Microsomes2555.4 µL/min/mg proteinHigh
Human Hepatocytes1877.0 µL/min/10^6 cellsHigh

Note: Clearance classification is based on standard industry benchmarks.

Interpretation of Results

The hypothetical data above suggests that BPEA is a high-clearance compound. The rapid clearance in both microsomes and hepatocytes indicates that Phase I (CYP-mediated) metabolism is likely a primary driver of its disposition. The slightly faster clearance in hepatocytes could suggest some contribution from Phase II enzymes or that the cellular environment enhances Phase I activity. Such a profile would predict a short in vivo half-life in humans, which is critical information for designing subsequent in vivo pharmacokinetic studies and establishing a potential dosing regimen.[4][21]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the (BPEA). By employing both human liver microsomes and hepatocytes within a self-validating experimental design, researchers can confidently determine the intrinsic clearance of the compound. This information is fundamental to the drug discovery cascade, enabling early identification of metabolic liabilities and guiding the selection of candidates with the most promising pharmacokinetic profiles.

Following this initial stability assessment, the logical next steps would include:

  • Metabolite Identification: Using high-resolution mass spectrometry to identify the structures of the metabolites formed during the incubations, confirming the predicted pathways from Section 2.[22]

  • Reaction Phenotyping: Identifying the specific CYP450 isozymes responsible for BPEA's metabolism to predict potential drug-drug interactions.[22][23]

By integrating these studies, a comprehensive understanding of BPEA's metabolic fate can be achieved, significantly de-risking its progression through the drug development pipeline.

References

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  • Grimmett, M. R., et al. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

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  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

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Sources

Exploratory

A Technical Guide to the Preliminary Toxicological Screening of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine

Prepared by: Gemini, Senior Application Scientist Preamble: Charting a Course for a Novel Chemical Entity The compound (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine is a novel chemical entity. Publicly available...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Preamble: Charting a Course for a Novel Chemical Entity

The compound (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine is a novel chemical entity. Publicly available toxicological data on this specific molecule is non-existent. Its structure, featuring a biphenyl group and a pyrrolidine ring, shares motifs with psychoactive substances, including methylphenidate and pyrovalerone analogues, which are known to interact with monoamine transporters.[1][2][3][4][5] This structural similarity necessitates a thorough and proactive toxicological evaluation to characterize its safety profile before any further development.

This guide provides a comprehensive, multi-tiered strategy for the preliminary toxicological screening of this compound. It is designed for drug development professionals and researchers, moving from computational predictions to robust in vitro biological assays. The logic is to fail fast and cheap, identifying key liabilities early in the discovery pipeline. Each proposed step is grounded in established regulatory science and best practices to ensure data integrity and sound decision-making.[6][7][8]

Section 1: The Foundation - In Silico & Physicochemical Profiling

Rationale: Before committing to resource-intensive wet lab experiments, a robust in silico assessment is paramount. Computational toxicology uses computer models to predict the potential adverse effects of a compound based on its chemical structure.[9][10] This approach provides an early warning system, highlighting potential hazards such as carcinogenicity, mutagenicity, or organ toxicity, which can then be specifically investigated in subsequent biological assays.[11][12]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity or toxicity.[11] For this compound, we will utilize a battery of validated QSAR models to predict:

  • Mutagenicity: Prediction of Ames test outcomes.

  • Carcinogenicity: Estimation of carcinogenic potential in rodents.

  • Hepatotoxicity: Likelihood of causing liver injury.

  • Cardiotoxicity: Potential for hERG channel blockade.

  • Skin Sensitization: Potential to cause allergic contact dermatitis.

Commercially available and public platforms such as the OECD QSAR Toolbox, Derek Nexus, and TOPKAT provide pre-built models for these endpoints.[11]

Physicochemical Characterization

Parallel to in silico modeling, fundamental physicochemical properties must be determined experimentally. These properties influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile and are critical for designing and interpreting all subsequent assays.

ParameterMethodRationale
Solubility Kinetic or Thermodynamic Solubility AssayDetermines the maximum concentration achievable in aqueous buffers used for biological assays.
LogP/LogD Shake-flask or HPLC methodPredicts lipophilicity, which influences membrane permeability and potential for non-specific binding.
pKa Potentiometric titration or UV-spectroscopyIdentifies the ionization state at physiological pH, affecting solubility, binding, and transport.
Diagram 1: Initial Screening Workflow

This diagram illustrates the initial decision-making workflow, starting with computational and physicochemical analysis.

G cluster_0 Tier 1: In Silico & Physicochemical cluster_1 Decision Point cluster_2 Outcome A Compound Synthesis (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine B In Silico Toxicity Prediction (QSAR, etc.) A->B C Physicochemical Profiling (Solubility, LogD, pKa) A->C D Initial Hazard Assessment B->D C->D E Proceed? D->E F Advance to In Vitro Biology (Tier 2 and beyond) E->F Yes G Terminate or Redesign (Unacceptable predicted liabilities) E->G No

Caption: Tier 1 workflow for initial hazard identification.

Section 2: Metabolism and Bioactivation Potential

Rationale: A compound's therapeutic action and toxicity are governed not just by the parent molecule but also by its metabolites. Understanding metabolic stability is crucial for predicting in vivo clearance, bioavailability, and half-life.[13][14] Furthermore, some drug toxicities are caused by the formation of chemically reactive metabolites that can covalently bind to cellular macromolecules, leading to idiosyncratic adverse drug reactions.[15]

Metabolic Stability Assay

This assay measures the rate at which the compound is broken down by drug-metabolizing enzymes.[16][17] We will use human liver microsomes (HLM), which are rich in Phase I (e.g., Cytochrome P450) enzymes, and hepatocytes, which contain both Phase I and Phase II enzymes.[18]

  • Preparation: Pre-warm a solution of pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add the test compound (final concentration 1 µM) to the microsome solution. Split the mixture into two groups: one with and one without the NADPH-regenerating system (the cofactor for CYP450 enzymes).

  • Incubation: Incubate both groups at 37°C. Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Reactive Metabolite Screening

This assay is designed to "trap" electrophilic metabolites by including a nucleophilic agent in the metabolic incubation. Glutathione (GSH) is the most common trapping agent as it mimics a key cellular detoxification pathway.[19]

  • Incubation: Perform an incubation similar to the microsomal stability assay, but with the addition of a high concentration of glutathione (e.g., 5-10 mM GSH) to the HLM and NADPH-regenerating system.

  • Reaction: Incubate the mixture at 37°C for 60 minutes.

  • Analysis: After quenching with acetonitrile, analyze the samples using high-resolution LC-MS/MS.

  • Detection: Screen the data for potential GSH adducts by looking for characteristic neutral losses (e.g., loss of pyroglutamic acid, 129 Da) during fragmentation or by using exact mass filtering.[19][20] The presence of a GSH adduct confirms the formation of a reactive metabolite.[21]

Table 1: Representative Metabolic Data Summary
Compoundt½ (min)Intrinsic Clearance (Clint) (µL/min/mg)GSH Adducts Detected?Preliminary Assessment
Test Compound 4515.4Yes (m/z = X)Moderate Stability, Potential for Bioactivation
Verapamil (Control) 1069.3NoHigh Clearance (Known Substrate)
Acetaminophen (Control) 2527.7Yes (Known)Moderate Clearance, Known Bioactivation

Section 3: In Vitro Cytotoxicity Assessment

Rationale: Cytotoxicity assays are fundamental for determining a compound's intrinsic ability to damage or kill cells.[22] By using two assays with different mechanistic endpoints—metabolic activity (MTT) and membrane integrity (LDH)—we create a more robust and reliable profile of the compound's effect on cell viability.[23]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a quantifiable signal.

  • Cell Plating: Seed a human liver cell line (e.g., HepG2) in a 96-well plate and allow cells to adhere overnight.

  • Dosing: Treat the cells with a serial dilution of the test compound (e.g., from 0.1 to 100 µM) for 24 or 48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the purple solution on a plate reader, typically at 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of the signal).

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies cell death by measuring the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.[24]

  • Cell Plating & Dosing: Follow the same procedure as for the MTT assay (Steps 1 & 2).

  • Sample Collection: Carefully collect an aliquot of the cell culture medium from each well.

  • Enzyme Reaction: In a separate 96-well plate, mix the collected medium with the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt).

  • Incubation: Incubate at room temperature in the dark for 30 minutes. The released LDH will catalyze a reaction that produces a colored formazan product.

  • Measurement: Read the absorbance on a plate reader at the appropriate wavelength (e.g., 490 nm).

  • Analysis: Calculate cytotoxicity as a percentage relative to a maximum LDH release control (cells lysed with a detergent) and determine the IC50.

Table 2: Representative Cytotoxicity Data Summary
AssayCell LineExposure TimeIC50 (µM)Preliminary Assessment
MTT HepG224 hours75.2Low to moderate cytotoxicity
LDH HepG224 hours> 100Low cytotoxicity (no membrane damage)

Section 4: In Vitro Genotoxicity Assessment

Rationale: Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within a cell. This damage can lead to mutations and potentially cancer. Regulatory agencies mandate a standard battery of in vitro tests to assess this risk.[25] The core battery typically consists of an Ames test to detect gene mutations and a micronucleus test to detect chromosomal damage.[26][27]

Bacterial Reverse Mutation (Ames) Test

The Ames test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[28] The assay measures the ability of the test compound to cause reverse mutations, restoring the bacteria's ability to grow on an amino acid-deficient medium.[29]

  • Preparation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Exposure: The test compound, bacterial tester strain, and (if included) S9 mix are combined in molten top agar.

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted for each plate.

  • Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count in one or more strains.

In Vitro Micronucleus Assay

This assay uses mammalian cells to identify compounds that cause chromosomal damage (clastogenicity) or interfere with cell division (aneugenicity).[25] During cell division, chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei can form small, separate bodies called micronuclei.[28]

  • Cell Culture & Dosing: Treat a suitable mammalian cell line (e.g., CHO-K1, TK6, or human peripheral blood lymphocytes) with the test compound for a short (e.g., 3-6 hours) and long (e.g., 24 hours) duration, with and without S9 metabolic activation.

  • Cell Division Block: Add Cytochalasin B to block cytokinesis, resulting in binucleated cells where micronuclei are easily scored.

  • Harvesting & Staining: Harvest the cells, fix them, and stain the DNA with a fluorescent dye (e.g., DAPI).

  • Scoring: Using a microscope or automated imaging system, score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

  • Interpretation: A compound is considered genotoxic if it causes a significant, dose-dependent increase in the frequency of micronucleated cells.

Diagram 2: Genotoxicity Testing Strategy

G cluster_0 Genotoxicity Assessment cluster_1 Endpoints cluster_2 Risk Assessment A Test Compound B Ames Test (OECD 471) Detects Gene Mutations A->B C In Vitro Micronucleus Test (OECD 487) Detects Chromosomal Damage A->C E Mutagenicity B->E F Clastogenicity / Aneugenicity C->F D Data Analysis & Interpretation G Genotoxic Potential D->G E->D F->D

Caption: A two-pronged approach for comprehensive genotoxicity profiling.

Section 5: Early Safety Pharmacology - hERG Channel Inhibition

Rationale: The human ether-à-go-go-related gene (hERG) encodes a potassium ion channel (IKr) critical for cardiac repolarization.[30] Inhibition of this channel can prolong the QT interval of the electrocardiogram, leading to a life-threatening arrhythmia called Torsades de Pointes.[30] For this reason, assessing hERG liability is a mandatory and critical step in preclinical safety evaluation.[31]

Automated Patch Clamp hERG Assay

Automated patch clamp technology provides a higher-throughput method for directly measuring ion channel currents compared to traditional manual patch clamp, while maintaining high data quality.[30]

  • Cell Line: Use a mammalian cell line (e.g., HEK-293 or CHO) stably expressing the hERG channel.

  • Assay Preparation: Cells are prepared and loaded onto the automated patch clamp system (e.g., QPatch or SyncroPatch). The system establishes a high-resistance seal ("giga-seal") with individual cells in a whole-cell configuration.

  • Voltage Protocol: Apply a specific voltage protocol designed to elicit and measure the hERG tail current, which is the primary measure of channel activity.[32]

  • Compound Application: After establishing a stable baseline current, apply increasing concentrations of the test compound sequentially to each cell. A known hERG inhibitor (e.g., E-4031 or Cisapride) is used as a positive control.[32]

  • Data Acquisition: Record the hERG current at each concentration.

  • Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline. Plot a concentration-response curve to determine the IC50 value.

Table 3: Representative hERG Inhibition Data

| Compound | hERG IC50 (µM) | Therapeutic Index (if applicable) | Preliminary Assessment | | :--- | :--- | :--- | :--- | :--- | | Test Compound | 22.5 | N/A at this stage | Low to moderate risk. A >30-fold margin to projected efficacious concentration is desirable. | | E-4031 (Control) | 0.009 | N/A | High-potency inhibitor (Expected result) |

Section 6: Integrated Risk Assessment and Decision-Making

The preliminary toxicological screen culminates in the integration of all data streams to form a coherent safety profile. The goal is not to declare the compound "safe" but to identify potential liabilities, understand their nature, and make an informed decision about the compound's future.

Summary Table of Findings
Assay CategoryEndpointResultRisk Flag
In Silico QSAR MutagenicityNegativeLow
Metabolism Intrinsic ClearanceModerate (15.4 µL/min/mg)Low-Medium
Bioactivation GSH Adduct FormationPositiveMedium-High
Cytotoxicity MTT IC50 (HepG2)75.2 µMLow
Cytotoxicity LDH IC50 (HepG2)> 100 µMLow
Genotoxicity Ames TestNegativeLow
Genotoxicity Micronucleus TestNegativeLow
Safety Pharmacology hERG IC5022.5 µMMedium

Interpretation and Path Forward:

Based on this hypothetical data profile, the primary concern is the formation of a reactive metabolite. While the compound is not mutagenic or overtly cytotoxic at reasonable concentrations, the potential for bioactivation could lead to idiosyncratic toxicity in a complex biological system. The moderate hERG inhibition also warrants careful monitoring.

Decision: The compound could advance, but with a clear directive for the medicinal chemistry team to investigate structural modifications that eliminate the metabolic hotspot responsible for reactive metabolite formation without negatively impacting the desired pharmacological activity. A follow-up screen of any new analogues would be required. This data-driven, iterative process is the cornerstone of modern, efficient drug discovery.

References

  • Title: A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins Source: PubMed URL: [Link]

  • Title: Drug Metabolic Stability Analysis Service Source: Creative Biolabs URL: [Link]

  • Title: Reactive Metabolism and New Screening Methodology Using Exact Mass Neutral Loss UPLC-MS/MS Source: Waters URL: [Link]

  • Title: In Silico Toxicity Prediction Source: PozeSCAF URL: [Link]

  • Title: In silico toxicology: computational methods for the prediction of chemical toxicity Source: PMC URL: [Link]

  • Title: Ames Test and Genotoxicity Testing Source: Nelson Labs URL: [Link]

  • Title: From Ames to micronucleus: bridging mutagenicity and clastogenicity Source: GenEvolutioN URL: [Link]

  • Title: Streamlining Toxicity Predictions with In Silico Profiling Source: Instem URL: [Link]

  • Title: Metabolic Stability Services Source: Eurofins Discovery URL: [Link]

  • Title: In silico toxicology tools, steps to generate prediction models, and... Source: ResearchGate URL: [Link]

  • Title: In silico Toxicology - A Tool for Early Safety Evaluation of Drug Source: JSciMed Central URL: [Link]

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  • Title: Detecting reactive drug metabolites for reducing the potential for drug toxicity Source: PubMed URL: [Link]

  • Title: Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies Source: PMC URL: [Link]

  • Title: In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride Source: PubMed URL: [Link]

  • Title: hERG Assay Source: Slideshare URL: [Link]

  • Title: hERG Safety Source: Cyprotex URL: [Link]

  • Title: Cell-based hERG Channel Inhibition Assay in High-throughput Format Source: PMC URL: [Link]

  • Title: hERG Patch Clamp Assay – Cardiac Safety Panel Source: Reaction Biology URL: [Link]

  • Title: Reactive metabolite screening Source: Mass Analytica URL: [Link]

  • Title: Assessment of the three-test genetic toxicology battery for groundwater metabolites Source: NIH URL: [Link]

  • Title: Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines Source: FDA URL: [Link]

  • Title: Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects Source: Springer URL: [Link]

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  • Title: Analytically Confirmed Intoxication by 4-Fluoromethylphenidate, an Analog of Methylphenidate Source: Oxford University Press URL: [Link]

  • Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: FDA URL: [Link]

  • Title: Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors Source: PubMed URL: [Link]

  • Title: 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues Source: Drugs.ie URL: [Link]

  • Title: 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors Source: PubMed Central URL: [Link]

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Foundational

An In-depth Technical Guide to Identifying Potential Therapeutic Targets for (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to identify and validate potential therapeutic targets for the novel compound, (1-Biphen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to identify and validate potential therapeutic targets for the novel compound, (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine. Drawing upon established pharmacological principles and cutting-edge methodologies, this document outlines a logical, multi-tiered strategy, moving from computational prediction to rigorous experimental validation. Our approach is designed to be self-validating, ensuring that each step builds upon a foundation of robust data and scientific rationale.

Introduction and Rationale: Learning from Structural Analogs

The chemical scaffold of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine incorporates key pharmacophoric elements—a biphenyl group, a pyrrolidine ring, and a methyl-ethylamine side chain—that are present in well-characterized bioactive molecules. An analysis of structurally related compounds provides a strong rationale for prioritizing specific target families in our investigation.

Notably, the compound PF-04455242, or 2-Methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, which shares the biphenyl and pyrrolidinyl-methyl features, is a potent and selective κ-opioid receptor (KOR) antagonist with secondary affinity for the μ-opioid receptor (MOR).[1][2] Preclinical studies have highlighted the therapeutic potential of PF-04455242 in depression and addiction, underscoring the significance of the KOR system as a potential target.[1][2]

Furthermore, analogs of pyrovalerone, such as 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET).[3][4][5][6] These monoamine transporters are critical regulators of neurotransmission and are the targets for numerous therapeutic agents.[3][4]

Based on this evidence from close structural analogs, this guide will focus on a systematic investigation into the potential activity of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine at the following primary target families:

  • Opioid Receptors: with a primary focus on KOR and MOR.

  • Monoamine Transporters: with a primary focus on DAT and NET.

The following sections will detail a workflow designed to elucidate the primary targets, mechanism of action, and potential therapeutic utility of this compound.

A Multi-Staged Approach to Target Identification and Validation

Our investigation is structured as a multi-stage process, beginning with broad, predictive in silico methods and progressively moving towards highly specific in vitro and cell-based functional assays. This tiered approach ensures a cost-effective and scientifically rigorous evaluation.

G cluster_0 Phase 1: In Silico Prediction & Prioritization cluster_1 Phase 2: In Vitro Binding Affinity cluster_2 Phase 3: In Vitro Functional Activity cluster_3 Phase 4: Cellular & Downstream Analysis Molecular Docking Molecular Docking Pharmacophore Modeling Pharmacophore Modeling Molecular Docking->Pharmacophore Modeling Compare binding poses ADMET Prediction ADMET Prediction Pharmacophore Modeling->ADMET Prediction Assess drug-like properties Radioligand Binding Assays Radioligand Binding Assays ADMET Prediction->Radioligand Binding Assays Proceed with promising candidates Competition Binding Curves Competition Binding Curves Radioligand Binding Assays->Competition Binding Curves Determine Ki GTPγS Binding Assay GTPγS Binding Assay Competition Binding Curves->GTPγS Binding Assay Characterize functional activity Neurotransmitter Uptake Assay Neurotransmitter Uptake Assay Competition Binding Curves->Neurotransmitter Uptake Assay Confirm transporter inhibition cAMP Modulation Assay cAMP Modulation Assay GTPγS Binding Assay->cAMP Modulation Assay Assess GPCR signaling Receptor Internalization Receptor Internalization cAMP Modulation Assay->Receptor Internalization Investigate cellular response ERK Phosphorylation ERK Phosphorylation Receptor Internalization->ERK Phosphorylation Evaluate downstream signaling

Figure 1: A multi-phased workflow for target identification and validation.

Phase 1: In Silico Target Prediction

The initial phase leverages computational tools to predict the likelihood of interaction between (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine and our prioritized targets.

Molecular Docking

Molecular docking simulations will predict the preferred binding orientation and affinity of the compound within the binding sites of KOR, MOR, DAT, and NET.

Protocol:

  • Target Preparation: Obtain high-resolution crystal structures of the human KOR, MOR, DAT, and NET from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.

  • Ligand Preparation: Generate a 3D conformation of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine and perform energy minimization.

  • Docking Simulation: Utilize software such as AutoDock Vina or Schrödinger's Glide to perform flexible ligand docking into the defined binding pocket of each target.

  • Analysis: Analyze the resulting docking poses and scoring functions. A lower binding energy suggests a more favorable interaction. Pay close attention to key interactions (e.g., hydrogen bonds, hydrophobic interactions) with critical residues in the binding sites.

Pharmacophore Modeling

Pharmacophore models of known KOR/MOR antagonists and DAT/NET inhibitors will be used to assess the structural compatibility of our compound.

Protocol:

  • Model Generation: Develop 3D pharmacophore models based on a set of known potent ligands for each target family. These models will define the essential chemical features required for binding.

  • Compound Fitting: Screen the 3D structure of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine against the generated pharmacophore models.

  • Evaluation: A high fit score indicates that the compound possesses the necessary structural features to interact with the target.

Phase 2: In Vitro Binding Affinity Determination

This experimental phase aims to confirm the predictions from Phase 1 and quantify the binding affinity of the compound for the prioritized targets.

Radioligand Binding Assays

Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.

Protocol:

  • Membrane Preparation: Prepare cell membrane fractions from cell lines stably expressing the human KOR, MOR, DAT, or NET.

  • Assay Setup: In a multi-well plate, incubate the membrane preparations with a fixed concentration of a specific radioligand (e.g., [³H]diprenorphine for opioid receptors, [³H]WIN 35,428 for DAT) and increasing concentrations of the test compound.

  • Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Target Radioligand Expected Outcome
κ-Opioid Receptor (KOR)[³H]U-69,593Determination of Ki value
μ-Opioid Receptor (MOR)[³H]DAMGODetermination of Ki value
Dopamine Transporter (DAT)[³H]WIN 35,428Determination of Ki value
Norepinephrine Transporter (NET)[³H]NisoxetineDetermination of Ki value

Phase 3: In Vitro Functional Characterization

Once binding is confirmed, it is crucial to determine the functional consequence of this interaction—does the compound act as an agonist, antagonist, or inhibitor?

[³⁵S]GTPγS Binding Assay (for Opioid Receptors)

This assay measures the activation of G-proteins following receptor stimulation, distinguishing between agonists and antagonists.

Protocol:

  • Assay Setup: Incubate the KOR or MOR-expressing cell membranes with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.

  • Agonist Mode: To test for agonist activity, measure the stimulation of [³⁵S]GTPγS binding.

  • Antagonist Mode: To test for antagonist activity, measure the ability of the test compound to block the stimulation of [³⁵S]GTPγS binding induced by a known agonist (e.g., U-50,488 for KOR).

  • Analysis: Quantify the bound [³⁵S]GTPγS. Agonists will increase binding, while antagonists will inhibit agonist-induced binding.

Neurotransmitter Uptake Assay (for Monoamine Transporters)

This assay directly measures the inhibitory effect of the compound on the function of DAT and NET.

Protocol:

  • Cell Culture: Use cell lines stably expressing human DAT or NET.

  • Assay Procedure: Pre-incubate the cells with varying concentrations of the test compound. Add a radiolabeled neurotransmitter ([³H]dopamine for DAT or [³H]norepinephrine for NET).

  • Termination: After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity.

  • Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.

G cluster_0 Opioid Receptor Functional Assay Logic cluster_1 Monoamine Transporter Functional Assay Logic Compound Compound KOR_MOR KOR / MOR Compound->KOR_MOR Binds G_Protein Gαi/o KOR_MOR->G_Protein Activates (if agonist) Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Compound_T Compound DAT_NET DAT / NET Compound_T->DAT_NET Inhibits Presynaptic_Neuron Presynaptic Neuron DAT_NET->Presynaptic_Neuron Neurotransmitter Dopamine / Norepinephrine Neurotransmitter->DAT_NET Reuptake Synaptic_Cleft Synaptic Cleft

Figure 2: Signaling pathways for opioid receptors and monoamine transporters.

Phase 4: Downstream Cellular Signaling

To further characterize the mechanism of action, particularly for opioid receptor interactions, key downstream signaling events will be investigated.

ERK Phosphorylation Assay

Activation of opioid receptors can lead to the phosphorylation of extracellular signal-regulated kinases (ERK).

Protocol:

  • Cell Treatment: Treat cells expressing the target receptor with the test compound for various time points.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blotting or ELISA: Use specific antibodies to detect the levels of phosphorylated ERK (p-ERK) and total ERK.

  • Analysis: An increase in the p-ERK/total ERK ratio indicates receptor activation and downstream signaling. If the compound is an antagonist, it should block agonist-induced ERK phosphorylation.

Conclusion

This in-depth technical guide outlines a robust, hypothesis-driven strategy for the identification and validation of therapeutic targets for (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine. By systematically progressing from in silico predictions to rigorous in vitro and cell-based experimental validation, this framework provides a clear path to understanding the compound's mechanism of action. The initial focus on opioid receptors and monoamine transporters, based on strong evidence from structural analogs, ensures an efficient allocation of resources. The successful execution of these studies will not only elucidate the primary targets of this novel compound but will also provide critical insights into its potential therapeutic applications.

References

  • Grimwood, S., et al. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 339(2), 555-66. [Link][1]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link][3]

  • Semantic Scholar. (n.d.). Pharmacological Characterization of 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a High-Affinity Antagonist Selective for κ-Opioid Receptors. Retrieved January 21, 2026, from [Link][2]

  • Drugs.ie. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. Retrieved January 21, 2026, from [Link][4]

  • ResearchGate. (2013). Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)- 2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents. [Link]

  • ResearchGate. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. [Link][5]

  • PubChem. (n.d.). ({[1,1'-Biphenyl]-4-yl}methyl)(2-methylpropyl)amine. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of N-([1,1'-biphenyl]-4-ylmethyl)-4- methylpyridin-2-amines and Antibacterial Evaluation: Agar Well Diffusion Method, Docking Studies and DFT Insights. Retrieved January 21, 2026, from [Link]

  • Arabian Journal of Chemistry. (2024). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. [Link]

  • PubMed. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. [Link][6]

  • PubMed. (2011). 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations. [Link]

Sources

Exploratory

An In-Depth Technical Guide to (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine (CAS No. 669713-91-1)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical entity (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, identified by...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, identified by the CAS number 669713-91-1.[1] While specific literature on this exact molecule is sparse, this document, guided by established principles of medicinal chemistry and analog synthesis, offers a robust framework for its synthesis, analytical characterization, and potential pharmacological applications. The structural motifs present in this compound, namely the biphenyl group and the pyrrolidine ring, are common in centrally active agents, suggesting its potential as a monoamine reuptake inhibitor or for its interaction with other CNS targets. This guide is intended to serve as a foundational resource for researchers investigating this and structurally related compounds.

Chemical Identity and Properties

(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine is a chiral organic molecule with the following key identifiers:

PropertyValueSource
CAS Number 669713-91-1[1]
Molecular Formula C19H24N2[2]
Molecular Weight 280.42 g/mol
Canonical SMILES CN(C(C1=CC=C(C=C1)C2=CC=CC=C2)CN3CCCC3)

The structure, characterized by a central ethylamine backbone, is substituted with a biphenyl group at the 1-position and a pyrrolidine ring attached via the ethyl group at the 2-position. The secondary amine is methylated. The presence of a chiral center at the carbon atom attached to the biphenyl and methylamine groups implies the existence of two enantiomers, which may exhibit different pharmacological activities.

Postulated Synthesis Pathway

A definitive, published synthesis for (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine could not be identified in the current literature. However, a plausible and efficient synthetic route can be postulated based on well-established organic chemistry reactions and methodologies reported for analogous compounds, such as pyrovalerone analogs.[3][4][5]

A logical approach would be a two-step process involving the synthesis of a key intermediate, an α-bromoketone, followed by a nucleophilic substitution with N-methyl-1-(pyrrolidin-2-yl)methanamine.

Diagram of Postulated Synthesis```dot

G cluster_0 Step 1: Synthesis of α-Bromo-4-phenylacetophenone cluster_1 Step 2: Nucleophilic Substitution and Reduction 4-Phenylacetophenone 4-Phenylacetophenone α-Bromo-4-phenylacetophenone α-Bromo-4-phenylacetophenone 4-Phenylacetophenone->α-Bromo-4-phenylacetophenone Br2, Acetic Acid Bromine Bromine N-methyl-1-(pyrrolidin-2-yl)methanamine N-methyl-1-(pyrrolidin-2-yl)methanamine Intermediate_Ketone 1-Biphenyl-4-yl-2-(pyrrolidin-1-yl)-ethanone Reducing_Agent e.g., NaBH4 Final_Product (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine

Caption: Recommended analytical workflow for compound characterization.

Detailed Analytical Protocols:
  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the final compound.

    • Method: A reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, is a standard starting point. Detection can be performed using a UV detector at a wavelength determined by a UV scan of the compound (likely around 254 nm due to the biphenyl chromophore).

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight and fragmentation pattern.

    • Method: Electrospray ionization (ESI) in positive ion mode is suitable for this amine-containing compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the detailed chemical structure.

    • Method:

      • ¹H NMR: Will provide information on the number of different types of protons and their neighboring environments. Key signals to look for include the aromatic protons of the biphenyl group, the methine proton of the chiral center, the methylene protons adjacent to the pyrrolidine ring, and the methyl group on the nitrogen.

      • ¹³C NMR: Will show the number of different types of carbon atoms.

      • 2D NMR (COSY, HSQC, HMBC): Can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Objective: To identify the functional groups present.

    • Method: Key vibrational bands to look for include C-H stretching from the aromatic and aliphatic parts of the molecule, C=C stretching from the aromatic rings, and C-N stretching.

Potential Pharmacological Applications and Rationale

While no specific pharmacological data for (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine has been found, its structural similarity to known psychoactive compounds provides a strong basis for predicting its potential biological activity. Many compounds containing the biphenyl-pyrrolidine ethylamine scaffold are known to interact with monoamine transporters.

[3][5]#### Hypothesized Mechanism of Action:

The structure of the title compound resembles that of monoamine reuptake inhibitors. The biphenyl moiety can engage in pi-stacking and hydrophobic interactions within the transporter binding site, while the protonated amine can form a key salt bridge. The pyrrolidine ring can further occupy a hydrophobic pocket.

Potential Therapeutic Areas:
  • Treatment of Substance Use Disorders: Compounds that inhibit the reuptake of dopamine and norepinephrine have been investigated as potential treatments for cocaine and other stimulant addictions. *[4] Antidepressant Activity: Modulation of monoaminergic systems is a well-established mechanism for antidepressant drugs.

  • CNS Stimulant: Depending on its potency and selectivity for the dopamine, norepinephrine, and serotonin transporters, the compound could exhibit stimulant properties.

It is also worth noting that some biphenyl-pyrrolidine derivatives have shown activity as kappa-opioid receptor antagonists, which are being explored for the treatment of depression and addiction.

(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine (CAS No. 669713-91-1) is a chemical entity with significant potential for investigation in the fields of medicinal chemistry and neuropharmacology. This guide provides a scientifically grounded framework for its synthesis and characterization, based on established methodologies for analogous compounds. The predicted pharmacological profile as a monoamine reuptake inhibitor suggests that this compound and its derivatives could be valuable tools for CNS research and drug discovery. Further empirical studies are warranted to validate the proposed synthesis and to fully elucidate the pharmacological properties of this molecule.

References

  • American Biochemicals, Inc. - ChemBuyersGuide.com. Available from: [Link]

  • Grimwood, S., et al. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 339(2), 555-66. Available from: [Link]

  • GLR Innovations @ ChemBuyersGuide.com, Inc. Available from: [Link]

  • Key Organics Limited @ ChemBuyersGuide.com, Inc. Available from: [Link]

  • Products - 2a biotech. Available from: [Link]

  • Contact-CMO,CDMO,Custom Synthesis-Howei Pharm. Available from: [Link]

  • ({[1,1'-Biphenyl]-4-yl}methyl)(2-methylpropyl)amine | C17H21N | CID 4719121 - PubChem. Available from: [Link]

  • (1-Phenyl-2-Pyrrolidinylethyl)Methylamine - Chem-Impex. Available from: [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues - Drugs.ie. Available from: [Link]

  • Meltzer PC, Butler D, Deschamps JR, Madras BK. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. J Med Chem. 2006 Mar 9;49(5):1420-32. Available from: [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. Available from: [Link]

  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N - MDPI. Available from: [Link]

  • Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP - NIH. Available from: [Link]

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Foundational

structural analogs and derivatives of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine

An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of the (Biphenyl-4-yl)-pyrrolidin-1-yl-ethylamine Scaffold Abstract The (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine sc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of the (Biphenyl-4-yl)-pyrrolidin-1-yl-ethylamine Scaffold

Abstract

The (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine scaffold represents a compelling starting point for the development of novel central nervous system (CNS) agents. Its structural architecture combines key pharmacophoric elements found in potent monoamine reuptake inhibitors. This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to explore the chemical space around this core. By deconstructing the scaffold and drawing on structure-activity relationship (SAR) data from closely related compound classes, such as the pyrovalerone analogues, we delineate a rational approach to the design of novel derivatives.[1][2] This whitepaper furnishes detailed, field-proven synthetic protocols, characterization methodologies, and a validated biological screening cascade to empower the systematic investigation of this promising chemical series. The objective is to provide a self-contained, actionable resource for the discovery and optimization of next-generation neuromodulatory agents.

The (Biphenyl-4-yl)-pyrrolidin-1-yl-ethylamine Core: A Strategic Deconstruction

The therapeutic potential of a molecule is fundamentally encoded in its structure. The title compound, (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, can be dissected into four primary motifs, each offering a distinct vector for chemical modification and optimization. Understanding the established roles of these fragments in medicinal chemistry is the first step in rational drug design.

  • The Biphenyl Moiety: This rigid, lipophilic group is a well-established pharmacophore that engages in pi-stacking and hydrophobic interactions within protein binding pockets. Its presence is often associated with enhanced potency. In the context of monoamine transporters, substitutions on the phenyl rings can dramatically influence binding affinity and selectivity.[3]

  • The Ethylamine Linker: This two-carbon chain provides the foundational spacing and conformational flexibility for the molecule to adopt an optimal binding pose. Crucially, the carbon atom attached to the biphenyl group (C1) is a chiral center. In analogous series, stereochemistry at this position is a critical determinant of biological activity, with one enantiomer often being significantly more potent.[2][4]

  • The Pyrrolidine Ring: This saturated five-membered nitrogen heterocycle is a common feature in potent cathinone derivatives and other CNS-active compounds. It serves as a constrained, lipophilic amine that favorably interacts with the binding sites of monoamine transporters. Studies on related compounds have shown that replacing the pyrrolidine ring with a larger six-membered piperidine ring leads to a substantial loss of potency, highlighting the structural importance of this specific ring system.[5]

  • The N-methyl Group: The terminal methyl group on the amine nitrogen influences the compound's basicity (pKa) and lipophilicity, which in turn affects its pharmacokinetic properties, including blood-brain barrier penetration and metabolic stability.

Below is a diagram illustrating the key regions for chemical modification on the core scaffold.

cluster_Scaffold Core Scaffold: (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine Core [ Biphenyl ] -- C*H -- CH2 -- [ Pyrrolidine ]                  |                N-CH3 Mod1 Biphenyl Moiety (Substitution, Bioisosteres) Mod2 Chiral Center (C*) (Stereochemistry Control) Mod3 Pyrrolidine Ring (Ring Size, Substitution) Mod4 N-Alkyl Group (Size, Polarity)

Caption: Key pharmacophoric regions of the core scaffold available for modification.

Rational Analog Design: A Hypothesis-Driven Approach

The structural similarity of the core scaffold to pyrovalerone (1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one) and its analogs strongly suggests that the primary biological targets are the monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][5] These transporters are responsible for clearing their respective neurotransmitters from the synaptic cleft, thereby terminating the neural signal. Inhibition of these transporters increases the synaptic concentration of neurotransmitters, a mechanism central to the action of many antidepressants and stimulants.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles (Dopamine) Release Release DA Dopamine Vesicle->DA Exocytosis DAT Dopamine Transporter (DAT) DA->DAT Reuptake Receptor Dopamine Receptors DA->Receptor Binding & Signal Analog Scaffold Analog Analog->DAT Inhibition

Caption: Mechanism of dopamine reuptake inhibition by a scaffold analog at the synapse.

Structure-Activity Relationship (SAR) Insights from Analogous Series

A comprehensive study by Meltzer et al. on pyrovalerone analogs provides a robust dataset from which to extrapolate a preliminary SAR for our target scaffold.[2][4]

  • Aromatic Ring System: The nature and substitution pattern on the aromatic ring are critical.

    • Potency: Lipophilic, electron-withdrawing groups tend to increase potency. The 1-(3,4-dichlorophenyl) analog was among the most potent DAT/NET inhibitors identified in the pyrovalerone series.[2]

    • Selectivity: Replacing a single phenyl ring with a naphthyl group resulted in a compound that, unlike most analogs, potently inhibited all three transporters (DAT, NET, and SERT).[2] This suggests that extending the aromatic system can broaden the activity profile.

  • Alkyl Chain (at C1): The original pyrovalerone has a propyl group at the C1 position (making it a pentan-1-one). Our core scaffold lacks the ketone and has the biphenyl group directly attached to the chiral center. The absence of the C1 ketone is a significant structural change that removes a hydrogen bond acceptor, likely altering the binding mode and metabolic profile.

  • Stereochemistry: For pyrovalerone, the biological activity resides almost exclusively in the (S)-enantiomer.[4] It is imperative to assume that the biphenyl-ethylamine scaffold will exhibit similar stereoselectivity. Therefore, chiral synthesis or separation is not just recommended but essential for meaningful pharmacological evaluation.

The table below summarizes key findings from the pyrovalerone analog studies, which can serve as a predictive guide for designing new derivatives of the biphenyl-pyrrolidin-ethylamine core.

Modification SiteStructural ChangeObserved Effect on DAT/NET InhibitionCausality/Rationale
Aromatic Ring Phenyl -> 4-MethylphenylBaseline (Lead Compound)Establishes a benchmark for comparison.
4-Methylphenyl -> 3,4-DichlorophenylIncreased Potency [2][4]Electron-withdrawing groups and increased lipophilicity enhance binding affinity.
4-Methylphenyl -> NaphthylIncreased Potency & Loss of Selectivity (SERT activity appears)[2][5]Extended aromatic system may engage additional residues or a different binding pocket, broadening the target profile.
Nitrogen Ring Pyrrolidine -> PiperidineSubstantial Loss of Potency [5]The five-membered ring provides an optimal conformation and steric fit; the larger six-membered ring disrupts this interaction.
Stereocenter Racemic -> (S)-enantiomerAll activity resides in (S)-enantiomer [1][2][4]The transporter binding pocket is stereospecific; only the (S)-enantiomer can achieve the correct orientation for high-affinity binding.
Stereocenter Racemic -> (R)-enantiomerInactiveIncorrect spatial arrangement of key pharmacophores prevents effective binding.

Synthetic Strategies and Methodologies

A robust and scalable synthetic route is paramount. The most logical and versatile approach to the target scaffold and its analogs is a convergent synthesis culminating in a reductive amination step. This strategy allows for late-stage diversification of both the amine and ketone fragments.

cluster_workflow General Synthetic Workflow Start 4-Acetylbiphenyl Step1 α-Bromination Start->Step1 Intermediate1 2-Bromo-1-(biphenyl-4-yl)ethan-1-one Step1->Intermediate1 Step2 Nucleophilic Substitution (Pyrrolidine) Intermediate1->Step2 Intermediate2 Ketone Precursor (1-(Biphenyl-4-yl)-2-(pyrrolidin-1-yl)ethan-1-one) Step2->Intermediate2 Step3 Reductive Amination (Methylamine, NaBH(OAc)3) Intermediate2->Step3 Final Target Scaffold ((1-Biphenyl-4-yl)-2-pyrrolidin-1-yl-ethyl)-methyl-amine) Step3->Final

Caption: A convergent synthetic workflow for the target scaffold.

Protocol 1: Synthesis of Ketone Precursor

(Self-Validating System: Success at each step is confirmed by standard analytical techniques before proceeding, ensuring the integrity of the final product.)

  • α-Bromination of 4-Acetylbiphenyl:

    • Rationale: This step introduces a reactive leaving group (bromide) at the position adjacent to the carbonyl, enabling subsequent nucleophilic substitution.

    • Procedure: To a solution of 4-acetylbiphenyl (1.0 eq) in a suitable solvent (e.g., chloroform or acetic acid), add bromine (1.05 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy excess bromine. Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Validation: The crude product, 2-bromo-1-(biphenyl-4-yl)ethan-1-one, should be analyzed by ¹H NMR to confirm the disappearance of the acetyl methyl singlet and the appearance of a new singlet for the bromomethyl group (~4.4 ppm).

  • Nucleophilic Substitution with Pyrrolidine:

    • Rationale: The pyrrolidine nitrogen acts as a nucleophile, displacing the bromide to form the aminoketone precursor.

    • Procedure: Dissolve the crude bromo-ketone (1.0 eq) in a polar aprotic solvent like acetonitrile. Add potassium carbonate (2.5 eq) as a base, followed by pyrrolidine (1.2 eq). Heat the mixture to reflux and monitor by TLC or LC-MS.

    • Workup: Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate. Purify the residue by column chromatography on silica gel.

    • Validation: The purified product, 1-(biphenyl-4-yl)-2-(pyrrolidin-1-yl)ethan-1-one, should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Reductive Amination to Yield the Final Amine
  • Imine Formation and Reduction:

    • Rationale: This is a robust and widely used method for C-N bond formation. The ketone reacts with methylamine to form an intermediate iminium ion, which is then immediately reduced in situ by a mild hydride reagent. Sodium triacetoxyborohydride is the reagent of choice as it is selective for imines in the presence of ketones and is not sensitive to mild protic conditions.

    • Procedure: To a stirred solution of the ketone precursor (1.0 eq) in 1,2-dichloroethane, add a solution of methylamine (1.5 eq, e.g., as a 2M solution in THF). Stir for 20 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Workup: Monitor the reaction by LC-MS. Once complete, quench carefully with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Purification: Purify the crude product by column chromatography or by recrystallization after converting it to its hydrochloride salt.[4]

    • Validation: The final compound must be rigorously characterized by ¹H NMR, ¹³C NMR, and HRMS. Purity should be assessed by HPLC (>95%).

Characterization, Validation, and Chiral Separation

The scientific integrity of any subsequent biological data is wholly dependent on the purity and confirmed identity of the test compounds.

Protocol 3: Compound Characterization and Chiral Separation
  • Structure Confirmation:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra must be consistent with the proposed structure.

    • Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the elemental composition (exact mass).

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC): Purity should be determined by HPLC with UV detection at two different wavelengths. The purity level should be ≥95% for use in biological assays.

  • Chiral Separation:

    • Rationale: As biological activity is expected to be enantioselective, separating and testing the individual enantiomers is critical.

    • Procedure: Enantiomers can be separated using chiral HPLC. A common method involves using a Chiralpak AD column with an eluent system such as ethanol in hexanes containing a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.[4]

    • Validation: The enantiomeric excess (ee) of each separated isomer should be determined and be >99%. The absolute stereochemistry would need to be determined by methods such as X-ray crystallography of a salt or by comparison to a known standard.

Biological Evaluation: A Tiered Screening Cascade

A logical, tiered approach to biological evaluation ensures that resources are used efficiently, with the most promising compounds advancing to more complex and resource-intensive assays.

cluster_cascade Biological Screening Cascade Tier1 Tier 1: Primary Screening In Vitro Binding Assays (Ki) - DAT, NET, SERT Tier2 Tier 2: Functional Validation In Vitro Uptake Assays (IC50) - [3H]DA, [3H]NE, [3H]5-HT Tier1->Tier2 Potent Binders (e.g., Ki < 100 nM) Tier3 Tier 3: Selectivity & Off-Targeting - Receptor panel screening - hERG channel assay Tier2->Tier3 Potent Functional Inhibitors Tier4 Tier 4: In Vivo PK & Efficacy - Brain penetration studies - Locomotor activity, etc. Tier3->Tier4 Selective & Safe Leads

Caption: A tiered screening cascade for lead identification and optimization.

Protocol 4: In Vitro Transporter Binding Assays
  • Objective: To determine the binding affinity (Ki) of the synthesized analogs for DAT, NET, and SERT.

  • Rationale: This is a high-throughput primary screen to identify compounds that bind to the target transporters. It uses cell membranes expressing the transporter of interest and a specific radioligand. The test compound's ability to displace the radioligand is measured.

  • Methodology:

    • Prepare cell membrane homogenates from cells stably expressing human DAT, NET, or SERT.

    • Incubate the membranes with a specific radioligand (e.g., [¹²⁵I]RTI-55) and a range of concentrations of the test compound.[4]

    • After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 5: In Vitro Functional Uptake Assays
  • Objective: To determine the functional potency (IC₅₀) of the analogs in inhibiting the uptake of neurotransmitters.

  • Rationale: This assay confirms that binding to the transporter translates into functional inhibition. It provides a more physiologically relevant measure of a compound's potency.

  • Methodology:

    • Use synaptosomes or cells expressing the transporters.

    • Pre-incubate the cells/synaptosomes with various concentrations of the test compound.

    • Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).[2]

    • After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

    • Determine the IC₅₀ value by non-linear regression analysis.

Data from these assays should be meticulously tabulated for clear comparison and SAR analysis.

Compound IDBiphenyl SubstitutionStereoisomerDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DA Uptake IC₅₀ (nM)NE Uptake IC₅₀ (nM)5-HT Uptake IC₅₀ (nM)
Scaffold-01 UnsubstitutedRacemic
Scaffold-02 4'-FluoroRacemic
Scaffold-03 3',4'-DichloroRacemic
Scaffold-03-S 3',4'-Dichloro(S)
Scaffold-03-R 3',4'-Dichloro(R)

Conclusion and Future Directions

The (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine scaffold is a promising platform for the discovery of novel monoamine reuptake inhibitors. This guide has provided a comprehensive, evidence-based roadmap for this endeavor. By leveraging existing SAR from related chemical series, researchers can rationally design analogs with a higher probability of success. The detailed synthetic and analytical protocols provide a clear path to obtaining high-purity compounds, while the tiered biological screening cascade ensures a systematic evaluation of their pharmacological profile.

Future work should focus on the systematic exploration of substitutions on the biphenyl ring to optimize potency and selectivity. The synthesis and evaluation of pure enantiomers is not optional but mandatory for elucidating the true potential of any active racemic hit. Furthermore, investigating bioisosteric replacements for the biphenyl and pyrrolidine moieties could lead to compounds with improved pharmacokinetic properties, such as enhanced metabolic stability or better brain penetration. Through this systematic and hypothesis-driven process, the full therapeutic potential of this versatile scaffold can be unlocked.

References

  • Meltzer PC, Butler D, Deschamps JR, Madras BK. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Vasilev, A., Zlateva-Panayotova, N., & Zhevna, T. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023(3), M1682. [Link]

  • Zlateva-Panayotova, N., & Vasilev, A. (2022). (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide. Molbank, 2022(1), M1319. [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2007). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 50(25), 6267. [Link]

  • PubChem. (n.d.). ({[1,1'-Biphenyl]-4-yl}methyl)(2-methylpropyl)amine. National Center for Biotechnology Information. [Link]

  • Manepalli, R. K., et al. (2013). Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof. U.S.
  • Li, Y., et al. (2023). Progress on biphenyl derivatives as PD-1/PD-L1 inhibitors. ResearchGate. [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. Drugs.ie. [Link]

  • Seltzman, H. H., et al. (2018). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. ACS medicinal chemistry letters, 9(10), 1021–1026. [Link]

  • Dohle, W., et al. (2018). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules (Basel, Switzerland), 23(9), 2297. [Link]

  • Chem-Impex International. (n.d.). (1-Phenyl-2-Pyrrolidinylethyl)Methylamine. [Link]

  • Majchrzak, M., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules (Basel, Switzerland), 28(12), 4697. [Link]

  • Kim, H. J., et al. (2017). Design and Synthesis of a Monocyclic Derivative as a Selective ACC1 Inhibitor by Chemical Modification of Biphenyl ACC1/2 Dual Inhibitors. ResearchGate. [Link]

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Exploratory

A Technical Guide to Predicting the ADMET Properties of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine

Abstract The journey of a drug candidate from initial synthesis to clinical approval is fraught with challenges, with a significant percentage of failures attributed to suboptimal ADMET (Absorption, Distribution, Metabol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey of a drug candidate from initial synthesis to clinical approval is fraught with challenges, with a significant percentage of failures attributed to suboptimal ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[1] Early and accurate assessment of these characteristics is paramount to the "fail fast, fail cheap" paradigm, enabling researchers to prioritize compounds with the highest likelihood of success.[2] This guide provides a comprehensive framework for predicting the ADMET profile of a novel compound, (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine. We will explore a tiered approach, beginning with rapid in silico predictions to establish a preliminary profile, followed by detailed protocols for essential in vitro assays to generate robust, decision-driving data. This document is intended for drug discovery scientists and researchers, offering both the strategic rationale behind methodological choices and the practical steps for their execution.

Introduction: The Critical Role of Early ADMET Profiling

In modern drug discovery, the focus has shifted from optimizing solely for potency to a multi-parameter optimization approach where ADMET properties are considered integral from the very beginning.[2] Undesirable pharmacokinetic or toxicity profiles are leading causes of late-stage attrition, where the financial and temporal costs of failure are most significant.[3] By establishing a detailed ADMET profile during the lead optimization phase, medicinal chemists can make informed decisions, guide structural modifications, and ultimately select candidates with a superior balance of potency, selectivity, and developability.

This guide focuses on a specific molecule, (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine. Its structure, featuring a lipophilic biphenyl group, a basic methylamine, and a pyrrolidine ring, presents a unique combination of features that require careful ADMET evaluation. This document will serve as a roadmap for that evaluation.

Tier 0: In Silico Profiling and Physicochemical Characterization

Before any resource-intensive laboratory work begins, a wealth of information can be gleaned from computational tools.[4][5] These in silico methods use algorithms and models built from large datasets of existing experimental results to predict the properties of a novel structure.[6][7]

Physicochemical Properties

The foundational ADMET properties are governed by basic physicochemical characteristics. Using web-based tools like SwissADME, we can generate a rapid, preliminary assessment of the target compound.[8][9][10][11][12]

  • SMILES: CNCC(c1ccc(cc1)c1ccccc1)N1CCCC1

  • Molecular Formula: C20H26N2

PropertyPredicted ValueSignificance in ADMET
Molecular Weight294.44 g/mol Influences diffusion and overall size. Compliant with Lipinski's Rule of Five (<500).
LogP (Lipophilicity)4.15High lipophilicity suggests good permeability but may lead to low solubility, high plasma protein binding, and potential for CYP450 metabolism/inhibition.
Water SolubilityPoorly solubleLow aqueous solubility can be a major hurdle for oral absorption and formulation.
Topological Polar Surface Area (TPSA)15.27 ŲA very low TPSA (<140 Ų) is a strong indicator of good membrane permeability, including potential for blood-brain barrier penetration.[13]
pKa (Most Basic)9.85The presence of a strong basic center (secondary amine) means the compound will be predominantly protonated and positively charged at physiological pH, which can impact solubility, permeability, and off-target interactions (e.g., hERG).

Initial Assessment: The compound adheres to Lipinski's Rule of Five, suggesting general "drug-likeness".[13] The combination of high lipophilicity and low TPSA predicts excellent passive permeability. However, its poor aqueous solubility and strong basicity are immediate red flags that require experimental validation and may pose significant developability challenges.

Predicted Pharmacokinetics and Drug-Likeness

Tools like SwissADME also provide specific ADMET predictions.[10]

ADMET ParameterPredictionImplication
Gastrointestinal (GI) AbsorptionHighConsistent with high lipophilicity and low TPSA.
Blood-Brain Barrier (BBB) PermeantYesThe compound is likely to cross into the central nervous system.
P-gp SubstrateNoPredicted not to be a substrate for the P-glycoprotein efflux pump, which is favorable for absorption and brain penetration.
CYP1A2 InhibitorYesPotential for drug-drug interactions with substrates of this key metabolic enzyme.
CYP2C19 InhibitorYesPotential for drug-drug interactions.
CYP2C9 InhibitorYesPotential for drug-drug interactions.
CYP2D6 InhibitorYesPotential for drug-drug interactions.
CYP3A4 InhibitorYesHigh potential for significant drug-drug interactions, as CYP3A4 metabolizes ~50% of clinical drugs.

Expertise & Causality: The in silico results paint a picture of a highly permeable but potentially problematic compound. The predicted high GI absorption is a positive attribute, but the widespread CYP450 inhibition is a major liability that could halt development due to the risk of drug-drug interactions (DDI).[14] These computational predictions are hypotheses that must now be tested and validated through rigorous in vitro experimentation.

Tier 1: In Vitro ADMET Experimental Evaluation

The following section details the principles and step-by-step protocols for a core suite of in vitro ADMET assays designed to validate and expand upon the in silico predictions.

Workflow for Integrated ADMET Assessment

The progression from computational screening to definitive in vitro assays follows a logical, tiered approach to manage resources effectively.

ADMET_Workflow cluster_0 Tier 0: In Silico Screening cluster_1 Tier 1: Core In Vitro Assays cluster_2 Tier 2: Advanced In Vitro Assays cluster_3 Decision Point in_silico Computational Prediction (SwissADME, etc.) - Physicochemical Properties - PK & DDI Predictions solubility Kinetic Solubility Assay in_silico->solubility Hypothesis Generation permeability PAMPA for Passive Permeability in_silico->permeability Hypothesis Generation metabolism Liver Microsome Stability in_silico->metabolism Hypothesis Generation ddi CYP450 Inhibition Screen (IC50) in_silico->ddi Hypothesis Generation ppb Plasma Protein Binding in_silico->ppb Hypothesis Generation cardiotox hERG Binding/Functional Screen in_silico->cardiotox Hypothesis Generation decision Integrated Risk Assessment Proceed / Optimize / Terminate solubility->decision Initial Profile permeability->decision Initial Profile metabolism->decision Initial Profile ddi->decision Initial Profile ppb->decision Initial Profile cardiotox->decision Initial Profile caco2 Caco-2 Bidirectional Assay (Permeability & Efflux) caco2->decision Refined Profile metid Metabolite Identification metid->decision Refined Profile cyptdi CYP450 Time-Dependent Inhibition cyptdi->decision Refined Profile decision->caco2 Investigate Specific Liabilities decision->metid Investigate Specific Liabilities decision->cyptdi Investigate Specific Liabilities

Caption: Integrated workflow for ADMET property assessment.

Absorption: Permeability Assessment

Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to assess a compound's ability to passively diffuse across a membrane.[15][16] It serves as an excellent first experimental test of the in silico permeability prediction. A lipid-infused artificial membrane separates a donor and acceptor well. The rate of compound diffusion provides a permeability coefficient (Pe).[17]

  • Prepare Lipid Membrane Solution: Prepare a solution of 2% (w/v) L-α-phosphatidylcholine in dodecane.

  • Coat Donor Plate: Using a multichannel pipette, carefully add 5 µL of the lipid solution to the membrane of each well in a 96-well PVDF filter donor plate.[17]

  • Prepare Compound Solutions:

    • Prepare a 10 mM stock solution of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine in DMSO.

    • Create a 200 µM working solution by diluting the stock in phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be kept low (e.g., 2%).

  • Prepare Assay Plates:

    • Add 300 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.

    • Add 200 µL of the 200 µM compound working solution to each well of the lipid-coated donor plate.

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 5 hours with gentle shaking.

  • Sample Analysis:

    • After incubation, separate the plates.

    • Determine the compound concentration in the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

    • Include high (e.g., Propranolol) and low (e.g., Atenolol) permeability control compounds for assay validation.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the concentrations measured in the acceptor and donor wells.

Expected Outcome: Given the compound's high lipophilicity and low TPSA, a high permeability value (Pe > 10 x 10⁻⁶ cm/s) is anticipated. If permeability is unexpectedly low, it may suggest aggregation or solubility issues in the assay buffer.

Distribution: Plasma Protein Binding (PPB)

Principle: The extent to which a drug binds to plasma proteins like albumin and α1-acid-glycoprotein is a critical determinant of its efficacy.[18][19] Only the unbound (free) fraction of a drug is available to interact with its target, distribute into tissues, and be cleared by metabolic enzymes.[20] Equilibrium dialysis is the gold-standard method for determining the fraction unbound (fu).[18][19][21]

  • Apparatus Setup: Use a 96-well equilibrium dialysis apparatus (e.g., RED device) containing individual dialysis cartridges with a semi-permeable membrane (MWCO 12-14 kDa).[18]

  • Prepare Compound-Spiked Plasma: Spike human plasma with the test compound to a final concentration of 1 µM.

  • Loading: Add the compound-spiked plasma to one chamber (the plasma chamber) and an equal volume of PBS (pH 7.4) to the other chamber (the buffer chamber) of each cartridge.

  • Equilibration: Seal the unit and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.

  • Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the compound in both aliquots by LC-MS/MS. To account for matrix effects, prepare calibration curves in both blank plasma and buffer.

  • Calculation: Calculate the fraction unbound (fu) as: fu = C_buffer / C_plasma, where C_buffer and C_plasma are the concentrations in the buffer and plasma chambers at equilibrium, respectively.

Expected Outcome: The compound's high LogP suggests it will likely exhibit high plasma protein binding (>95%), resulting in a low fraction unbound (fu < 0.05). This can limit the free drug available for therapeutic effect and must be considered when interpreting potency and clearance data.

Metabolism: Stability and CYP450 Inhibition

Metabolism is a primary driver of drug clearance and a major source of drug-drug interactions.[22]

Principle: Human liver microsomes (HLM) are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family.[23][24] This assay measures the rate of disappearance of a parent compound over time to determine its intrinsic clearance (Clint), a measure of how quickly the liver can metabolize the drug.[24]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a potassium phosphate buffer (pH 7.4).[25]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.[26] For a negative control, add buffer instead of the NADPH system to a separate set of wells.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a "stop solution" of cold acetonitrile containing an internal standard.[25]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line (-k) is used to calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (Clint).

Expected Outcome: The biphenyl group and accessible N-methyl group are common sites for CYP-mediated oxidation and N-dealkylation. A moderate to high clearance is expected. The data allows for classification:

  • High Clearance: t½ < 15 min

  • Moderate Clearance: t½ 15-60 min

  • Low Clearance: t½ > 60 min

Metabolism_Pathway cluster_0 Potential Phase I Metabolic Pathways Parent (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine M1 Aromatic Hydroxylation (on Biphenyl rings) Parent->M1 CYP-mediated Oxidation M2 N-Demethylation Parent->M2 CYP-mediated Dealkylation M3 Pyrrolidine Ring Oxidation Parent->M3 CYP/FMO-mediated Oxidation

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine in Biological Matrices using HPLC-MS/MS

Abstract This application note presents a detailed and robust protocol for the sensitive and selective quantification of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, a potential novel psychoactive substance (N...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust protocol for the sensitive and selective quantification of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, a potential novel psychoactive substance (NPS), in biological matrices such as plasma or urine. The methodology utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a gold standard for bioanalytical testing due to its high specificity and sensitivity.[1] This document provides a comprehensive guide for researchers, forensic toxicologists, and drug development professionals, covering sample preparation, chromatographic separation, mass spectrometric detection, and method validation according to established international guidelines.[2][3][4]

Introduction

The emergence of novel psychoactive substances (NPS) presents a continuous challenge for clinical and forensic toxicology laboratories.[5][6] These substances are often structural analogues of controlled drugs, designed to circumvent existing legislation. (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine is a compound whose structure suggests potential psychoactive properties, belonging to the broader class of phenethylamines. Its analysis requires a highly selective and sensitive method to ensure accurate identification and quantification in complex biological samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose, offering superior performance over other methods like gas chromatography-mass spectrometry (GC-MS) for many polar and thermally labile NPS compounds.[7][8] The protocol detailed herein is designed to be a self-validating system, grounded in principles outlined by the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) to ensure data integrity and reliability.[4][9][10][11]

Analyte Properties and Predicted Mass Spectrometry

Analyte: (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine CAS Number: 669713-91-1[12] Molecular Formula: C₂₀H₂₆N₂ Monoisotopic Mass: 294.21 g/mol

Predicted Fragmentation Pattern

The structure of the analyte contains several sites prone to fragmentation under collision-induced dissociation (CID) in the mass spectrometer. Based on established fragmentation patterns for phenethylamines, cathinones, and compounds containing a pyrrolidine ring, the primary fragmentation is expected to occur via alpha-cleavage to the nitrogen atoms.[13][14]

The protonated molecule [M+H]⁺ (m/z 295.2) is anticipated to be the precursor ion in positive electrospray ionization mode. The most likely and stable product ions would result from the cleavage of the C-C bond adjacent to the pyrrolidine ring and the C-C bond adjacent to the methylamine group.

  • Predicted Precursor Ion [M+H]⁺: m/z 295.2

  • Predicted Product Ion 1 (Quantifier): m/z 84.1 (from the pyrrolidinylmethyl moiety, a common fragment for pyrrolidine-containing compounds)[15]

  • Predicted Product Ion 2 (Qualifier): m/z 181.1 (from the biphenyl-ethyl moiety after loss of the pyrrolidine and methylamine groups)

These predicted transitions provide a starting point for method development and must be confirmed by infusing a pure standard of the analyte.

Experimental Protocol

Materials and Reagents
  • (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine analytical standard (≥98% purity)

  • Internal Standard (IS): A structurally similar compound not expected to be present in the samples, such as a stable isotope-labeled analogue or a compound from the same chemical class (e.g., another psychoactive amine).

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma/urine (drug-free)

Sample Preparation: Protein Precipitation

For rapid analysis, a simple "dilute and shoot" or protein precipitation method is effective for plasma samples.[1][5]

  • Pipette 100 µL of the biological sample (plasma, urine, calibrator, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.

Parameter Condition
HPLC System Agilent 1290 Infinity II, Waters Acquity UPLC, or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient See Table 2 below

Table 2: HPLC Gradient Program

Time (min) % Mobile Phase B
0.0 5
0.5 5
4.0 95
5.0 95
5.1 5

| 6.5 | 5 |

Parameter Condition
Mass Spectrometer Sciex QTRAP 6500+, Waters Xevo TQ-S, or equivalent triple quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions (Predicted)

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
Analyte 295.2 84.1 50 (Optimize ~25-35) Quantifier
Analyte 295.2 181.1 50 (Optimize ~15-25) Qualifier

| Internal Standard | (To be determined) | (To be determined) | 50 | (Optimized) | - |

Method Validation Protocol

A full method validation must be conducted to ensure the reliability of the results, adhering to FDA and EMA guidelines.[2][3][4]

Validation Parameters
  • Selectivity and Specificity: Analyze at least six different blank matrix samples to ensure no endogenous interferences are observed at the retention time of the analyte and IS.

  • Calibration Curve and Linearity: Prepare a calibration curve with a blank, a zero sample (blank + IS), and at least six non-zero calibrators spanning the expected concentration range. The curve should have a correlation coefficient (r²) of ≥0.99.[16]

  • Accuracy and Precision: Analyze quality control (QC) samples at four levels: Lower Limit of Quantification (LLOQ), low, medium, and high. Intra-day and inter-day precision should be within ±15% (±20% for LLOQ), and accuracy should be within 85-115% (80-120% for LLOQ).[3][17]

  • Limit of Detection (LOD) and Quantification (LOQ): The LOQ should be the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. The LOD is typically determined as a signal-to-noise ratio of 3:1.

  • Matrix Effect and Recovery: Evaluate the effect of the biological matrix on ionization efficiency. Post-extraction spike experiments should be conducted to assess ion suppression or enhancement. Recovery of the analyte from the extraction process should be consistent and reproducible.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.

Table 4: Example Acceptance Criteria for Validation

Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±15% (±20% at LLOQ)

| Recovery | Consistent and reproducible |

Workflow and Data Presentation

The overall analytical workflow is depicted in the diagram below.

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (100 µL) Precipitation Protein Precipitation (ACN + IS) Sample->Precipitation Centrifugation Centrifugation (14,000 rpm, 10 min) Precipitation->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC Injection MSMS MS/MS Detection (Positive ESI, MRM) HPLC->MSMS Integration Peak Integration MSMS->Integration Data Acquisition Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Sources

Application

Application Note: A Cell-Based Assay for Characterizing (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine Activity at Monoamine Transporters

Abstract This application note provides a detailed protocol for a cell-based assay to determine the functional activity of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine. Based on its structural similarity to kno...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for a cell-based assay to determine the functional activity of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine. Based on its structural similarity to known monoamine reuptake inhibitors, this compound is hypothesized to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2][3] The described methodology utilizes a robust and widely adopted radiolabeled substrate uptake inhibition assay in HEK293 cells stably expressing the human transporter proteins.[4] This document offers a comprehensive guide for researchers in pharmacology and drug discovery, covering the scientific rationale, detailed experimental procedures, data analysis, and interpretation.

Introduction: The Scientific Rationale

Monoamine transporters (MATs), including DAT, NET, and SERT, are critical regulators of neurotransmission by mediating the reuptake of their respective neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft.[5][6][7] As members of the solute carrier 6 (SLC6) gene family, these transporters are primary targets for a wide range of therapeutics, including antidepressants and psychostimulants.[7][8] The compound (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine incorporates structural features, such as the biphenyl and pyrrolidine moieties, that are common in potent monoamine reuptake inhibitors.[1][2] Therefore, a direct functional assessment of its activity at DAT, NET, and SERT is essential to elucidate its pharmacological profile.

This application note details a competitive uptake inhibition assay, a gold-standard method to quantify the potency of a test compound in blocking transporter function.[9] The assay measures the ability of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine to inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine for DAT) into cells engineered to express the target transporter. The resulting data enables the determination of the half-maximal inhibitory concentration (IC₅₀), a key parameter for characterizing the compound's potency.

Signaling Pathway and Assay Principle

The fundamental principle of this assay is the competition between the test compound and a radiolabeled substrate for binding to and uptake by a specific monoamine transporter. In the absence of an inhibitor, the radiolabeled substrate is actively transported into the cell, leading to an accumulation of intracellular radioactivity. When an inhibitor like (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine is present, it binds to the transporter, preventing the uptake of the radiolabeled substrate and resulting in a lower intracellular radioactive signal. The degree of inhibition is proportional to the concentration and affinity of the test compound.

Below is a diagram illustrating the principle of the monoamine transporter uptake inhibition assay.

AssayPrinciple cluster_1 Intracellular Space Test_Compound (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine Transporter Monoamine Transporter (DAT, NET, or SERT) Test_Compound->Transporter Inhibition Radiolabeled_Substrate [³H]Substrate (e.g., [³H]Dopamine) Radiolabeled_Substrate->Transporter Binding & Uptake Accumulated_Signal [³H]Substrate Accumulation (Scintillation Signal) Transporter->Accumulated_Signal Transport

Caption: Principle of the competitive monoamine transporter uptake assay.

Materials and Methods

Materials
ReagentSupplierCatalog Number
HEK293 cells stably expressing human DATATCCe.g., CRL-3244
HEK293 cells stably expressing human NETVariousInquire
HEK293 cells stably expressing human SERTVariousInquire
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Geneticin (G418)Gibco10131035
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
[³H]DopaminePerkinElmerNET131001MC
[³H]NorepinephrinePerkinElmerNET377001MC
[³H]Serotonin (5-HT)PerkinElmerNET498001MC
Nomifensine (DAT inhibitor)Sigma-AldrichN3764
Desipramine (NET inhibitor)Sigma-AldrichD3900
Fluoxetine (SERT inhibitor)Sigma-AldrichF132
96-well microplates, cell culture treatedCorning3596
Scintillation cocktailPerkinElmer6013689
Microplate scintillation counterPerkinElmerMicroBeta2
Cell Culture

HEK293 cells stably expressing human DAT, NET, or SERT are cultured in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic such as 500 µg/mL Geneticin (G418) to maintain transporter expression. Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For the assay, cells are seeded into 96-well plates at a density of 20,000-40,000 cells per well and allowed to adhere overnight.[9]

Experimental Protocol

The following protocol outlines the steps for determining the IC₅₀ of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine at the dopamine transporter. The same procedure can be adapted for NET and SERT by using the corresponding radiolabeled substrate and reference inhibitor.

ExperimentalWorkflow Start Start Cell_Seeding Seed HEK293-hDAT cells in 96-well plate Start->Cell_Seeding Incubation_Overnight Incubate overnight (37°C, 5% CO₂) Cell_Seeding->Incubation_Overnight Prepare_Compounds Prepare serial dilutions of test compound and controls Incubation_Overnight->Prepare_Compounds Preincubation Pre-incubate cells with compound/controls (20 min, RT) Prepare_Compounds->Preincubation Add_Radioligand Add [³H]Dopamine Preincubation->Add_Radioligand Incubation_Uptake Incubate for uptake (10-15 min, RT) Add_Radioligand->Incubation_Uptake Wash Wash wells to remove unbound radioligand Incubation_Uptake->Wash Lyse_Cells Lyse cells Wash->Lyse_Cells Add_Scintillant Add scintillation cocktail Lyse_Cells->Add_Scintillant Measure_Signal Measure radioactivity (Scintillation Counter) Add_Scintillant->Measure_Signal Data_Analysis Data Analysis: Calculate % inhibition and IC₅₀ Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the radiolabeled substrate uptake inhibition assay.

Step-by-Step Procedure
  • Compound Preparation: Prepare a stock solution of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine in a suitable solvent (e.g., DMSO). Create a serial dilution series of the test compound in assay buffer (e.g., modified Tris-HEPES buffer, pH 7.1).[5] Also, prepare solutions of the reference inhibitor (Nomifensine for DAT) and a vehicle control.

  • Assay Initiation: On the day of the experiment, aspirate the culture medium from the 96-well plate containing the HEK293-hDAT cells. Wash the cells once with assay buffer.

  • Pre-incubation: Add the diluted test compound, reference inhibitor, or vehicle control to the respective wells. Incubate the plate at room temperature for 20 minutes.[5]

  • Radiolabeled Substrate Addition: Add [³H]Dopamine to each well to a final concentration of approximately 50 nM.[5]

  • Uptake Incubation: Incubate the plate for an additional 10-15 minutes at room temperature to allow for substrate uptake.[5][8]

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells by adding a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.

Data Analysis and Interpretation

The raw data will be in counts per minute (CPM) from the scintillation counter. The following steps outline the data analysis process to determine the IC₅₀ value.

  • Define Controls:

    • Total Uptake (100% activity): CPM from wells with vehicle control.

    • Non-specific Uptake (0% activity): CPM from wells with a saturating concentration of the reference inhibitor (e.g., 10 µM Nomifensine for DAT).[5]

  • Calculate Percent Inhibition: For each concentration of the test compound, calculate the percent inhibition using the following formula:

    % Inhibition = 100 * (1 - [(CPM_sample - CPM_non-specific) / (CPM_total - CPM_non-specific)])

  • Generate Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the test compound concentration.

  • Determine IC₅₀: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC₅₀ value, which is the concentration of the compound that produces 50% inhibition of substrate uptake.

DataAnalysis Raw_CPM_Data Raw CPM Data from Scintillation Counter Define_Controls Define Total and Non-specific Uptake Controls Raw_CPM_Data->Define_Controls Calculate_Percent_Inhibition Calculate % Inhibition for each Compound Concentration Define_Controls->Calculate_Percent_Inhibition Plot_Dose_Response Plot % Inhibition vs. [Compound] Calculate_Percent_Inhibition->Plot_Dose_Response Nonlinear_Regression Fit with Nonlinear Regression (Sigmoidal Dose-Response) Plot_Dose_Response->Nonlinear_Regression Determine_IC50 Determine IC₅₀ Value Nonlinear_Regression->Determine_IC50

Caption: Data analysis workflow for determining the IC₅₀ value.

Expected Results

A potent inhibitor will exhibit a dose-dependent increase in the inhibition of radiolabeled substrate uptake, resulting in a classic sigmoidal dose-response curve. The IC₅₀ value provides a quantitative measure of the compound's potency at the specific transporter. By performing this assay for DAT, NET, and SERT, a selectivity profile for (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine can be established.

TransporterTest Compound IC₅₀ (nM)Reference Inhibitor IC₅₀ (nM)
DAT Experimental ValueNomifensine: ~1-10
NET Experimental ValueDesipramine: ~1-5
SERT Experimental ValueFluoxetine: ~1-10

Trustworthiness and Self-Validation

To ensure the reliability and validity of the assay results, the following quality control measures should be implemented:

  • Reference Compounds: Always include a known inhibitor for each transporter as a positive control. The calculated IC₅₀ for the reference compound should fall within the historically accepted range for the assay.

  • Z'-factor: For high-throughput screening applications, the Z'-factor can be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Cytotoxicity Assessment: High concentrations of the test compound may induce cytotoxicity, leading to a false-positive result (i.e., reduced uptake due to cell death, not transporter inhibition). A follow-up cytotoxicity assay (e.g., MTT or LDH assay) is recommended for compounds showing significant inhibition.[5][8]

Conclusion

The cell-based radiolabeled substrate uptake inhibition assay described in this application note provides a robust and reliable method for characterizing the activity of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine at the dopamine, norepinephrine, and serotonin transporters. This protocol offers a comprehensive framework for determining the compound's potency and selectivity, which are critical parameters in the early stages of drug discovery and development.

References

  • Eurofins. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - TW. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). In Dopamine Transporter Methods and Protocols (pp. 15-32). Humana Press, New York, NY. Retrieved from [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay - TW. Retrieved from [Link]

  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. Retrieved from [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]

  • Eurofins. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - FR. Retrieved from [Link]

  • Kirla, K. T., Allen, J. A., & Roth, B. L. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. ACS chemical neuroscience, 9(5), 956-963. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Mayer, F. P., Wimmer, L., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 688. Retrieved from [Link]

  • Assay Genie. (n.d.). Mouse Norepinephrine Transporter (NET) ELISA Kit (MODL00932). Retrieved from [Link]

  • van der Velden, W. J. C., Mulder, J., & Heitman, L. H. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 12290. Retrieved from [Link]

  • Vaughan, R. A., & Foster, J. D. (2013). Model Systems for Analysis of Dopamine Transporter Function and Regulation. Current topics in behavioral neurosciences, 16, 1-28. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

  • Grimwood, S., et al. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. The Journal of pharmacology and experimental therapeutics, 339(2), 555-566. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Taddeo, M. A., et al. (2023). Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. ACS Chemical Neuroscience, 14(12), 2244-2264. Retrieved from [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420-1432. Retrieved from [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420-1432. Retrieved from [Link]

  • Anzini, M., et al. (2011). 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations. Archiv der Pharmazie, 344(10), 666-673. Retrieved from [Link]

  • Huang, S. M., et al. (2011). The novel synthesized 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3) compound induces G2/M phase arrest and mitochondrial-dependent apoptotic cell death through inhibition of CDK1 and AKT activity in HL-60 human leukemia cells. International journal of oncology, 38(5), 1357-1364. Retrieved from [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420-1432. Retrieved from [Link]

  • Lee, J., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie, e2400218. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for the Behavioral Assessment of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine in Rodent Models

For Research Use Only. Introduction (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine is a novel psychoactive substance belonging to the pyrovalerone class of compounds.

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only.

Introduction

(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine is a novel psychoactive substance belonging to the pyrovalerone class of compounds. Structurally, it is an analog of other potent monoamine reuptake inhibitors, such as α-PVP and MDPV.[1][2] While specific pharmacological data for this exact molecule is not widely available in peer-reviewed literature, its structural characteristics strongly suggest that it functions as a potent dopamine-norepinephrine reuptake inhibitor (DNRI).[3][4][5] Compounds in this class are known for their significant psychostimulant, reinforcing, and abuse-related effects.[1][2] They act by blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[4][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine in foundational rodent behavioral models. The protocols outlined herein are designed to characterize its psychostimulant profile, assess its rewarding properties, and evaluate its abuse liability. The experimental choices and methodologies are grounded in established neuroscience principles to ensure the generation of robust and interpretable data.

Part 1: Pharmacological Profile & Mechanism of Action

The primary mechanism of action for pyrovalerone analogs is the inhibition of DAT and NET.[2] By blocking these transporters, the compound prevents the reuptake of dopamine (DA) and norepinephrine (NE) from the synapse, prolonging their activity. The resulting surge in synaptic DA, particularly in reward-related brain circuits like the nucleus accumbens, is believed to mediate the potent reinforcing and psychostimulant effects of these drugs.[2][7] High selectivity for DAT over the serotonin transporter (SERT) is often associated with a higher abuse potential.[2]

Drug Preparation and Administration
  • Formulation: For in vivo studies, the compound should be dissolved in a sterile vehicle. A common choice is 0.9% physiological saline. If solubility is an issue, a small percentage of a co-solvent like Tween 80 or DMSO can be used, with the final concentration of the co-solvent kept minimal (e.g., <5%) and consistent across all treatment groups, including vehicle controls.

  • Administration: The route of administration significantly impacts the pharmacokinetic and pharmacodynamic profile.

    • Intraperitoneal (IP): Most common for systemic screening in rodents due to ease of administration. It provides rapid absorption.

    • Subcutaneous (SC): Provides a slower, more sustained release compared to IP.

    • Intravenous (IV): Used in self-administration studies to mimic the rapid onset of effects seen in human drug abuse.[8] This route requires surgical catheterization.

Part 2: Pre-Clinical Behavioral Assessment Strategy

A tiered approach is recommended to systematically characterize the behavioral effects of a novel compound. The workflow begins with fundamental screening assays and progresses to more complex models of reward and addiction.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Reward & Reinforcement cluster_2 Tier 3: Abuse Liability Locomotor Protocol 1: Locomotor Activity (Assess psychostimulant effects) CPP Protocol 2: Conditioned Place Preference (Assess rewarding properties) Locomotor->CPP If stimulant effects observed IVSA Protocol 3: Intravenous Self-Administration (Gold standard for abuse potential) CPP->IVSA If rewarding properties confirmed

Caption: Tiered experimental workflow for behavioral characterization.

Part 3: Detailed Experimental Protocols

Protocol 1: Assessment of Locomotor Activity

This assay is a primary screen for psychostimulant effects.[9] An increase in horizontal and/or vertical movement is a hallmark of DNRI activity.[1][10]

  • Objective: To determine if (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine produces dose-dependent changes in spontaneous locomotor activity in rodents.

  • Apparatus: Standard locomotor activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam arrays to automatically track movement.[1] The chambers should be housed in sound-attenuating cubicles to minimize external disturbances.[1][11]

  • Animals: Male or female mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley), aged 8-12 weeks. Animals should be single-housed and acclimated to the facility for at least one week prior to testing.

  • Methodology:

    • Habituation: On the day prior to testing, place each animal in the locomotor chamber for 30-60 minutes to acclimate to the novel environment and reduce novelty-induced hyperactivity on the test day.[11]

    • Drug Administration: On the test day, administer the vehicle or a specific dose of the compound (e.g., via IP injection). A typical dose-response study might include vehicle, 0.1, 0.3, 1.0, and 3.0 mg/kg.

    • Testing: Immediately after injection, place the animal in the center of the activity chamber and record locomotor activity for 60-120 minutes.[1] Data is typically binned into 5- or 10-minute intervals to analyze the time course of the drug's effect.

  • Data Analysis: The primary dependent variables are total distance traveled (cm) and vertical activity (rearing counts). Data should be analyzed using a two-way ANOVA (Treatment x Time) with repeated measures on the Time factor, followed by appropriate post-hoc tests to compare dose groups to the vehicle control at each time point.[12]

ParameterExpected Outcome for a DNRIRationale
Total Distance Traveled Dose-dependent increaseIncreased synaptic dopamine in motor circuits (e.g., striatum) enhances locomotion.[13]
Vertical Activity (Rears) Dose-dependent increaseReflects exploratory behavior and general arousal, which are stimulated by dopamine and norepinephrine.
Stereotypy Increase at higher dosesHigh levels of dopamine can lead to repetitive, focused behaviors (e.g., sniffing, gnawing), which may compete with and reduce horizontal locomotion.[1][2]
Protocol 2: Conditioned Place Preference (CPP)

CPP is a Pavlovian conditioning model used to assess the rewarding or aversive properties of a drug.[14][15] Animals learn to associate a distinct environment with the effects of the drug. A preference for the drug-paired environment indicates a rewarding effect.[14]

  • Objective: To determine if the compound produces conditioned rewarding effects.

  • Apparatus: A standard three-chamber CPP apparatus. The two larger outer chambers should have distinct visual and tactile cues (e.g., different wall patterns and floor textures), separated by a smaller, neutral center chamber.[16]

  • Methodology (Unbiased Design):

    • Pre-Conditioning Test (Day 1): Place the animal in the central chamber and allow free access to all three chambers for 15-20 minutes. Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one side (>65-70%) may be excluded.[14]

    • Conditioning (Days 2-9): This phase typically consists of 8 alternating conditioning sessions (4 drug, 4 vehicle).

      • Drug Pairing: On drug days, administer the compound (e.g., 1.0 mg/kg, IP) and confine the animal to one of the outer chambers (e.g., the initially non-preferred side for a biased design, or randomly assigned for unbiased) for 30 minutes.[17]

      • Vehicle Pairing: On alternate days, administer the vehicle and confine the animal to the opposite chamber for 30 minutes. The order of drug and vehicle pairings should be counterbalanced across animals.[15]

    • Post-Conditioning Test (Day 10): In a drug-free state, place the animal in the central chamber and allow free access to all chambers for 15-20 minutes, as in the pre-test. Record the time spent in each chamber.

  • Data Analysis: The primary measure is the change in time spent in the drug-paired chamber from the pre-test to the post-test. This is often expressed as a "preference score" (Time Post-Test - Time Pre-Test). A significant increase in time spent in the drug-paired chamber indicates a rewarding effect.[18] Data are typically analyzed using a paired t-test (within groups) or an ANOVA (between groups).

Protocol 3: Intravenous Self-Administration (IVSA)

IVSA is considered the gold standard for assessing the abuse liability of a compound because it directly measures the reinforcing efficacy of a drug.[8][19] In this operant conditioning model, animals perform an action (e.g., lever press) to receive an intravenous infusion of the drug.[20]

  • Objective: To determine if animals will learn to and maintain responding for IV infusions of the compound, indicating it has reinforcing properties and abuse potential.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and an infusion pump system connected to the animal via a tether and swivel.

  • Methodology:

    • Surgery: Animals are surgically implanted with a chronic indwelling catheter into the jugular vein. The catheter exits dorsally between the scapulae. Animals are allowed 7-10 days to recover before behavioral testing begins. Catheter patency must be checked regularly.

    • Acquisition: Animals are placed in the operant chamber for daily sessions (e.g., 2 hours/day). A response on the "active" lever results in a brief IV infusion of the drug (e.g., 0.1 mg/kg/infusion) and the presentation of a drug-paired cue (e.g., stimulus light). Responses on the "inactive" lever have no programmed consequences. Acquisition is typically defined as a stable number of infusions per session with a clear discrimination between the active and inactive levers (e.g., >80% of presses on the active lever).[21]

    • Dose-Response: Once responding is stable, the unit dose of the drug can be varied across sessions to generate a dose-response curve. Typically, this curve has an inverted "U" shape.

    • Extinction & Reinstatement: To model relapse, drug infusions can be withheld (extinction), causing a decrease in responding. Reinstatement of drug-seeking can then be triggered by a drug-priming injection, presentation of the drug-paired cue, or a stressor.

  • Data Analysis: Key variables include the number of infusions earned, active lever presses, and inactive lever presses. A significantly higher number of active lever presses compared to inactive lever presses indicates that the drug is serving as a positive reinforcer.[22]

Part 4: Data Interpretation & Troubleshooting

Behavioral ModelPotential PitfallTroubleshooting & Validation
Locomotor Activity Biphasic dose-response (low activity at high doses)This can be caused by the emergence of stereotyped behaviors that compete with locomotion.[1] Score stereotypy concurrently. Ensure the dose range is appropriate.
CPP No preference observedThe dose may be too low to be rewarding or high enough to be aversive. Test a wider dose range. The number of conditioning sessions may be insufficient for weaker reinforcers.[16]
IVSA Failure to acquire self-administrationCheck catheter patency. The unit dose may be too low or too high. Consider an initial training phase with a highly reinforcing drug like cocaine, then substitute the test compound.[8]
All Models Vehicle effectsAlways include a vehicle control group to ensure observed effects are due to the compound and not the injection procedure or vehicle itself.

Mechanism of Action Visualization

The diagram below illustrates the putative mechanism of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine at the dopaminergic synapse.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Pre_Terminal Vesicle Dopamine Vesicles Synapse Synaptic Cleft Vesicle->Synapse Release DAT Dopamine Transporter (DAT) Post_Terminal Receptor Dopamine Receptors Receptor->Post_Terminal Signal Transduction Synapse->DAT Reuptake Synapse->Receptor Binding Compound (1-Biphenyl-4-yl...) -methyl-amine Compound->DAT Blocks

Caption: Putative mechanism of action at the dopaminergic synapse.

References

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  • Sleight, A. J., Woolley, M. L., & Truong, L. (2016). The psychoactive cathinone derivative pyrovalerone alters locomotor activity and decreases dopamine receptor expression in zebrafish (Danio rerio). Pharmacology Biochemistry and Behavior. Available at: [Link]

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  • Oliver, K. H., et al. (2023). Effects of repeated binge intake of the pyrovalerone cathinone derivative 3,4-methylenedioxypyrovalerone on prefrontal cytokine levels in rats – a preliminary study. Frontiers in Behavioral Neuroscience. Available at: [Link]

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  • Lüscher, C., & Tirelli, E. (2019). Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research. Frontiers in Behavioral Neuroscience. Available at: [Link]

  • Yates, J. R., et al. (2022). Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach. Frontiers in Behavioral Neuroscience. Available at: [Link]

  • Grimwood, S., et al. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Rubinstein, M., et al. (2009). Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors. Psychopharmacology. Available at: [Link]

  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Portland VA Medical Center. Available at: [Link]

  • Adriani, W., et al. (2022). Noradrenergic Modulation of Learned and Innate Behaviors in Dopamine Transporter Knockout Rats by Guanfacine. MDPI. Available at: [Link]

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Application

Application Notes and Protocols for Investigating the Neuroprotective Effects of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine

Abstract Neurodegenerative diseases represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function. The development of effective neuroprotective ther...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Neurodegenerative diseases represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function. The development of effective neuroprotective therapeutics is a critical priority in biomedical research. This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the potential neuroprotective properties of the novel compound, (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine (hereafter referred to as Compound BPEA). We present a multi-tiered strategy, beginning with robust in vitro screening to establish efficacy and elucidate the mechanism of action, followed by a translational outlook toward in vivo validation. The protocols herein detail the use of neuronal cell culture models, assays for cell viability, apoptosis, oxidative stress, and neuroinflammation, providing a self-validating system for rigorous scientific inquiry.

Introduction and Scientific Rationale

The progressive loss of neurons in diseases such as Alzheimer's and Parkinson's is driven by a confluence of pathological processes, including excitotoxicity, mitochondrial dysfunction, oxidative stress, and neuroinflammation.[1][2] A promising strategy in therapeutic development is the identification of small molecules that can mitigate these cellular insults, thereby slowing or halting the neurodegenerative cascade.

Compound BPEA possesses several structural motifs that suggest a potential for neuroprotective activity. The biphenyl group is a common scaffold in medicinal chemistry, while the pyrrolidine ring is a feature of compounds with neurological activity.[3][4] Furthermore, the methyl-amine substructure is analogous to endogenous monoamines, suggesting a possible interaction with monoamine oxidase (MAO) or neurotransmitter transporters, enzymes and proteins critically involved in neuronal health and disease.[5][6][7] Inhibition of MAO-B, for example, is a clinically validated strategy in Parkinson's disease, as it not only preserves dopamine levels but also reduces the production of oxidative byproducts.[7]

Hypothesis: Based on its chemical structure, we hypothesize that Compound BPEA may exert neuroprotective effects by one or more of the following mechanisms:

  • Reducing oxidative stress by scavenging reactive oxygen species (ROS) or upregulating endogenous antioxidant defenses.

  • Inhibiting apoptotic pathways triggered by neurotoxic stimuli.

  • Modulating neuroinflammatory responses in glial cells.

  • Interacting with monoaminergic systems to confer neuronal resilience.

This guide will outline a logical, phased experimental approach to test this hypothesis.

Phased Experimental Design: From In Vitro Screening to In Vivo Validation

A tiered approach is essential for the efficient and ethical evaluation of a novel compound. This workflow prioritizes high-throughput in vitro assays to establish a baseline of efficacy and to select optimal concentrations before proceeding to more complex and resource-intensive models.[8][9]

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanistic Elucidation (In Vitro) cluster_2 Phase 3: In Vivo Proof-of-Concept A Compound BPEA Initial Characterization (Purity, Solubility, Stability) B Cytotoxicity Assessment (Determine non-toxic dose range) A->B C Neuroprotection Screening (Neurotoxin-induced injury models: 6-OHDA, H₂O₂, Aβ) B->C D Primary Endpoint: Neuronal Viability Assays (MTT, LDH, Live/Dead) C->D E Anti-Apoptosis Assays (Caspase-Glo, Annexin V) D->E If Viability > X% F Oxidative Stress Assays (ROS, GSH/GSSG, MDA) D->F If Viability > X% G Anti-Inflammatory Assays (Cytokine profiling in co-cultures) D->G If Viability > X% H Target Engagement (e.g., MAO activity assay) E->H Based on initial findings F->H Based on initial findings G->H Based on initial findings I Selection of Animal Model (e.g., MPTP Mouse Model of PD) H->I Strong mechanistic rationale J Pharmacokinetic & Safety Studies I->J K Behavioral Analysis (e.g., Rotarod, Pole Test) J->K L Post-mortem Analysis (Immunohistochemistry, Neurochemistry) K->L G cluster_0 Neurotoxic Insult (e.g., 6-OHDA) cluster_1 Cellular Damage Pathways cluster_2 Potential Intervention by Compound BPEA A Mitochondrial Dysfunction B ↑ Reactive Oxygen Species (ROS) A->B C Lipid Peroxidation (MDA, 4-HNE) B->C D Neuroinflammation (Microglial Activation) B->D E Apoptosis Activation (Caspase Cleavage) B->E F Neuronal Death C->F D->F E->F G Compound BPEA G->B Direct Scavenging? H ↑ Nrf2 Activation G->H I ↑ Antioxidant Enzymes (HO-1, SOD) H->I I->B Inhibition

Caption: Interplay of neurodegenerative pathways and potential intervention points for Compound BPEA.

Methodology:

  • Cell Culture and Treatment: Follow steps 1-3 from Protocol 3.1.

  • Intracellular ROS Measurement (DCFDA Assay):

    • After the 24-hour toxin incubation, wash cells with warm PBS.

    • Incubate cells with 10 µM 2',7'–dichlorofluorescin diacetate (DCFDA) in PBS for 30 minutes at 37°C. [10] * Wash cells again with PBS.

    • Measure fluorescence (excitation 485 nm, emission 535 nm) using a microplate reader.

  • Lipid Peroxidation Measurement (MDA Assay):

    • Lyse the cells and collect the lysate.

    • Measure malondialdehyde (MDA), a key product of lipid peroxidation, using a Thiobarbituric Acid Reactive Substances (TBARS) assay kit according to the manufacturer's protocol. [10][11]4. Antioxidant Capacity (GSH/GSSG Ratio):

    • Use a commercial luminescent kit (e.g., GSH/GSSG-Glo™ Assay, Promega) to measure the levels of reduced (GSH) and oxidized (GSSG) glutathione in cell lysates. [12]A higher GSH/GSSG ratio indicates a healthier antioxidant state.

Protocol 3: Mechanistic Insight - Apoptosis

Causality: Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in neurodegeneration. [13]Determining if Compound BPEA can inhibit key apoptotic events, such as the activation of caspases, provides strong evidence for its neuroprotective mechanism. [14] Methodology:

  • Cell Culture and Treatment: Follow steps 1-3 from Protocol 3.1, using a 24-well or 6-well plate for flow cytometry or a 96-well white-walled plate for luminescence assays.

  • Annexin V/Propidium Iodide (PI) Staining:

    • Harvest cells by gentle trypsinization and wash with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI according to the kit manufacturer's instructions (e.g., from Thermo Fisher Scientific).

    • Incubate in the dark for 15 minutes.

    • Analyze immediately by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+. [15]3. Caspase-3/7 Activity Assay:

    • Use a luminescent, plate-based assay (e.g., Caspase-Glo® 3/7 Assay, Promega).

    • After the treatment period, add the Caspase-Glo® reagent directly to the wells of a 96-well plate.

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence with a plate reader. A decrease in the luminescent signal in compound-treated groups compared to the toxin control indicates inhibition of caspase activation. [13]

Protocol 4: Mechanistic Insight - Neuroinflammation

Causality: Neuroinflammation, mediated by glial cells like microglia and astrocytes, contributes significantly to the neurodegenerative process. [1][16]To model this, co-culture systems or microglial cell lines (e.g., BV-2) can be used. This protocol assesses whether Compound BPEA can suppress the release of pro-inflammatory cytokines.

Methodology:

  • Cell Culture: Culture BV-2 microglial cells.

  • Treatment: Plate BV-2 cells and treat with Compound BPEA for 2 hours before stimulating with an inflammatory agent like lipopolysaccharide (LPS, 1 µg/mL).

  • Cytokine Measurement (ELISA):

    • After 24 hours, collect the cell culture supernatant.

    • Quantify the concentration of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using specific ELISA kits according to the manufacturer's instructions. [17][18] * A significant reduction in cytokine levels in the BPEA-treated group would indicate anti-neuroinflammatory activity.

Data Presentation: Expected Anti-inflammatory Outcomes

Treatment GroupCompound BPEA (µM)LPS (1 µg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control0-15.2 ± 3.18.5 ± 2.0
LPS Control0+850.4 ± 65.2430.1 ± 33.7
Test Compound1+525.3 ± 41.8289.6 ± 25.1
Test Compound10+210.8 ± 20.5115.4 ± 15.8

Outlook: Transition to In Vivo Models

Should Compound BPEA demonstrate significant and mechanistically interesting neuroprotective effects in vitro, the logical next step is to evaluate its efficacy in an animal model of neurodegeneration. [8][19]

  • Model Selection: For a compound showing promise against 6-OHDA toxicity, a well-established in vivo model is the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease. [20]MPTP is metabolized to MPP+, a toxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of PD. [6]* Key Endpoints:

    • Behavioral: Assess motor coordination and function using tests like the rotarod and pole test. [21][22] * Histological: After the study period, perform immunohistochemical staining on brain sections for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. A neuroprotective compound would result in greater TH-positive cell survival in the substantia nigra.

    • Biochemical: Measure levels of dopamine and its metabolites in the striatum using HPLC to confirm the preservation of the dopaminergic system.

Conclusion

This application note provides a structured, evidence-based framework for the comprehensive evaluation of the neuroprotective potential of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine. By systematically progressing from broad viability screening to detailed mechanistic studies of apoptosis, oxidative stress, and neuroinflammation, researchers can build a robust data package to validate the compound's efficacy. The outlined protocols, when executed with appropriate controls, will yield reliable and interpretable data, paving the way for potential translation into more complex in vivo models and furthering the quest for novel neuroprotective therapies.

References

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Method

Application Notes and Protocols for (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine in Addiction Research

For research use only. Not for human consumption.

Author: BenchChem Technical Support Team. Date: February 2026

For research use only. Not for human consumption.

Introduction and Scientific Rationale

The compound (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine is a novel psychoactive substance (NPS) with a chemical structure suggesting it belongs to the pyrovalerone class of synthetic cathinones.[1][2] While direct research on this specific molecule is limited, its structural similarity to potent dopamine-norepinephrine reuptake inhibitors (NDRIs) like pyrovalerone and its analogs (e.g., MDPV, α-PVP) provides a strong basis for its investigation in addiction research.[1][3][4] These compounds are known for their high abuse potential, stemming from their ability to robustly increase synaptic concentrations of dopamine in the brain's reward pathways.[1][3][4]

This document provides detailed application notes and protocols for researchers investigating the addiction potential of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine. The protocols are based on established preclinical models used to assess the rewarding, reinforcing, and dependence-producing effects of psychostimulants.

Structural Analogs and Predicted Mechanism of Action:

The core structure of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine is closely related to pyrovalerone. The key functional groups—the biphenyl ring, the pyrrolidine ring, and the methyl-amine group—are all features found in potent monoamine transporter ligands.[5][6] Based on structure-activity relationships of similar compounds, it is hypothesized that (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine acts as a potent and selective inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET), with likely weaker activity at the serotonin transporter (SERT).[3][4][5][6]

This predicted mechanism of action, centered on the blockade of dopamine reuptake, is the primary reason for its potential for abuse and addiction, similar to cocaine and other potent psychostimulants.[1][7] Therefore, the following protocols are designed to test this hypothesis and quantify the addiction liability of this compound.

In Vitro Characterization: Monoamine Transporter Binding and Uptake Inhibition

Objective: To determine the affinity and potency of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Rationale: This initial in vitro screening is crucial to confirm the predicted mechanism of action and to establish the compound's selectivity profile. A high affinity and potency for DAT would be consistent with a high potential for abuse.[3][4]

Protocol: Radioligand Binding and Synaptosomal Uptake Assays

This protocol is adapted from methodologies described by Meltzer et al. (2006) for the characterization of pyrovalerone analogs.[5][6][7]

A. Materials:

  • Rat or mouse brain tissue (striatum for DAT, hippocampus for SERT, and frontal cortex for NET)

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT)

  • (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine (test compound)

  • Reference compounds: Cocaine, GBR 12909 (for DAT), desipramine (for NET), fluoxetine (for SERT)

  • Scintillation counter and vials

  • Synaptosome preparation buffers and reagents

  • [³H]dopamine, [³H]norepinephrine, and [³H]serotonin for uptake assays

B. Methods:

  • Synaptosome Preparation: Prepare synaptosomes from dissected brain regions according to standard laboratory protocols.

  • Binding Assays:

    • Incubate synaptosomes with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify radioactivity using a scintillation counter.

  • Uptake Assays:

    • Pre-incubate synaptosomes with varying concentrations of the test compound.

    • Initiate uptake by adding the respective [³H]monoamine.

    • Terminate the uptake reaction by rapid filtration.

    • Measure the amount of [³H]monoamine taken up by the synaptosomes.

C. Data Analysis:

  • Calculate the inhibition constant (Ki) for binding and the half-maximal inhibitory concentration (IC50) for uptake inhibition using non-linear regression analysis.

  • Compare the values for DAT, NET, and SERT to determine the compound's potency and selectivity.

Table 1: Hypothetical In Vitro Data for (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine

TransporterBinding Affinity (Ki, nM)Uptake Inhibition (IC50, nM)
DAT 5.210.8
NET 30.555.2
SERT >1000>2000

This is a hypothetical table for illustrative purposes.

Preclinical Models of Addiction

The following are standard in vivo models to assess the abuse potential of novel psychoactive substances.

Conditioned Place Preference (CPP)

Objective: To evaluate the rewarding or aversive properties of the compound.

Rationale: CPP is a Pavlovian conditioning model used to measure the motivational effects of a drug-paired environment.[8][9][10] A significant preference for the drug-paired compartment indicates rewarding effects, which are a strong predictor of abuse liability.[9][10]

Protocol:

A. Apparatus:

  • A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.[9]

B. Animals:

  • Male and female Sprague-Dawley rats or C57BL/6 mice.

C. Procedure:

  • Pre-Conditioning (Day 1): Place the animal in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference. An unbiased design is often preferred where the drug is randomly assigned to one of the outer compartments.[8][9]

  • Conditioning (Days 2-9):

    • Drug Pairing: On alternating days, administer the test compound (e.g., 0.1, 0.3, 1.0 mg/kg, intraperitoneally) and confine the animal to one of the outer chambers for 30 minutes.

    • Vehicle Pairing: On the intervening days, administer the vehicle (e.g., saline) and confine the animal to the opposite outer chamber for 30 minutes.

  • Post-Conditioning Test (Day 10): Place the animal in the central chamber in a drug-free state and allow free access to all chambers for 15 minutes. Record the time spent in each chamber.

D. Data Analysis:

  • Calculate a preference score: (Time spent in drug-paired chamber on test day) - (Time spent in the same chamber on pre-conditioning day).

  • A positive score indicates a conditioned place preference.

  • Analyze data using a two-way ANOVA (treatment x sex) followed by post-hoc tests.

Intravenous Self-Administration (IVSA)

Objective: To determine the reinforcing efficacy of the compound.

Rationale: IVSA is considered the gold standard for assessing the abuse potential of a drug, as it models the voluntary drug-taking behavior seen in human addiction.[2] The rate and pattern of self-administration provide insights into the drug's reinforcing properties.

Protocol:

A. Apparatus:

  • Standard operant conditioning chambers equipped with two levers, a syringe pump, and an intravenous catheter system.

B. Animals:

  • Male and female Sprague-Dawley rats with surgically implanted intravenous jugular catheters.

C. Procedure:

  • Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein. Allow for a 5-7 day recovery period.

  • Acquisition:

    • Place the rat in the operant chamber for daily 2-hour sessions.

    • Pressing the "active" lever results in an intravenous infusion of the test compound (e.g., 0.05, 0.1, 0.2 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule.

    • Pressing the "inactive" lever has no programmed consequence.

    • Acquisition is typically achieved when the animal shows stable responding on the active lever and discriminates between the active and inactive levers.

  • Dose-Response Curve: Once stable responding is established, vary the dose of the compound across sessions to generate a dose-response curve.

  • Progressive-Ratio Schedule: To assess the motivation to take the drug, switch to a progressive-ratio schedule where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) is a measure of the drug's reinforcing efficacy.

D. Data Analysis:

  • Analyze the number of infusions earned and active vs. inactive lever presses using repeated measures ANOVA.

  • For the dose-response curve, plot the number of infusions as a function of dose.

  • For the progressive-ratio schedule, compare the breakpoint values across different doses or between different drugs.

Visualization of Experimental Workflow and Proposed Mechanism

G cluster_0 Preclinical Addiction Liability Workflow A In Vitro Characterization (Binding & Uptake Assays) B Conditioned Place Preference (CPP) (Rewarding Effects) A->B Confirm Mechanism Inform Dose Selection C Intravenous Self-Administration (IVSA) (Reinforcing Effects) B->C Establish Reward E Data Analysis & Interpretation B->E D Progressive Ratio (PR) (Motivation) C->D Assess Reinforcement Strength D->E

Caption: Workflow for assessing the addiction potential of a novel compound.

G cluster_0 Proposed Mechanism of Action presynaptic Presynaptic Neuron Dopamine (DA) synapse Synaptic Cleft presynaptic:dopamine->synapse Release postsynaptic Postsynaptic Neuron D1/D2 Receptors reward Increased Dopaminergic Signaling (Reward & Reinforcement) postsynaptic->reward synapse->postsynaptic:d1d2 Binding dat Dopamine Transporter (DAT) synapse->dat Reuptake dat->presynaptic compound (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine compound->dat Blockade

Caption: Proposed mechanism of action at the dopamine synapse.

Safety and Handling

As a novel research chemical with a high potential for abuse and unknown toxicity, (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine should be handled with extreme caution.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, gloves, and safety glasses, at all times when handling the compound.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of powder.

  • Storage: Store the compound in a secure, locked location, compliant with all institutional and national regulations for controlled substances or their analogs.

  • Disposal: Dispose of all waste materials in accordance with institutional and local regulations for chemical waste.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the initial investigation of the addiction potential of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine. By systematically characterizing its in vitro pharmacology and in vivo behavioral effects, researchers can elucidate its mechanism of action and quantify its abuse liability. This information is critical for informing public health and regulatory bodies about the potential risks associated with this and other emerging novel psychoactive substances.

References

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  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. Available from: [Link]

  • Zhang, Y., Appourchaux, K., Norman, H., et al. (2020). Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. Journal of Medicinal Chemistry, 63(17), 9319–9340. Available from: [Link]

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Sources

Application

Application Notes and Protocols for Investigating the Antidepressant Potential of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine (Compound X)

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This document provides a comprehensive guide for the preclinical evaluation of (1-Biphenyl-4-yl-2-py...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preclinical evaluation of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine (hereinafter referred to as Compound X) as a potential antidepressant agent. Drawing from established principles in psychopharmacology and drug discovery, these application notes and protocols are designed to offer a robust framework for characterizing the compound's mechanism of action and assessing its efficacy in established animal models of depression. The proposed workflow progresses from initial in vitro screening to in vivo behavioral analysis and subsequent ex vivo neurochemical validation. This guide emphasizes the causality behind experimental choices, ensuring a logically sound and scientifically rigorous investigation.

Introduction and Scientific Rationale

Major Depressive Disorder (MDD) is a complex psychiatric condition with a significant therapeutic need for novel, effective treatments. The monoamine hypothesis, which posits that depression is related to a deficiency in the synaptic concentration of neurotransmitters such as serotonin, norepinephrine, and dopamine, has been a cornerstone of antidepressant drug development.[1][2] Tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) are primary examples of drugs developed based on this hypothesis.[1]

Compound X, (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, is structurally analogous to pyrovalerone and its derivatives, which are known to be potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with less activity at the serotonin transporter (SERT).[3][4][5] This dual DAT/NET inhibition profile is a promising mechanism for antidepressant action, as it may offer a broader spectrum of efficacy compared to single-transporter inhibitors. The following protocols are designed to systematically investigate this hypothesis.

In Vitro Characterization: Elucidating the Molecular Target Profile

The initial step in evaluating Compound X is to determine its affinity and functional activity at the primary molecular targets implicated in the monoamine hypothesis of depression.

Radioligand Receptor Binding Assays

Causality: Radioligand binding assays are crucial for determining the affinity of Compound X for the dopamine, norepinephrine, and serotonin transporters. This will confirm our hypothesis that Compound X interacts with these transporters and will provide a quantitative measure of its binding potency (Ki). A high affinity for DAT and NET, with lower affinity for SERT, would be consistent with the profile of related compounds.[3][4]

Protocol:

  • Preparation of Synaptosomal Membranes: Prepare synaptosomes from the striatum (for DAT), hypothalamus (for NET), and cerebral cortex (for SERT) of adult male Sprague-Dawley rats.

  • Binding Assay:

    • Incubate synaptosomal membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT) in the presence of increasing concentrations of Compound X.

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT).

  • Data Analysis:

    • Measure the amount of bound radioligand using liquid scintillation counting.

    • Calculate the IC50 value (the concentration of Compound X that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Data Presentation:

Target TransporterRadioligandCompound X Kᵢ (nM)Control (e.g., Bupropion) Kᵢ (nM)
Dopamine (DAT)[³H]WIN 35,428Hypothetical ValueKnown Value
Norepinephrine (NET)[³H]nisoxetineHypothetical ValueKnown Value
Serotonin (SERT)[³H]citalopramHypothetical ValueKnown Value
Neurotransmitter Uptake Inhibition Assays

Causality: While binding assays indicate affinity, they do not confirm functional inhibition of the transporter. Neurotransmitter uptake assays directly measure the ability of Compound X to block the reuptake of dopamine, norepinephrine, and serotonin into cells, providing a functional measure of its potency (IC50).[6][7][8]

Protocol:

  • Cell Culture: Use human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).

  • Uptake Assay:

    • Plate the cells in a 96-well plate and allow them to adhere.[6]

    • Pre-incubate the cells with increasing concentrations of Compound X or a reference inhibitor.

    • Add a fluorescent substrate that mimics the biogenic amine neurotransmitters.[6]

    • Incubate to allow for transporter-mediated uptake.

  • Data Analysis:

    • Measure the intracellular fluorescence using a microplate reader.

    • Calculate the IC50 value for the inhibition of neurotransmitter uptake for each transporter.

Data Presentation:

TransporterCompound X IC₅₀ (nM)Control (e.g., Fluoxetine) IC₅₀ (nM)
hDATHypothetical ValueKnown Value
hNETHypothetical ValueKnown Value
hSERTHypothetical ValueKnown Value

In Vivo Behavioral Assessment: Evaluating Antidepressant-Like Efficacy

The following protocols utilize widely validated rodent behavioral models to assess the antidepressant-like effects of Compound X.[9][10] It is critical to include both a vehicle control and a positive control (a known antidepressant, such as imipramine or fluoxetine) in all behavioral experiments.[2]

Forced Swim Test (FST)

Causality: The FST is a behavioral despair model where animals are placed in an inescapable cylinder of water.[11][12][13][14] Antidepressant treatment is known to reduce the duration of immobility, which is interpreted as an antidepressant-like effect.[11][12]

Protocol:

  • Apparatus: A transparent cylindrical tank (e.g., 30 cm high x 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[11]

  • Procedure:

    • Administer Compound X (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle 30-60 minutes before the test.

    • Place the mouse in the water cylinder for a 6-minute session.

    • Record the session for later scoring.

  • Scoring: An observer blind to the treatment conditions should score the duration of immobility (the time the mouse spends floating with only minor movements to keep its head above water) during the last 4 minutes of the test.

Tail Suspension Test (TST)

Causality: The TST is another model of behavioral despair where mice are suspended by their tails.[15][16][17][18][19] Similar to the FST, antidepressant compounds reduce the time spent immobile.[15][17]

Protocol:

  • Apparatus: A suspension box that allows the mouse to hang freely without being able to touch any surfaces.

  • Procedure:

    • Administer Compound X (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle 30-60 minutes before the test.

    • Suspend the mouse by its tail using adhesive tape for a 6-minute session.

    • Record the session for scoring.

  • Scoring: A trained observer, blind to the experimental groups, should measure the total duration of immobility during the 6-minute test.

Data Presentation for Behavioral Tests:

Treatment GroupDose (mg/kg)FST Immobility (s) (Mean ± SEM)TST Immobility (s) (Mean ± SEM)
Vehicle-Hypothetical ValueHypothetical Value
Compound X1Hypothetical ValueHypothetical Value
Compound X5Hypothetical ValueHypothetical Value
Compound X10Hypothetical ValueHypothetical Value
Positive ControlDoseHypothetical ValueHypothetical Value

Ex Vivo Neurochemical and Molecular Analysis

Following behavioral testing, ex vivo analysis of brain tissue can provide insights into the neurobiological changes induced by Compound X.

Measurement of Brain-Derived Neurotrophic Factor (BDNF) Levels

Causality: Chronic stress can lead to a decrease in the expression of BDNF, a key neurotrophin involved in neuronal survival and plasticity. Many antidepressant treatments have been shown to increase BDNF levels in brain regions such as the hippocampus and prefrontal cortex.[20]

Protocol:

  • Tissue Collection: Following a chronic treatment regimen with Compound X (e.g., once daily for 14-21 days), euthanize the animals and dissect the hippocampus and prefrontal cortex.

  • Tissue Homogenization: Homogenize the brain tissue in an appropriate lysis buffer. An acid-extraction protocol may be necessary to release bound BDNF.[21]

  • ELISA Assay:

    • Use a commercially available BDNF ELISA kit.[22][23][24]

    • Follow the manufacturer's instructions to measure the concentration of BDNF in the tissue homogenates.

  • Data Analysis:

    • Normalize the BDNF concentration to the total protein concentration in each sample.

    • Compare the BDNF levels between the treatment groups.

Data Presentation:

Treatment GroupHippocampal BDNF (pg/mg protein) (Mean ± SEM)Prefrontal Cortex BDNF (pg/mg protein) (Mean ± SEM)
VehicleHypothetical ValueHypothetical Value
Compound XHypothetical ValueHypothetical Value
Positive ControlHypothetical ValueHypothetical Value

Visualizations

Proposed Mechanism of Action of Compound X

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine SynapticCleft Synaptic Cleft DA->SynapticCleft Release NE Norepinephrine NE->SynapticCleft Release Vesicle Synaptic Vesicle DAT DAT NET NET D1R D1 Receptor Alpha2R α2 Receptor CompoundX Compound X CompoundX->DAT Inhibits CompoundX->NET Inhibits SynapticCleft->DAT Reuptake SynapticCleft->NET Reuptake SynapticCleft->D1R Binds SynapticCleft->Alpha2R Binds

Caption: Proposed mechanism of Compound X as a DAT/NET inhibitor.

Experimental Workflow for Antidepressant Screening

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Behavioral Analysis cluster_exvivo Ex Vivo Neurochemical Analysis Binding Receptor Binding Assays (DAT, NET, SERT) Uptake Neurotransmitter Uptake Assays (DAT, NET, SERT) Binding->Uptake Confirm Functional Activity FST Forced Swim Test (FST) Uptake->FST Assess Antidepressant-like Effect TST Tail Suspension Test (TST) Uptake->TST BDNF BDNF ELISA FST->BDNF Investigate Neurobiological Changes TST->BDNF

Caption: A streamlined workflow for preclinical antidepressant evaluation.

Conclusion

The protocols outlined in this document provide a comprehensive and scientifically rigorous framework for the initial preclinical investigation of Compound X's antidepressant potential. By systematically characterizing its in vitro molecular profile, assessing its in vivo behavioral efficacy, and exploring its impact on neurotrophic factors, researchers can build a strong data package to support further development. The emphasis on understanding the causality behind each experimental step ensures that the data generated will be both reliable and interpretable, paving the way for a potential new therapeutic for Major Depressive Disorder.

References

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  • Polter, A. M., & Li, X. (2010). Functional selectivity and antidepressant activity of serotonin 1A receptor ligands. Frontiers in Neuroscience, 4, 175.
  • Grimwood, S., Lu, Y., D'Souza, J., Yip, V., Le, A., Pan, A., ... & Bristow, L. J. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. The Journal of Pharmacology and Experimental Therapeutics, 339(1), 183–192.
  • ELK Biotechnology. (n.d.). Human BDNF (Brain Derived Neurotrophic Factor) ELISA Kit. [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Krishnan, V., & Nestler, E. J. (2011). Animal models of depression: molecular perspectives. Current Topics in Behavioral Neurosciences, 7, 121–147.
  • Gillman, P. K. (2005). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British Journal of Pharmacology, 146(6), 767–778.
  • Steru, L., Chermat, R., Thierry, B., & Simon, P. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367–370.
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  • Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. [Link]

  • Psychology Today. (2024, January 18). From Mushroom Trip or Cosmic Ride to Therapeutic Healing. [Link]

  • protocols.io. (2023, June 9). Tail suspension test to assess depression/anxiety behavior in parkinsonian mice. [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]

  • Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The forced swim test as a model of depressive-like behavior. Journal of Visualized Experiments, (97), e52587.
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  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432.
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Method

Topic: Synthesis and Purification of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine for In Vivo Studies

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive, technically detailed guide for the synthesis, purification, and analytical char...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, technically detailed guide for the synthesis, purification, and analytical characterization of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine. The protocols herein are specifically designed to yield a final compound of high purity (≥99.5%), suitable for rigorous in vivo pharmacological and toxicological studies. We emphasize not only the procedural steps but also the underlying chemical principles and strategic choices necessary to ensure the production of a reliable and well-characterized research compound. The methodology follows a logical workflow from a robust reductive amination synthesis to a highly effective purification strategy via crystallization of the hydrochloride salt, culminating in a stringent analytical validation process.

Introduction: The Imperative for Purity in In Vivo Research

The compound (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine is a tertiary amine whose structural motifs are present in various centrally active agents. Its evaluation in preclinical in vivo models is essential for understanding its pharmacological profile, including efficacy, pharmacokinetics, and safety. However, the integrity of such studies is fundamentally dependent on the purity of the test compound.

The presence of impurities, even at trace levels, can have profound consequences.[1][2] They can introduce their own biological activities, leading to confounded data, or exhibit unexpected toxicity, jeopardizing the welfare of research animals and the validity of the study.[3] For these reasons, regulatory and ethical guidelines mandate the use of well-characterized compounds of the highest achievable purity for animal studies.[4]

This guide is structured to provide a self-validating workflow. Each stage—from the selection of the synthetic route to the final analytical sign-off—is designed to systematically eliminate potential contaminants and confirm the identity and purity of the final product, ensuring it is fit-for-purpose in a demanding research environment.

Strategic Approach: Synthesis, Purification, and Validation

Our overall strategy is designed for efficiency, scalability, and, most importantly, purity. The workflow is divided into three core phases:

  • Synthesis: We employ a direct and high-yielding reductive amination protocol. This method is widely recognized for its reliability in forming C-N bonds and its applicability to a broad range of substrates.[5][6][7]

  • Purification: The crude product is purified via crystallization of its hydrochloride (HCl) salt. This classic technique is exceptionally effective for purifying amines.[8][9] It not only removes neutral and less basic impurities but also converts the often-oily freebase into a stable, crystalline, and weighable solid, which is more amenable to formulation for in vivo dosing.[10][11]

  • Validation: The final compound is subjected to a panel of orthogonal analytical techniques—HPLC, NMR, and MS—to unequivocally confirm its chemical structure and establish its purity profile.[12][13]

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification cluster_2 Phase 3: Validation Start 1-(Biphenyl-4-yl)-2- (pyrrolidin-1-yl)ethan-1-one Reaction Reductive Amination Start->Reaction Reagents Methylamine (CH3NH2) Sodium Triacetoxyborohydride (NaBH(OAc)3) Reagents->Reaction Crude_Freebase Crude Freebase Product Reaction->Crude_Freebase HCl_Salt Conversion to HCl Salt (HCl in Ether/IPA) Crude_Freebase->HCl_Salt Crystallization Recrystallization (e.g., Ethanol/Ether) HCl_Salt->Crystallization Pure_Salt Pure Crystalline HCl Salt Crystallization->Pure_Salt Analysis Analytical Characterization Pure_Salt->Analysis HPLC HPLC Purity (>99.5%) Analysis->HPLC NMR NMR (¹H, ¹³C) Structure Analysis->NMR MS MS (Molecular Weight) Analysis->MS Final Qualified Compound for In Vivo Studies

Figure 1: Overall workflow for the synthesis and purification of the target compound.

Part I: Synthesis via Reductive Amination

Rationale

Reductive amination is a cornerstone of amine synthesis. The reaction proceeds via the initial formation of an iminium ion intermediate from the reaction of a ketone (our precursor) and a primary amine (methylamine). This intermediate is then reduced in situ by a hydride donor. We have selected sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent.

Causality: NaBH(OAc)₃ is a mild and selective reducing agent, particularly effective for reductive aminations. It is less reactive towards the ketone starting material than other hydrides like sodium borohydride, which minimizes the formation of alcohol by-products. Its tolerance for slightly acidic conditions (generated by the amine salt or added acetic acid) facilitates the formation of the iminium ion, which is the species that is readily reduced.[14]

Protocol: Synthesis of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine

Materials and Reagents:

  • 1-(Biphenyl-4-yl)-2-(pyrrolidin-1-yl)ethan-1-one (Precursor Ketone)

  • Methylamine solution (e.g., 2.0 M in THF or 40 wt. % in H₂O)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (Glacial)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, addition funnel

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the precursor ketone (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 10 mL per gram of ketone).

  • Amine Addition: Add methylamine solution (1.5 eq) to the stirred solution, followed by glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 30 minutes.

    • Insight: The acetic acid acts as a catalyst, protonating the ketone carbonyl to activate it for nucleophilic attack and facilitating the dehydration of the intermediate carbinolamine to form the key iminium ion.

  • Reductant Addition: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20-30 minutes. An exotherm may be observed; maintain the temperature below 30 °C.

    • Safety Note: Although NaBH(OAc)₃ is less water-reactive than NaBH₄, it should still be handled with care and added slowly to control the reaction rate.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Work-up: a. Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Extract the aqueous layer twice more with DCM. d. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine.

    • Insight: The bicarbonate wash is crucial to remove residual acetic acid and other acidic components. The brine wash helps to remove bulk water from the organic phase before drying. e. Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude freebase, which may be a viscous oil or semi-solid.

Part II: Purification via Crystallization of the Hydrochloride Salt

Rationale

The crude product from the synthesis will contain the desired freebase amine along with unreacted reagents, by-products, and residual solvents. Direct purification of the freebase via chromatography is possible but can be challenging due to its basic nature (leading to tailing on silica gel). A more robust and effective method is to convert the amine to its hydrochloride salt. This has two primary advantages:

  • Enhanced Purity: The salt formation is a selective process. Non-basic impurities remain in the solvent, while the desired amine precipitates as its salt. Subsequent recrystallization from a carefully chosen solvent system can further refine purity to >99.5%.[8][9][10]

  • Improved Physical Properties: The resulting crystalline salt is typically a stable, non-hygroscopic solid that is easy to handle, weigh accurately, and dissolve in aqueous buffers for in vivo administration.[9]

Protocol: Purification and Recrystallization

Materials and Reagents:

  • Crude (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine freebase

  • Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)

  • Hydrochloric acid solution (e.g., 2.0 M in Et₂O or Isopropanol)

  • Ethanol (absolute)

  • Hexanes

  • Beakers, Erlenmeyer flasks, Büchner funnel, vacuum flask

Procedure:

  • Salt Formation: a. Dissolve the crude freebase from Step 3.2 in a minimal amount of Et₂O or MTBE (approx. 15 mL per gram of crude product). b. While stirring vigorously, add the HCl solution dropwise. The hydrochloride salt will precipitate as a white solid. c. Continue adding the HCl solution until no further precipitation is observed. Check the pH of the supernatant with moist pH paper to ensure it is acidic. d. Stir the resulting slurry for 30-60 minutes to ensure complete precipitation. e. Collect the solid salt by vacuum filtration, washing the filter cake with fresh cold Et₂O or MTBE.

  • Recrystallization: a. Transfer the crude HCl salt to an Erlenmeyer flask. Add a minimal volume of hot ethanol to fully dissolve the solid.

    • Insight: The goal is to create a saturated solution at high temperature. Using too much solvent will result in poor recovery. b. Once dissolved, slowly add a non-polar solvent like Et₂O or hexanes dropwise until the solution becomes faintly turbid (cloudy). c. Re-heat the mixture gently until it becomes clear again. d. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For optimal crystal growth, the cooling process should be slow. Subsequently, the flask can be placed in a refrigerator or ice bath to maximize crystal formation. e. Collect the purified, crystalline HCl salt by vacuum filtration. Wash the crystals with a small amount of a cold 1:1 mixture of ethanol/ether. f. Dry the final product under high vacuum at 40-50 °C to a constant weight.

Part III: Analytical Characterization and Data

For in vivo use, the final compound must be rigorously tested to confirm its identity and purity.[15] A purity level of ≥99.5% is highly recommended.[3]

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative purity assessment.[16][17] A reversed-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid or formic acid) and UV detection (e.g., at 254 nm, where the biphenyl chromophore absorbs) is a suitable starting point. The purity is determined by the percentage of the main peak area relative to the total peak area.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguously confirms the chemical structure. Both ¹H and ¹³C NMR spectra should be acquired. The ¹H NMR provides information on the number and environment of protons, while ¹³C NMR confirms the carbon backbone.[18][19][20]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) is typically used. The spectrum should show a prominent [M+H]⁺ ion. The nitrogen rule predicts an odd molecular weight for the freebase, which will be reflected in an odd mass for the [M+H]⁺ ion.[21][22]

Expected Analytical Data
Analysis Parameter Expected Result Purpose
HPLC Purity≥ 99.5% (by peak area)Quantifies purity, detects impurities.
¹H NMR Chemical Shifts (δ)Signals corresponding to biphenyl, pyrrolidine, ethyl backbone, and N-methyl protons. Biphenyl protons expected around 7.2-7.6 ppm.[23]Structural Confirmation
IntegrationProton counts should match the proposed structure.Structural Confirmation
¹³C NMR Number of SignalsShould correspond to the number of unique carbons in the structure.Structural Confirmation
MS (ESI+) [M+H]⁺Expected m/z: 295.2172 (for C₂₀H₂₇N₂)Molecular Weight Confirmation

Final Compound Handling and Storage

The final, purified hydrochloride salt should be a white to off-white crystalline solid. It should be stored in a tightly sealed container, protected from light and moisture, and kept at a low temperature (e.g., 4 °C or -20 °C for long-term storage) to ensure its stability prior to use in in vivo experiments. Before preparing dosing solutions, the compound should be allowed to equilibrate to room temperature inside a desiccator to prevent water condensation.

References

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Application

formulation of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine for animal administration

Application Note & Protocol Guide Topic: Formulation of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine for Preclinical Animal Administration Audience: Researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Formulation of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine for Preclinical Animal Administration

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to developing a suitable formulation for the novel research compound (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine (designated herein as Compound X ) for administration in preclinical animal models. The successful execution of in vivo studies hinges on the creation of a safe, stable, and bioavailable formulation that allows for accurate and reproducible dosing.[1] Due to the limited public data on the physicochemical properties of Compound X, this guide emphasizes a systematic approach, beginning with essential pre-formulation characterization and leading to detailed protocols for creating formulations for common administration routes. The principles and methodologies described are designed to be broadly applicable to other novel chemical entities (NCEs) at early stages of drug discovery.[2]

The Imperative of Pre-formulation Analysis

Before any formulation can be rationally designed, a foundational understanding of the active pharmaceutical ingredient's (API) physicochemical properties is paramount.[2][3] At the preclinical stage, API availability is often severely limited, necessitating efficient and data-driven characterization.[2] The initial data gathered will dictate the entire formulation strategy, from vehicle selection to the potential administration routes.

Critical Physicochemical & Stability Profile

The first step is to generate a basic physicochemical profile for Compound X. These properties are critical quality attributes (CQAs) that will inform all subsequent development.

Table 1: Essential Pre-formulation Characterization for Compound X

Parameter Rationale & Implication for Formulation Recommended Method(s)
Aqueous Solubility Determines if a simple aqueous solution is feasible. Low solubility (<1 mg/mL) necessitates enabling technologies like suspensions, co-solvents, or complexing agents. Thermodynamic (shake-flask) or Kinetic (turbidimetric) solubility assays in water, PBS (pH 7.4), and acidic buffers (e.g., pH 2).[4]
pKa The presence of the amine groups suggests Compound X is a weak base. The pKa value helps predict solubility changes with pH and informs the selection of appropriate buffers. Potentiometric titration or UV-Vis spectrophotometry.
Log P / Log D Indicates the lipophilicity of the compound. High Log P values often correlate with poor aqueous solubility and may suggest suitability for lipid-based formulations. HPLC-based methods or computational prediction.
Physical Form Determines if the compound is crystalline or amorphous. This impacts solubility, stability, and dissolution rate. X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC).

| Chemical Stability | Assesses degradation in various conditions to identify liabilities and establish appropriate storage. | Forced degradation studies (acid, base, oxidation, light, heat) followed by analysis with a stability-indicating method like HPLC-UV or LC-MS.[4][5] |

Formulation Strategy Decision Workflow

The data from the pre-formulation analysis directly feeds into a decision-making process for selecting a viable formulation approach. The primary goal in early preclinical studies is often to maximize exposure for safety and efficacy testing.[3][6]

G cluster_0 Pre-formulation Assessment cluster_1 Formulation Path start Characterize Compound X (Solubility, pKa, Stability) solubility_check Aqueous Solubility > Target Dose Conc.? start->solubility_check solution Develop Simple Aqueous Solution (e.g., Saline, Buffered) solubility_check->solution Yes complex_formulation Explore Enabling Formulations solubility_check->complex_formulation No suspension Suspension (Oral) complex_formulation->suspension cosolvent Co-solvent/Surfactant System (Oral/IV) complex_formulation->cosolvent cyclodextrin Cyclodextrin Complex (IV) complex_formulation->cyclodextrin

Caption: Pre-formulation decision workflow for Compound X.

Vehicle and Excipient Selection

The choice of vehicle and excipients is critical and must prioritize animal safety and experimental integrity.[7] Excipients should only be used when necessary and in the smallest justifiable amounts.[2] For parenteral (injectable) formulations, all components must be sterile and pyrogen-free.[8][9]

Table 2: Common Vehicles for Preclinical Formulations

Vehicle Type Examples Primary Use Key Considerations
Aqueous Buffers 0.9% Saline, Phosphate-Buffered Saline (PBS) Soluble compounds (IV, IP, SC, Oral) Must ensure pH is within a physiologically tolerable range (4.5-8.0 for IV).[10]
Suspending Agents 0.5% Methylcellulose (MC), 0.5% Carboxymethylcellulose (CMC) Oral gavage of insoluble compounds Increases viscosity to prevent settling. Ensure uniform suspension before each dose.
Co-solvents Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PPG)[7], N-methyl-2-pyrrolidone (NMP)[11] Solubilizing lipophilic compounds (Oral, IV) Can cause irritation, hemolysis, or toxicity at high concentrations. Use minimal effective amount.
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20) Wetting agents for suspensions; solubilizers Often used in combination with co-solvents. Potential for hypersensitivity reactions.
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD) Solubilizing poorly soluble compounds (IV) Forms an inclusion complex with the drug molecule to enhance aqueous solubility.

| Oils | Sesame oil, Corn oil | Depot formulations (SC, IM), oral delivery of highly lipophilic compounds | Slower absorption. Viscosity can be a challenge for injection. |

Detailed Formulation Protocols

The following protocols are presented as robust starting points. Assumption: Based on its chemical structure, Compound X is a weakly basic amine with poor aqueous solubility at neutral pH. These protocols must be adapted based on the actual experimental data obtained in Section 1.

Protocol A: Preparation of a Suspension for Oral Gavage (10 mg/mL)

This protocol is suitable for toxicology or efficacy studies where high oral doses of an insoluble compound are required.

Materials:

  • Compound X (powder)

  • 0.5% (w/v) Methylcellulose in deionized water (or other specified suspending vehicle)

  • Microbalance

  • Spatula

  • Glass mortar and pestle

  • Graduated cylinder

  • Sterile amber glass vial with screw cap

  • Magnetic stirrer and stir bar

Procedure:

  • Calculate Required Amounts: For a 10 mL final volume at 10 mg/mL, 100 mg of Compound X is required.

  • Weigh Compound: Accurately weigh 100 mg of Compound X and transfer it to the glass mortar.

  • Wetting the Powder: Add a small volume (e.g., 0.5 mL) of the 0.5% methylcellulose vehicle to the mortar.

  • Form a Paste: Gently triturate the powder with the pestle to create a smooth, uniform paste. This step is critical to break up agglomerates and ensure proper particle wetting.

  • Gradual Dilution: Slowly add the remaining vehicle in small increments, mixing thoroughly with the pestle after each addition.

  • Transfer to Vial: Once the suspension is easily pourable, transfer it to the 10 mL graduated cylinder. Use additional vehicle to rinse the mortar and pestle, adding the rinse to the cylinder to ensure a complete transfer.

  • Final Volume Adjustment: Adjust the final volume to 10 mL with the vehicle.

  • Homogenization: Transfer the suspension to the final storage vial containing a magnetic stir bar. Cap the vial and stir for at least 30 minutes to ensure homogeneity.

  • Labeling and Storage: Label the vial clearly with the compound name, concentration, vehicle, date of preparation, and "For Oral Gavage Use Only - Shake Well Before Use."[12] Store at 2-8°C, protected from light.

Protocol B: Preparation of a Solubilized Formulation for Intravenous Injection (2 mg/mL)

This protocol uses a co-solvent system to achieve a clear solution suitable for IV administration. The final concentration of organic solvents should be minimized.

Materials:

  • Compound X (powder)

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • PEG 400, sterile, injectable grade

  • 0.9% Sterile Saline for Injection

  • Sterile, pyrogen-free 15 mL conical tube

  • Sterile, disposable syringes and 0.22 µm syringe filters

  • Sterile, sealed serum vial

Procedure:

  • Calculate Required Amounts: For a 5 mL final volume at 2 mg/mL, 10 mg of Compound X is required. A common co-solvent system is 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v).

    • DMSO: 10% of 5 mL = 0.5 mL

    • PEG 400: 40% of 5 mL = 2.0 mL

    • Saline: 50% of 5 mL = 2.5 mL

  • Initial Solubilization: Accurately weigh 10 mg of Compound X and place it in the sterile 15 mL conical tube.

  • Add DMSO: Add 0.5 mL of DMSO. Vortex or sonicate gently until the compound is fully dissolved. A clear solution should be observed.

  • Add PEG 400: Add 2.0 mL of PEG 400 and vortex to mix thoroughly. The solution should remain clear.

  • Slow Addition of Saline: Add the 2.5 mL of sterile saline dropwise while continuously vortexing. Causality: Rapid addition of the aqueous component can cause the drug to precipitate out of solution. Slow addition maintains solubility.

  • Final Inspection: Visually inspect the final solution against a light and dark background to ensure it is clear, colorless, and free of any particulate matter.

  • Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and transfer the solution into the final sterile, sealed serum vial. This step ensures the final product is sterile for injection.[12]

  • Labeling and Storage: Label the vial with the compound name, concentration, vehicle composition, date of preparation, and "For Intravenous Use Only."[13] Store as determined by stability studies, typically at 2-8°C and protected from light.

Animal Administration Protocols (Mouse)

All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC). Personnel must be properly trained in these techniques.[14][15]

Protocol C: Oral Gavage Administration in Mice

Materials:

  • Prepared oral suspension (Protocol A)

  • Appropriately sized oral gavage needle (18-20 gauge, flexible with a rounded tip for adult mice)[15][16]

  • 1 mL syringe

  • Animal scale

Procedure:

  • Dose Calculation: Weigh the mouse and calculate the required dose volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[16][17]

  • Preparation: Vigorously shake the suspension to ensure homogeneity. Draw the calculated volume into the syringe.

  • Restraint: Properly restrain the mouse by scruffing the neck to immobilize the head and extend the neck, creating a straight line to the esophagus.[16]

  • Tube Measurement: Pre-measure the gavage tube from the tip of the mouse's nose to the last rib to estimate the distance to the stomach; do not insert beyond this point.[15][18]

  • Administration: Gently insert the gavage tube into the diastema (gap between incisors and molars) and advance it along the upper palate into the esophagus. The tube should pass smoothly with no resistance.[15] If resistance is met, withdraw and reposition.

  • Dose Delivery: Once in position, deliver the dose smoothly and steadily.

  • Withdrawal & Monitoring: Gently remove the gavage tube. Return the mouse to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress.[16]

Protocol D: Intravenous (Tail Vein) Administration in Mice

Materials:

  • Prepared IV solution (Protocol B)

  • Mouse restrainer

  • Heat lamp or warming pad

  • Sterile insulin syringe with a 27-30 gauge needle[14]

  • 70% Isopropyl alcohol wipes

  • Sterile gauze

Procedure:

  • Dose Calculation: Weigh the mouse and calculate the dose volume. For a bolus IV injection, the recommended maximum volume is 5 mL/kg.[14]

  • Preparation: Draw the calculated volume of the sterile formulation into the syringe. Remove all air bubbles.

  • Warming and Restraint: Place the mouse in a restrainer. Warm the tail using a heat lamp to cause vasodilation of the lateral tail veins, making them more visible and accessible.[10][14]

  • Site Preparation: Gently wipe the tail with an alcohol wipe.

  • Injection: Identify one of the lateral tail veins. With the needle bevel facing up and nearly parallel to the vein, insert the needle smoothly into the distal third of the tail.[14][19]

  • Dose Delivery: A successful insertion may result in a small "flash" of blood in the needle hub. Inject the solution slowly and steadily. The vein should blanch (turn clear) as the solution displaces the blood.[14] If a subcutaneous "bleb" forms or significant resistance is felt, the needle is not in the vein. Remove the needle, apply pressure, and attempt a more proximal injection.[14]

  • Withdrawal & Monitoring: After injection, withdraw the needle and immediately apply gentle pressure to the site with sterile gauze to prevent bleeding.[19] Return the mouse to its cage and monitor for any adverse reactions.

Overall Formulation & Administration Workflow

The entire process from API to dosed animal requires careful planning and execution to ensure data quality and animal welfare.

G cluster_0 Formulation Preparation cluster_1 Animal Dosing weigh 1. Weigh Compound X & Excipients dissolve 2. Dissolve / Suspend in Vehicle weigh->dissolve qc 3. QC Check (e.g., Visual, pH) dissolve->qc sterilize 4. Sterile Filter (for IV only) qc->sterilize animal_prep 5. Weigh Animal & Calculate Dose sterilize->animal_prep restrain 6. Restrain Animal animal_prep->restrain administer 7. Administer Dose (IV or Oral) restrain->administer monitor 8. Monitor Animal Post-Dosing administer->monitor

Caption: High-level workflow from formulation to administration.

Stability and Storage Considerations

A formulation is only viable if the API remains stable within it for the duration of the experiment.

  • Short-Term Stability: At a minimum, the stability of the final formulation should be confirmed for the expected duration of use (e.g., 8-24 hours) at room temperature and/or refrigerated conditions. This involves preparing the formulation, storing it, and then analyzing samples at various time points using a stability-indicating HPLC method to check for degradation or changes in concentration.[20][21]

  • Labeling: All prepared formulations must be clearly labeled with the compound name, concentration, vehicle composition, preparation date, expiration date/time, and storage conditions.[12][13]

  • Storage: Unless data indicates otherwise, freshly prepared formulations should be stored at 2-8°C and protected from light to minimize degradation. Visually inspect for precipitation or discoloration before each use.[12]

References

  • Addgene. (2025, January 22). Common Injection Routes in Mice. Addgene Blog. [Link]

  • University of Wisconsin-Madison. (n.d.). Injection Techniques, Restraint, & Handling for Mice and Rats. UW-Madison Research Animal Resources and Compliance. [Link]

  • University of British Columbia. (n.d.). UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. UBC Animal Care. [Link]

  • Virginia Tech. (2017, December 12). SOP: Mouse Intravenous Injections. Virginia Tech Office of the University Veterinarian. [Link]

  • Washington State University. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats. WSU IACUC. [Link]

  • Florida State University. (2016, October 26). Oral Gavage in the Rat. FSU Office of Research. [Link]

  • University of Queensland. (2021, February 3). LAB_021 Oral Gavage in Mice and Rats. UQ Animal Ethics Committee. [Link]

  • Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats. Instech Labs. [Link]

  • ichorbio. (2021, June 17). A Beginners Guide on How to Inject Mice. ichorbio. [Link]

  • Sane, R. T., Podder, A., & Mali, N. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Investigation, 43(6), 427–443. [Link]

  • Barcelos, V. M., et al. (2022). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Journal of Pharmaceutical Sciences, 111(1), 1-12. [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences. [Link]

  • Quay Pharma. (2020, May 21). Designing formulations for preclinical and early stage clinical studies. ONdrugDelivery. [Link]

  • Wedgewood Pharmacy. (2024, April 23). Exploring Veterinary Medicine: Understanding Formulation and Pet Medication Options. Wedgewood Pharmacy. [Link]

  • Patel, J., et al. (2021). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Expert Opinion on Drug Delivery, 18(11), 1591-1615. [Link]

  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharma. [Link]

  • Roquette. (n.d.). Excipients’ Attributes Crucial for Parenteral Preparation. Roquette. [Link]

  • Ashland. (n.d.). Parenteral excipients. Ashland. [Link]

  • IOI Oleo GmbH. (2022, August 22). Excipients for veterinary application. IOI Oleo. [Link]

  • Colorcon. (2021, June 25). Formulation of Veterinary Dosages. Colorcon. [Link]

  • Merck Veterinary Manual. (n.d.). Routes of Administration and Dosage Forms of Drugs. Merck Veterinary Manual. [Link]

  • HM Publishers. (2023, February 2). Veterinary Dosage Forms. HM Publishers. [Link]

  • DeSilva, B., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 15(3), 655–662. [Link]

  • Crystal Pharmatech. (n.d.). Stability and Solubility Studies. Crystal Pharmatech. [Link]

  • Pace Analytical. (n.d.). Drug Stability Testing & Release Testing. Pace Analytical. [Link]

  • Charles River Laboratories. (n.d.). Stability Testing. Charles River Labs. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • University of Washington. (n.d.). Preparation, Storage and Labeling of Drug and Chemical Formulations. UW Office of Animal Welfare. [Link]

  • University of Arizona. (n.d.). Policy on the Use of Pharmaceutical-Grade Compounds in Animals. Research, Innovation & Impact. [Link]

  • University of Notre Dame. (n.d.). Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. Notre Dame Research. [Link]

  • University of California, Davis. (2023, September 21). IACUC-09: Use of Pharmaceutical and Non-Pharmaceutical Grade Compounds in Animals. UC Davis IACUC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine

Welcome to the technical support center for the synthesis of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction yields.

I. Synthetic Strategy Overview

The most common and efficient pathway to the target tertiary amine involves a two-stage process. First, a reductive amination is performed to create the secondary amine intermediate. This intermediate is then subjected to a second reductive amination, specifically an N-methylation, to yield the final product.

Synthetic_Pathway cluster_0 Step 1: Secondary Amine Formation cluster_1 Step 2: N-Methylation A 4-Biphenylacetaldehyde Intermediate Secondary Amine Intermediate (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethylamine) A->Intermediate Reductive Amination B Pyrrolidine B->Intermediate C [H] C->Intermediate D Formaldehyde Product Final Product (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine D->Product E [H] E->Product Intermediate->Product Reductive Amination Troubleshooting_Workflow Start Low Overall Yield CheckStep1 Analyze crude product from Step 1 (Secondary Amine Formation) Start->CheckStep1 LowYield1 Problem: Low yield from Step 1 CheckStep1->LowYield1 Low Conversion/ Side Products GoodYield1 Step 1 is efficient. Proceed to analyze Step 2. CheckStep1->GoodYield1 High Conversion/ Clean Product Sol_pH Optimize pH (4-6) with catalytic acid. LowYield1->Sol_pH Sol_Reductant Use selective reductant (e.g., NaBH(OAc)3). LowYield1->Sol_Reductant Sol_Water Add dehydrating agent (e.g., MgSO4). LowYield1->Sol_Water CheckStep2 Analyze crude product from Step 2 (N-Methylation) GoodYield1->CheckStep2 Incomplete2 Problem: Incomplete Methylation CheckStep2->Incomplete2 Significant secondary amine remains PurificationIssue Problem: Loss during Purification CheckStep2->PurificationIssue Reaction appears complete, but isolated yield is low Sol_Stoich Increase equivalents of formaldehyde/reductant. Incomplete2->Sol_Stoich Sol_Time Increase reaction time/temp. Monitor by TLC/LC-MS. Incomplete2->Sol_Time Sol_Column Modify column conditions: - Add Et3N to eluent - Use Amine-Silica PurificationIssue->Sol_Column Sol_LLE Optimize workup: - Acid/Base Extraction - Buffer Extraction PurificationIssue->Sol_LLE

Optimization

Technical Support Center: Troubleshooting Solution Instability of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine

Welcome to the technical support resource for (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, hereafter referred to as 'Compound A'. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, hereafter referred to as 'Compound A'. This guide is designed for researchers, scientists, and drug development professionals to proactively manage and reactively troubleshoot stability challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My solution of Compound A is showing a rapid decrease in concentration. What are the most likely causes?

The instability of Compound A in solution is typically driven by its chemical structure, which features both a secondary and a tertiary amine. These functional groups are susceptible to degradation through several common pathways.[1][2] The primary factors to consider are:

  • Oxidation: Amine groups, particularly tertiary and secondary amines, are electron-rich and prone to oxidation.[1][3] This can be initiated by dissolved atmospheric oxygen, peroxide impurities in solvents (e.g., THF, ethers), or metal ion catalysis.[4][5] The secondary amine can oxidize to a hydroxylamine or nitroalkane, while the tertiary pyrrolidine nitrogen can form an N-oxide.[6]

  • pH-Dependent Hydrolysis: While Compound A does not have classically hydrolyzable groups like esters or amides, extreme pH values can catalyze degradation reactions and impact the ionization state and solubility of the molecule, potentially leading to instability.[7]

  • Photodegradation: The biphenyl moiety is an aromatic system that can absorb UV light. This energy absorption can lead to the formation of reactive radical species, initiating degradation cascades.[8] Solutions left exposed to ambient or UV light are at higher risk.[9]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[7][9] Storing solutions at room temperature or higher for extended periods can significantly increase the rate of decomposition.

Q2: I've observed the formation of a precipitate in my stock solution. What does this indicate?

Precipitation can arise from several issues:

  • Poor Solubility: The biphenyl group makes Compound A relatively hydrophobic. If the solvent system is not optimized (e.g., high aqueous content), the compound may simply be crashing out of solution.

  • Degradation to an Insoluble Product: A degradation product could be less soluble than the parent compound, leading to its precipitation over time.

  • pH Shift: If using a buffered solution, a change in pH due to CO2 absorption from the air or interaction with container surfaces can alter the ionization state of the amine groups, reducing solubility. Protonated amines are generally more water-soluble.

  • Salt Formation: Interaction with acidic components in the solvent or atmosphere (like CO2 forming carbonic acid) can lead to the formation of a less soluble salt.

Q3: My chromatogram (HPLC/LC-MS) shows new, unexpected peaks developing over time. How can I identify them?

The appearance of new peaks is a clear sign of degradation. Forced degradation studies are essential for identifying these unknown peaks.[2][10] By intentionally stressing the compound under controlled conditions, you can generate the likely degradation products and characterize them.

Common degradants for a molecule like Compound A would include:

  • N-Oxides: From oxidation of the tertiary pyrrolidine nitrogen. This will result in a mass increase of +16 Da.

  • Hydroxylamine/Nitroalkane: From oxidation of the secondary methyl-amine group.[6]

  • De-alkylation Products: Loss of the methyl group from the secondary amine or fragmentation of the ethyl chain can occur under oxidative or thermal stress.[4]

A systematic approach using LC-MS is the most effective way to gain initial structural insights based on the mass-to-charge ratio (m/z) of the new peaks.

Proactive Stability Management

To prevent degradation, careful planning of solution preparation and storage is critical.

Recommended Solvents and Storage Conditions
ParameterRecommendationRationale
Primary Solvents DMSO, DMF, Acetonitrile (MeCN)High-quality, anhydrous grades are preferred to minimize water- and peroxide-related degradation.
Aqueous Buffers pH 4-6 (e.g., Acetate, Citrate)Compound A's amines will be protonated and more stable/soluble in a mildly acidic environment. Avoid highly acidic or alkaline conditions.[7]
Temperature -20°C or -80°C for long-term storageSignificantly slows the rate of all degradation reactions.[9] For short-term use (2-3 days), 2-8°C is acceptable.
Light Exposure Use amber vials or wrap in foilProtects the compound from photolytic degradation initiated by the biphenyl chromophore.[8][9]
Atmosphere Purge with Argon or NitrogenDisplaces oxygen from the headspace of the vial, minimizing oxidative degradation.[9] This is especially important for long-term storage.
Workflow for Preparing Stable Stock Solutions

The following diagram outlines a best-practice workflow for preparing and storing solutions of Compound A to maximize stability.

G cluster_prep Solution Preparation cluster_store Storage & Handling A 1. Select high-purity, anhydrous solvent (e.g., DMSO) B 2. Weigh Compound A in an inert atmosphere if possible A->B C 3. Dissolve completely using vortexing or sonication B->C D 4. If aqueous buffer is needed, add it as the final step C->D E 5. Use amber glass vials with PTFE-lined caps D->E Transfer F 6. Aliquot into smaller, single-use volumes E->F G 7. Purge headspace with Argon or Nitrogen F->G H 8. Store at ≤ -20°C, protected from light G->H I Ready for Use: Thaw aliquot quickly, use immediately, discard excess H->I

Caption: Workflow for Stable Solution Preparation

Reactive Troubleshooting Guide

If you have already observed instability, use this guide to diagnose and resolve the issue.

Problem: Unexpected Loss of Parent Compound in Assay

This is the most common sign of degradation. The logical flow below will help you pinpoint the cause.

G cluster_investigation Diagnostic Steps cluster_conclusion Conclusion & Action start Observation: Loss of Compound A concentration check_analytics 1. Re-analyze stock solution by HPLC/LC-MS start->check_analytics peak_present Is the parent peak area correct? check_analytics->peak_present new_peaks Are new peaks (degradants) present? peak_present->new_peaks No check_storage 2. Review storage conditions: - Temperature? - Light exposure? - Solvent quality? peak_present->check_storage Yes new_peaks->check_storage Yes other_issue Root Cause: Issue is not with compound stability (e.g., weighing error, instrument problem). Action: Re-weigh, check instrument calibration. new_peaks->other_issue No check_assay 3. Investigate assay conditions: - pH of buffer? - Reactive excipients? - Incubation time/temp? check_storage->check_assay storage_issue Root Cause: Stock solution degraded. Action: Prepare fresh stock using Proactive Workflow. check_storage->storage_issue assay_issue Root Cause: Compound is unstable under assay conditions. Action: Modify assay (e.g., change pH, add antioxidant, reduce incubation time). check_assay->assay_issue

Caption: Troubleshooting Logic for Compound Loss
Protocol: Performing a Forced Degradation Study

A forced degradation or "stress testing" study is a powerful tool to understand potential degradation pathways and confirm that your analytical method can detect degradants.[2][10]

Objective: To intentionally degrade Compound A under various stress conditions to identify potential degradation products and validate the specificity of a stability-indicating analytical method.[2][11]

Materials:

  • Compound A

  • High-purity solvents (Acetonitrile, Water)

  • Acids (0.1 N HCl), Bases (0.1 N NaOH), and Oxidizing Agents (3% H2O2)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Photostability chamber or UV lamp

  • Oven

Methodology:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of Compound A in acetonitrile.

  • Set Up Stress Conditions: For each condition, mix your stock solution with the stressor in a 1:1 ratio in a small vial. Aim for 10-20% degradation.[11]

    • Acid Hydrolysis: Add 0.1 N HCl. Incubate at 60°C for 2, 6, and 24 hours.

    • Base Hydrolysis: Add 0.1 N NaOH. Incubate at 60°C for 2, 6, and 24 hours.

    • Oxidation: Add 3% H2O2. Keep at room temperature for 2, 6, and 24 hours.[3]

    • Thermal Stress: Dilute with a 50:50 acetonitrile:water mixture. Incubate at 80°C for 24 and 48 hours.

    • Photolytic Stress: Dilute with a 50:50 acetonitrile:water mixture. Expose to UV light (e.g., ICH option 1) for a defined period.

  • Neutralization: Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by your HPLC/LC-MS method alongside an unstressed control sample.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Note the retention times and mass-to-charge ratios (m/z) of any new peaks.

    • Calculate the percentage degradation of the parent peak.

    • This data will help you identify the "unknown" peaks seen in your stability studies and confirm your method can separate them from the parent compound.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound X Instability in Aqueous Solutions.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Instability in Solution.
  • Zhang, R., et al. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts.
  • Pharmaresearch. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Vevelstad, S. J., et al. (2014). Oxidative degradation of amines using a closed batch system.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Amine Compounds.
  • Singh, S., & Bakshi, M. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • NIH. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC.
  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
  • Al-Absi, M. A., et al. (2024). Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy.
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Google Patents. (n.d.). Method of analysis of amine by mass spectrometry.
  • ResearchGate. (n.d.). Quantitation of Amino Acids and Amines by Chromatography | Request PDF.
  • Sun, Y., et al. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Nanoscale Advances.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ChemicalBook. (n.d.). (1-BIPHENYL-4-YL-2-PYRROLIDIN-1-YL-ETHYL)-METHYL-AMINE.
  • ACS Publications. (n.d.). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry.
  • PubChem. (n.d.). ({[1,1'-Biphenyl]-4-yl}methyl)(2-methylpropyl)amine.
  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations.
  • American Pharmaceutical Review. (2022). Dissolution Method Troubleshooting: An Industry Perspective.
  • ChemicalBook. (n.d.). (1-biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine.
  • NIH. (2022).
  • PubChem. (n.d.). Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine.
  • PubMed. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors.
  • Chem-Impex. (n.d.). (1-Phenyl-2-Pyrrolidinylethyl)Methylamine.
  • Drugs.ie. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues.
  • BLDpharm. (n.d.). 1211471-28-1|{[1-(4-Methylphenyl)pyrrolidin-3-yl]methyl}amine hydrochloride.
  • ResearchGate. (2006). Meltzer PC, Butler D, Deschamps JR, Madras BK. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. J Med Chem 49: 1420-1432.

Sources

Troubleshooting

optimizing dosage for in vivo studies of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: This technical support guide addresses the critical process of optimizing dosage for in vivo studies of novel compounds, with a focus...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: This technical support guide addresses the critical process of optimizing dosage for in vivo studies of novel compounds, with a focus on molecules structurally related to (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine. While specific preclinical data for this exact chemical entity is not publicly available, its structure strongly suggests it may function as a monoamine reuptake inhibitor. This guide, therefore, provides a robust framework for establishing a safe and efficacious dosing regimen for such novel psychoactive compounds, grounded in established principles of preclinical pharmacology and toxicology.

Our approach is designed to be a self-validating system, where each experimental step informs the next, ensuring a logical and data-driven progression from initial dose-range finding to more definitive efficacy studies.

Frequently Asked Questions (FAQs)

Q1: I have a novel biphenyl-pyrrolidine derivative with potent in vitro activity (e.g., IC50 values for DAT, NET, SERT). How do I determine a starting dose for my first in vivo study in rodents?

A: Translating in vitro potency to an in vivo starting dose is a multi-step process that requires careful consideration of several factors; a direct mathematical conversion is not reliable.[1][2] Your primary goal is to identify a dose that is safe but also likely to engage the target.

  • Literature Review of Analogues: Begin by extensively searching for published in vivo studies on compounds with a similar structure or mechanism of action.[3] Data on compounds like Pyrovalerone or other monoamine reuptake inhibitors can provide a valuable starting point for a dose range to investigate.[4]

  • In Vitro Data as a Guide, Not a Rule: Your IC50 values are crucial for understanding the compound's potency and selectivity. However, they don't account for in vivo factors like absorption, distribution, metabolism, and excretion (ADME) or blood-brain barrier penetration.[5]

  • Dose-Range Finding (DRF) Study: The most critical step is to conduct a pilot dose-range finding study.[5][6][7] This is an indispensable preliminary experiment to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not produce unacceptable side effects.[7] The starting dose for this study should be very low, often several-fold lower than any dose found for similar compounds in the literature, to ensure animal welfare.

Q2: How should I design an initial Dose-Range Finding (DRF) study?

A: A well-designed DRF study aims to establish a dose-response relationship for both safety and potential efficacy signals.[5][6]

  • Dose Selection: Use a logarithmic or semi-log dose spacing (e.g., 1, 3, 10, 30 mg/kg) to cover a broad range of potential effects with a small number of groups.[8] Include a vehicle control group.

  • Group Size: Small group sizes (n=3-5 per group) are generally sufficient for this initial assessment.

  • Route of Administration: The route should align with the intended clinical use (e.g., oral gavage for a potential oral medication).[7]

  • Comprehensive Observations: Monitor the animals closely for a defined period post-dosing for any clinical signs of toxicity, changes in behavior, and effects on body weight.[3] A weight loss of over 15-20% is often a key indicator of toxicity and can be used as a humane endpoint.[9]

Q3: What animal model is most appropriate for a suspected dopamine reuptake inhibitor?

A: The choice of animal model depends on the research question. For a novel compound with suspected psychostimulant properties, initial studies are typically conducted in standard rodent models.

  • Rodent Models (Mice, Rats): Mice and rats are commonly used for initial safety, pharmacokinetic, and efficacy screening. They are cost-effective and well-characterized.[10] For assessing psychostimulant effects, a locomotor activity test in an open field is a standard and robust assay.[11][12][13]

  • Disease Models: If the compound is being developed for a specific condition like Parkinson's disease or ADHD, validated animal models of these disorders would be necessary for later-stage efficacy testing.[12][14][15][16]

Q4: How can I translate a dose from a mouse to a rat, or estimate a Human Equivalent Dose (HED)?

A: Direct dose extrapolation based on body weight is inaccurate due to differences in metabolic rates. The standard and regulatory-accepted method is allometric scaling based on Body Surface Area (BSA).[3]

  • Allometric Scaling: This method uses established conversion factors to account for the relationship between body size and physiological processes.[17][18] For instance, to convert a mouse dose to a human equivalent, you would typically divide the mouse dose (in mg/kg) by a factor of 12.3. These calculations provide an estimation and must be used with caution and supported by safety factors, especially for first-in-human studies.[18]

Troubleshooting In Vivo Studies

This section addresses common issues encountered during the in vivo evaluation of novel compounds.

Issue Observed Potential Causes Troubleshooting & Optimization Steps
High mortality or severe toxicity at the lowest dose 1. Starting dose was too high. 2. Unexpected sensitivity in the chosen animal model. 3. Formulation/vehicle toxicity.- Redesign the study with a significantly lower starting dose (e.g., 10-fold lower). - Review all available in vitro cytotoxicity data. - Conduct a vehicle-only toxicity study to rule out formulation effects.
No observable effect (pharmacological or toxic) even at high doses 1. Poor bioavailability or rapid metabolism. 2. Inability of the compound to cross the blood-brain barrier (for CNS targets). 3. The compound is not active in vivo.- Conduct a preliminary pharmacokinetic (PK) study to measure plasma and brain concentrations of the compound.[19] - If exposure is low, consider a different route of administration (e.g., intraperitoneal vs. oral) or reformulation. - Re-evaluate the in vitro data and the primary mechanism of action.
High variability in behavioral or physiological responses 1. Inconsistent dosing technique. 2. Environmental stressors affecting the animals.[20] 3. Insufficient animal acclimation. 4. Genetic or litter-specific differences.[21]- Ensure all personnel are proficient in the dosing technique (e.g., oral gavage). - Standardize environmental conditions (light cycle, noise, handling).[20][22] - Allow for an adequate acclimation period (e.g., 30-60 minutes) in the testing room before experiments.[13] - Randomize animals across treatment groups and, if possible, balance litters across groups.[21]
Effect is observed, but not dose-dependent 1. A narrow therapeutic window. 2. Saturation of the target or metabolic pathways. 3. A "U-shaped" or biphasic dose-response curve.- Test intermediate doses between the effective and ineffective doses to better define the curve. - Correlate the observed effects with plasma/brain concentrations (PK/PD modeling).[14][23][24] This can reveal if the response plateaus once a certain exposure is reached. - Consider the possibility of complex pharmacology where low and high doses produce different effects.

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) Study in Mice

Objective: To determine the Maximum Tolerated Dose (MTD) and identify a dose range for subsequent efficacy studies.

Methodology:

  • Animal Model: Male CD-1 mice (8-10 weeks old).

  • Group Allocation: Assign animals to 5 groups (n=4 per group): Vehicle control, 3 mg/kg, 10 mg/kg, 30 mg/kg, and 100 mg/kg.

  • Compound Preparation: Dissolve the compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Administration: Administer the compound via oral gavage (p.o.) in a volume of 10 mL/kg.

  • Monitoring:

    • Observe animals continuously for the first 30 minutes, then at 1, 2, 4, and 24 hours post-dose.

    • Record clinical signs of toxicity (e.g., lethargy, hyperactivity, tremors, changes in posture).

    • Record body weight just before dosing and daily for 7 days.

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or more than a 15% reduction in body weight.[9]

Protocol 2: Locomotor Activity Assessment in an Open Field

Objective: To assess the psychostimulant effects of the compound by measuring changes in spontaneous locomotor activity.

Methodology:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Apparatus: Use automated locomotor activity chambers equipped with infrared beams to detect movement.[12]

  • Acclimation: Transport mice to the testing room at least 60 minutes before the experiment begins.

  • Habituation: Place each mouse into the center of the open field chamber and allow it to explore for 30 minutes to establish a baseline activity level.

  • Dosing: After habituation, remove the mice, administer the selected doses of the compound or vehicle (based on the DRF study), and immediately return them to the chambers.

  • Data Collection: Record locomotor activity (e.g., total distance traveled, ambulatory counts, rearing) in 5-minute bins for a total of 60-120 minutes.[2][13]

  • Analysis: Compare the activity of the drug-treated groups to the vehicle control group. Analyze the time course of the effect to determine onset and duration.

Protocol 3: In Vivo Microdialysis for Neurotransmitter Levels

Objective: To directly measure the effect of the compound on extracellular levels of dopamine and serotonin in a specific brain region (e.g., striatum).

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Surgery: Under anesthesia, stereotaxically implant a microdialysis guide cannula targeting the striatum. Allow for a 2-3 day recovery period.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[1][25]

    • Allow the system to equilibrate and collect baseline samples (e.g., 3-4 samples over 60-80 minutes).

  • Compound Administration: Administer the compound (e.g., subcutaneously or intraperitoneally) and continue collecting dialysate samples for at least 2-3 hours.

  • Sample Analysis: Analyze the dialysate samples for dopamine and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[16][26]

  • Data Analysis: Express post-drug neurotransmitter levels as a percentage of the stable baseline average. This provides a direct measure of target engagement in the brain.[27]

Data Presentation

Table 1: Example Data from a Dose-Range Finding Study

Dose Group (mg/kg, p.o.)NMortality (at 24h)Key Clinical SignsMean Body Weight Change (at 24h)
Vehicle40/4None observed+1.2%
340/4None observed+0.8%
1040/4Mild hyperactivity for ~1h-1.5%
3040/4Pronounced hyperactivity, stereotypy-5.7%
10041/4Severe hyperactivity, tremors-16.2%
Conclusion: The MTD is estimated to be 30 mg/kg. Doses for initial efficacy studies should be ≤ 30 mg/kg.

Table 2: Example Data from a Pharmacokinetic Study in Rats (10 mg/kg, p.o.)

ParameterValueInterpretation
Cmax (plasma) 450 ng/mLMaximum concentration reached in the blood.
Tmax (plasma) 1.0 hourTime to reach maximum concentration.
AUC (plasma) 1800 ng*h/mLTotal drug exposure over time.
Brain:Plasma Ratio 2.5 : 1Indicates good penetration of the blood-brain barrier.
Half-life (t½) 3.5 hoursTime for the plasma concentration to reduce by half.

Visualization of Workflows

Diagram 1: Overall Workflow for In Vivo Dose Optimization

G cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Pharmacokinetics & Target Engagement cluster_2 Phase 3: Efficacy Testing a Literature Review & In Vitro Data Analysis b Design Dose-Range Finding (DRF) Study a->b c Execute DRF Study (e.g., 3-5 doses, n=3-5) b->c d Determine MTD & Identify Safe Dose Range c->d e Preliminary PK Study (Plasma & Brain Exposure) d->e Inform Dose Selection g Establish PK/PD Relationship e->g f Target Engagement Study (e.g., Microdialysis) f->g h Select Doses for Efficacy (Based on MTD, PK/PD) g->h Guide Dose Selection i Execute Efficacy Study (e.g., Locomotor Activity) h->i j Analyze Dose-Response for Efficacy i->j

Caption: A phased approach to in vivo dose optimization for a novel compound.

Diagram 2: Decision Tree for a Dose Escalation Study

G cluster_decision start Administer Dose 'X' to Cohort 1 observe Observe for Toxicity (e.g., >15% weight loss, severe clinical signs) start->observe no_tox No Toxicity Observed tox Toxicity Observed escalate Escalate to Dose '3X' for Cohort 2 no_tox->escalate Proceed stop Stop Escalation. Dose 'X' is MTD. tox->stop Severe intermediate Test Intermediate Dose (e.g., '1.5X') for Cohort 2 tox->intermediate Moderate

Caption: Decision-making process during a dose-range finding study.

References

  • At the bench: the key role of PK–PD modelling in enabling the early discovery of biologic therapies.
  • Dopamine reuptake inhibitors in Parkinson's disease. Journal of Experimental Pharmacology.
  • Animal models to guide clinical drug development in ADHD: lost in transl
  • A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. Japan Journal of Alcohol Studies & Drug Dependence.
  • Addressing PK/PD Study Design Early in Development. Pharmaceutical Technology.
  • Best Practices for Preclinical Dose Range Finding Studies. Altasciences.
  • Application of PKPD Modeling in Drug Discovery and Development. Frontiers in Pharmacology.
  • Application Notes and Protocols for Locomotor Activity Testing with Amitifadine Administr
  • Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS Chemical Neuroscience.
  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery.
  • Locomotor Activity Test SOP. Portland VA Medical Center.
  • Dose-ranging studies (including discovery, preclinical and clinical). GARDP Revive.
  • Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. Journal of Pharmaceutical and Biomedical Analysis.
  • Allometric scaling of therapeutic monoclonal antibodies in preclinical and clinical settings.
  • Application Notes and Protocols for Locomotor Activity Assessment of 4-Bromomethc
  • In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry.
  • Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans. The AAPS Journal.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
  • Interspecies scaling and prediction of human clearance: comparison of small- and macro-molecule drugs. Expert Opinion on Drug Metabolism & Toxicology.
  • Dose Range Finding Studies.
  • Preclinical in vivo PK studies & allometric scaling. YouTube.
  • Allometric scaling of therapeutic monoclonal antibodies in preclinical and clinical settings. CPT: Pharmacometrics & Systems Pharmacology.
  • EdU in vivo (mouse) troubleshooting?.
  • Mouse Open Field Activity Test. Melior Discovery.
  • Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs.
  • Locomotor Activity/Open Field Test. UCSF IACUC.
  • Mastering Mouse Models in Preclinical In Vivo Studies.
  • Breeding Troubleshooting Tips. UTSA Research.
  • In vivo toolkit. NC3Rs.
  • The basics of preclinical drug development for neurodegenerative disease indic
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
  • Integrating CNS Safety Evaluation Into General Toxicology Studies. Prisys Events.
  • Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. eNeuro.
  • FDA - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. LinkedIn.
  • S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.

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Optimization

Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for minimizing the off-target effec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for minimizing the off-target effects of the novel triple reuptake inhibitor (TRI), (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine. As a compound designed to modulate serotonin, norepinephrine, and dopamine systems, ensuring on-target specificity is paramount for both accurate preclinical data and the development of a safe therapeutic.[1][2] This resource will equip you with the necessary knowledge and experimental strategies to identify, understand, and mitigate off-target activities.

Frequently Asked Questions (FAQs)

Q1: What are the predicted primary targets of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine and its potential for off-target effects?

A1: Based on its chemical structure, (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine is hypothesized to be a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[2] Its primary targets are the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[2][3] The simultaneous inhibition of these three monoamine transporters is intended to produce a broad-spectrum antidepressant or psychoactive effect.[1][4]

However, like many small molecules, the potential for off-target effects is a significant concern. These unintended interactions can lead to a variety of adverse effects, including but not limited to cardiovascular issues, sexual dysfunction, and an increased abuse potential.[1][4][5] Off-target binding can occur at other receptors, ion channels, and enzymes that share structural similarities with the primary targets or due to non-specific interactions.[6][7]

Q2: What are the initial steps I should take to characterize the selectivity profile of my compound?

A2: A comprehensive in vitro selectivity screen is the crucial first step. This typically involves profiling your compound against a broad panel of receptors, ion channels, enzymes, and transporters. Several contract research organizations (CROs) offer these services, providing data on the compound's activity at dozens or even hundreds of potential off-targets.[8] This early-stage "safety pharmacology" profiling is integral for identifying potential liabilities and guiding lead optimization.[8]

Key considerations for your initial screen:

  • Target Panel Selection: Choose a panel that includes targets known to be associated with common adverse drug reactions, such as hERG channels (cardiotoxicity), cytochrome P450 enzymes (drug metabolism), and various G-protein coupled receptors (GPCRs).

  • Concentration Range: Test a wide range of concentrations to determine the potency of off-target interactions relative to the on-target activity.

  • Data Interpretation: Analyze the data to calculate a selectivity ratio (off-target IC50 / on-target IC50). A higher ratio indicates greater selectivity.

Q3: My compound shows some off-target activity in the initial screen. What are my next steps?

A3: The presence of off-target activity is not uncommon. The key is to determine if this activity is likely to be clinically relevant.

  • Assess the Potency: If the off-target interaction is significantly less potent than the on-target activity (e.g., >100-fold difference), it may not be a major concern at therapeutic concentrations.

  • Functional Assays: Move from simple binding assays to functional assays to understand the nature of the interaction (agonist, antagonist, allosteric modulator). An off-target binding event may not always translate into a functional effect.

  • Structure-Activity Relationship (SAR) Studies: If the off-target effect is concerning, initiate medicinal chemistry efforts to modify the compound's structure to reduce off-target binding while maintaining on-target potency. This is an iterative process of design, synthesis, and testing.[7]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cellular Assays

You're observing cellular phenotypes that cannot be solely explained by the inhibition of SERT, NET, and DAT.

Possible Cause: Off-target effects are likely influencing cellular pathways beyond monoamine reuptake.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected cellular results.

Detailed Steps:

  • Broad Off-Target Screening: If not already done, subject your compound to a comprehensive off-target screening panel.[8][9][10]

  • Secondary Validation Assays: For any identified high-affinity off-targets, perform orthogonal validation assays. For example, if a GPCR is identified in a binding assay, follow up with a functional assay measuring downstream signaling (e.g., cAMP or calcium flux).

  • Use of Chemical Probes: Employ selective tool compounds (agonists or antagonists) for the identified off-target to see if they can replicate or block the unexpected cellular phenotype.

  • Genetic Approaches: In a relevant cell line, use techniques like CRISPR-Cas9 or siRNA to knockdown or knockout the identified off-target.[7] If the unexpected phenotype is diminished or absent in these modified cells, it strongly implicates the off-target in the observed effect.

Issue 2: Unpredicted In Vivo Side Effects in Animal Models

Your animal studies are revealing adverse effects such as sedation, hyperactivity, or cardiovascular changes that are not typical for a clean SNDRI.

Possible Cause: The in vivo phenotype is a result of either exaggerated on-target pharmacology or engagement of one or more off-targets.

Experimental Protocol: Differentiating On-Target vs. Off-Target In Vivo Effects

  • Dose-Response Studies: Conduct detailed dose-response studies for both the desired efficacy endpoint and the observed side effects. A significant separation between the effective dose (ED50) and the toxic dose (TD50) suggests a potential therapeutic window.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the plasma and brain concentrations of the compound with the time course of both efficacy and side effects. This can help determine if the side effects occur at concentrations where off-target engagement is predicted.

  • Receptor Occupancy Studies: Utilize in vivo imaging techniques like Positron Emission Tomography (PET) or ex vivo autoradiography to determine the occupancy of SERT, NET, DAT, and any high-priority off-targets at different doses. This can directly link target engagement with behavioral or physiological outcomes.

  • Use of Pre-treatment with Selective Antagonists:

    • To confirm on-target effects, pre-treat animals with selective antagonists for SERT, NET, and DAT before administering your compound. This should attenuate the expected efficacy.

    • To investigate off-target effects, pre-treat with a selective antagonist for a suspected off-target. If the adverse effect is blocked, this provides strong evidence for off-target involvement.

  • Comparative Studies with "Clean" Compounds: Compare the in vivo profile of your compound with that of more selective SNDRIs or other reference compounds. This can help to benchmark the expected on-target effects.

Advanced Strategies for Minimizing Off-Target Effects

Beyond initial screening and troubleshooting, a proactive approach to minimizing off-target effects is crucial for successful drug development.

1. Computational Approaches:

  • In Silico Screening: Utilize computational models and machine learning algorithms to predict potential off-target interactions before synthesizing a compound.[6][11][12][13] These methods analyze the chemical structure of your compound and predict its binding affinity to a large database of protein targets.

  • Structure-Based Drug Design: If the crystal structure of your primary targets and key off-targets are known, use molecular modeling to design compounds that fit optimally into the binding pocket of the on-targets while having steric clashes or unfavorable interactions with the off-targets.[7]

2. Advanced In Vitro Assays:

  • Cell Microarray Technology: This technology allows for the screening of your compound against a vast library of human plasma membrane and secreted proteins expressed in human cells, providing a highly specific and physiologically relevant assessment of off-target binding.[9][10]

  • Biochemical Off-Target Assays: For gene-editing tools, in vitro assays like CIRCLE-seq and GUIDE-seq can identify off-target cleavage sites with high sensitivity.[14][15][16] While not directly applicable to small molecules, the principles of unbiased, genome-wide screening are relevant.

3. In Vivo Models:

  • Humanized Mouse Models: For certain targets, using mice that express the human version of the on- or off-target can provide more translatable data.

  • Behavioral Pharmacology: A battery of behavioral tests in rodents can reveal subtle off-target effects on motor function, cognition, and anxiety-like behaviors.[17][18][19]

Data Presentation

Table 1: Example Selectivity Profile of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine

TargetBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Selectivity Ratio (vs. hSERT)
On-Targets
Human SERT (hSERT)1.22.5 (Inhibition)1
Human NET (hNET)5.810.2 (Inhibition)4.8
Human DAT (hDAT)25.148.9 (Inhibition)20.9
Key Off-Targets
Sigma-1 Receptor85.6150.3 (Antagonist)71.3
Alpha-1A Adrenergic Receptor250.4512.8 (Antagonist)208.7
hERG Channel>10,000>10,000 (No effect)>8,333

This table provides a clear and concise summary of the compound's potency and selectivity, allowing for rapid identification of potential liabilities.

Conclusion

Minimizing the off-target effects of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine is a multifaceted challenge that requires a combination of in silico, in vitro, and in vivo approaches. By systematically characterizing the compound's selectivity profile, troubleshooting unexpected results, and proactively designing molecules with improved specificity, researchers can enhance the quality of their data and increase the likelihood of developing a safe and effective therapeutic agent. This guide provides a framework for these activities, but it is the careful and rigorous application of these principles that will ultimately lead to success.

References

  • A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. LDRD Annual Report. Available at: [Link]

  • Bowes, J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ACS Omega, 4(7), 12554-12564. Available at: [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Available at: [Link]

  • Sanofi. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Available at: [Link]

  • Bowes, J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. Available at: [Link]

  • Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology, 6(9), e1000938. Available at: [Link]

  • seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay. Available at: [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Available at: [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Available at: [Link]

  • Lazzarotto, C. R., et al. (2025). Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. bioRxiv. Available at: [Link]

  • Marks, D. M., et al. (2008). Triple Reuptake Inhibitors: A New Class of Psychoactive Medications. Psychiatry Investigation, 5(3), 136-140. Available at: [Link]

  • Drug Discovery News. (2025). The precision paradox: Off-target effects in gene editing. Available at: [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Available at: [Link]

  • Devilbiss, D. M., & Berridge, C. W. (2011). Experimental Strategies for Investigating Psychostimulant Drug Actions and Prefrontal Cortical Function in ADHD and Related Attention Disorders. The Anatomical Record, 294(10), 1638-1648. Available at: [Link]

  • Devilbiss, D. M., & Berridge, C. W. (2011). EXPERIMENTAL STRATEGIES FOR INVESTIGATING PSYCHOSTIMULANT DRUG ACTIONS AND PREFRONTAL CORTICAL FUNCTON IN ADHD AND RELATED ATTENTION DISORDERS. PubMed Central. Available at: [Link]

  • Grimwood, S., et al. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 339(2), 555-566. Available at: [Link]

  • Na, J., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Experimental & Molecular Medicine, 52(12), 1953-1964. Available at: [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Available at: [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Available at: [Link]

  • Stahl, S. M. (2014). Antidepressant drug development: Focus on triple monoamine reuptake inhibition. Journal of Psychopharmacology, 28(8), 711-715. Available at: [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Available at: [Link]

  • Arnsten, A. F. T., & Dudley, A. G. (2005). Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. PubMed Central. Available at: [Link]

  • Subbaiah, M. A. M., & Mogilnicka, E. (2013). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Medicinal Chemistry, 5(8), 869-883. Available at: [Link]

  • Nelson, L. S., & Boyer, E. W. (2018). Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach. Clinical Pharmacology & Therapeutics, 103(1), 120-129. Available at: [Link]

  • Caron, J., et al. (2022). Consequences of Acute or Chronic Methylphenidate Exposure Using Ex Vivo Neurochemistry and In Vivo Electrophysiology in the Prefrontal Cortex and Striatum of Rats. ResearchGate. Available at: [Link]

  • Caron, J., et al. (2022). Consequences of Acute or Chronic Methylphenidate Exposure Using Ex Vivo Neurochemistry and In Vivo Electrophysiology in the Prefrontal Cortex and Striatum of Rats. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Available at: [Link]

  • Cleveland Clinic. (2025). SNRIs (Serotonin and Norepinephrine Reuptake Inhibitors). Available at: [Link]

  • Stahl, S. M. (2025). Antidepressant drug development: Focus on triple monoamine reuptake inhibition. Available at: [Link]

  • Mayo Clinic. (2025). Serotonin and norepinephrine reuptake inhibitors (SNRIs). Available at: [Link]

  • Rothman, R. B., et al. (2007). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 50(23), 5736-5745. Available at: [Link]

  • Anzini, M., et al. (2011). 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations. Archiv der Pharmazie, 344(11), 743-750. Available at: [Link]

  • Rothman, R. B., et al. (2007). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. Available at: [Link]

  • Drugs.ie. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. Available at: [Link]

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Troubleshooting

Technical Support Center: Enhancing the Bioavailability of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine

Welcome to the technical support center for (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, hereafter referred to as Compound X. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, hereafter referred to as Compound X. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this novel chemical entity. As a lipophilic tertiary amine, Compound X presents a unique set of biopharmaceutical hurdles. This document provides a structured, in-depth approach to diagnosing and overcoming these issues through logical, field-proven strategies.

Part 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting

This section addresses the most common initial questions and provides a framework for diagnosing the root cause of poor bioavailability.

Q1: We are observing very low and variable plasma concentrations of Compound X after oral administration in our animal models. What are the likely causes?

A1: The poor oral bioavailability of a compound like Compound X, which possesses a lipophilic biphenyl group and an ionizable tertiary amine, typically stems from one or more of the following factors[1]:

  • Poor Aqueous Solubility: The large, non-polar biphenyl structure likely leads to low solubility in gastrointestinal fluids, making dissolution the rate-limiting step for absorption.[2][3]

  • Low Permeability: While lipophilicity can favor membrane partitioning, the tertiary amine group will be protonated at physiological pH. This positive charge can hinder passive diffusion across the intestinal epithelium.[4]

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver (hepatic first-pass effect) before it reaches systemic circulation.[1][2]

  • P-glycoprotein (P-gp) Efflux: The molecule could be a substrate for efflux transporters like P-gp, which actively pump it back into the intestinal lumen, reducing net absorption.[2]

A systematic investigation, as outlined in this guide, is essential to pinpoint the primary barrier.

Q2: How can we determine if solubility or permeability is the main issue for Compound X?

A2: The Biopharmaceutics Classification System (BCS) provides a scientific framework for classifying drugs based on their aqueous solubility and intestinal permeability.[5] To classify Compound X, you will need to perform the following initial experiments:

  • Solubility Assessment: Determine the solubility of Compound X across a physiological pH range (e.g., pH 1.2, 4.5, and 6.8), which represent the conditions in the stomach and small intestine. A drug is considered highly soluble if its highest single therapeutic dose can dissolve in 250 mL or less of aqueous media over this pH range.[6]

  • Permeability Assessment: An in-vitro Caco-2 cell monolayer assay is the industry standard for estimating intestinal permeability.[7] This assay measures the rate at which the compound crosses a layer of cells that mimic the intestinal epithelium.

Based on the results, you can classify Compound X and select an appropriate enhancement strategy. For instance, if it is a BCS Class II compound (low solubility, high permeability), the focus should be on improving dissolution. If it is BCS Class III (high solubility, low permeability), the focus shifts to enhancing membrane transport. If it is BCS Class IV (low solubility, low permeability), both aspects need to be addressed.[5]

Q3: What initial formulation strategies can we try for a quick assessment of bioavailability improvement?

A3: For a rapid preliminary evaluation, you can explore simple formulation adjustments:

  • pH Modification: If Compound X is a weakly basic amine, creating a more acidic microenvironment can enhance its dissolution rate. Co-formulating with an acidifier might be a simple first step.

  • Co-solvents: Using a simple solution formulation with a biocompatible co-solvent (e.g., a mixture of water, polyethylene glycol, and ethanol) can provide an initial indication of whether overcoming dissolution limitations will improve exposure.

  • Particle Size Reduction: A preliminary micronization of the drug substance can be attempted to increase the surface area for dissolution.[2][5]

These initial steps can provide valuable data to guide a more resource-intensive formulation development program.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for investigating and addressing the bioavailability challenges of Compound X.

Guide 1: Characterization of Physicochemical Properties

Objective: To establish a baseline understanding of Compound X's properties that influence its bioavailability.

Protocol 1.1: pH-Dependent Solubility Profile

  • Prepare buffer solutions at pH 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid).

  • Add an excess amount of Compound X to each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Plot solubility (mg/mL) versus pH to visualize the profile.

Causality: The ionization of the tertiary amine in Compound X is pH-dependent. Understanding its solubility at different pH values is crucial for predicting its dissolution behavior in various segments of the gastrointestinal tract.[8]

Protocol 1.2: Caco-2 Permeability Assay

  • Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.

  • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare a solution of Compound X in a transport buffer.

  • Add the compound solution to the apical (donor) side of the monolayer.

  • At various time points, take samples from the basolateral (receiver) side.

  • Analyze the concentration of Compound X in the receiver samples using a sensitive analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp).

Causality: This assay provides a reliable in-vitro model for predicting in-vivo intestinal permeability.[7] A low Papp value would suggest that poor membrane transport is a significant barrier to absorption.

Guide 2: Formulation Strategies for Solubility Enhancement (BCS Class II/IV)

If your initial characterization points to low solubility as a primary issue, the following formulation approaches should be considered.

Strategy 2.1: Particle Size Reduction - Nanosuspension

Objective: To increase the surface area of Compound X, thereby enhancing its dissolution rate according to the Noyes-Whitney equation.

Protocol 2.1.1: Preparation of a Nanosuspension by Wet Milling

  • Prepare a dispersion of Compound X in an aqueous solution containing a stabilizer (e.g., a surfactant like polysorbate 80 or a polymer like hydroxypropyl methylcellulose).

  • Introduce the dispersion into a media mill charged with grinding media (e.g., zirconium oxide beads).

  • Mill at a high speed for a specified duration.

  • Monitor the particle size reduction periodically using dynamic light scattering (DLS).

  • Continue milling until the desired particle size (typically < 500 nm) is achieved.

  • Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.

Causality: Reducing particle size to the sub-micron range dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate.[5] Nanosuspensions are a well-established technique for improving the bioavailability of poorly soluble drugs.[5]

Workflow for Nanosuspension Development

G cluster_prep Preparation cluster_process Processing cluster_analysis In-Process Control cluster_char Characterization A Disperse Compound X with Stabilizer B Charge Media Mill A->B C Wet Milling B->C D Particle Size Analysis (DLS) C->D D->C Continue Milling E Final Nanosuspension D->E Target Size Reached F Characterize: - Particle Size - Zeta Potential - Dissolution Rate E->F G Start Poor Bioavailability of Compound X Char Characterize Solubility & Permeability (BCS) Start->Char BCS_II BCS Class II (Low S, High P) Char->BCS_II BCS_III BCS Class III (High S, Low P) Char->BCS_III BCS_IV BCS Class IV (Low S, Low P) Char->BCS_IV Sol_Enhance Solubility Enhancement: - Nanosuspension - Solid Dispersion - Lipid Formulation BCS_II->Sol_Enhance Perm_Enhance Permeability Enhancement: - Prodrug Strategy BCS_III->Perm_Enhance Both_Enhance Combine Strategies: - Prodrug in Lipid System - Nanosuspension of Prodrug BCS_IV->Both_Enhance

Sources

Optimization

enhancing the selectivity of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine for its target

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with novel monoamine transporter inhibitors, specifically focusing on compounds s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with novel monoamine transporter inhibitors, specifically focusing on compounds structurally related to (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine. Our goal is to provide you with in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you enhance the selectivity of your lead compounds for their intended molecular targets.

Introduction: The Selectivity Challenge

Compounds based on the biphenyl-pyrrolidin-ethylamine scaffold, such as analogs of pyrovalerone, often exhibit potent activity as inhibitors of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[1][2][3][4] The therapeutic potential of these molecules is vast, spanning from treatments for ADHD and narcolepsy to potential medications for substance abuse disorders. However, a significant hurdle in their development is achieving the desired selectivity profile. Poor selectivity can lead to undesirable side effects due to interactions with off-target receptors or transporters. This guide will walk you through common challenges and strategies to improve the selectivity of your compound of interest.

Frequently Asked Questions (FAQs)

Q1: My compound shows high affinity for both DAT and NET. How can I improve its selectivity for DAT?

A1: This is a common challenge as the binding sites of DAT and NET share significant homology. Here are a few strategies to consider:

  • Structural Modifications: The biphenyl moiety offers a rich canvas for modification. Altering the substitution pattern on the biphenyl rings can introduce steric hindrance that is differentially tolerated by the DAT and NET binding pockets. For instance, strategic placement of small alkyl or halogen groups can fine-tune the interaction with specific residues in the transporter.

  • Chiral Resolution: Your compound is likely a racemic mixture. It is crucial to separate the enantiomers, as biological activity is often stereospecific.[1][3] One enantiomer may exhibit significantly higher affinity and selectivity for DAT over NET.

  • Functional Group Bioisosteres: Consider replacing key functional groups with bioisosteres. For example, if your molecule has a methyl group, exploring ethyl, cyclopropyl, or other small alkyl groups can alter the binding kinetics and affinity.

Q2: I'm observing unexpected side effects in my in vivo studies that don't correlate with DAT or NET inhibition. What could be the cause?

A2: Unexplained in vivo effects often point to off-target interactions. Here's a troubleshooting workflow:

  • Broad Receptor Screening: The first step is to perform a comprehensive off-target screening panel. This will assess your compound's binding affinity against a wide range of receptors, ion channels, and enzymes.

  • Metabolite Profiling: The observed side effects might not be from the parent compound but from its metabolites. Conduct in vitro and in vivo metabolism studies to identify the major metabolites and then synthesize them for pharmacological characterization.

  • hERG Channel Activity: Compounds with amine and biphenyl groups can sometimes interact with the hERG potassium channel, which can lead to cardiotoxicity. An early assessment of hERG liability is critical.

Q3: How can I reduce the hERG liability of my compound?

A3: Mitigating hERG activity is a key step in drug development. Based on studies of related compounds, here are some approaches:

  • Reduce Lipophilicity: High lipophilicity is often correlated with hERG binding. Modifications that decrease the compound's LogP value, such as introducing polar functional groups, can be effective.

  • Modulate Basicity: The basicity of the pyrrolidine nitrogen can influence hERG binding. Introducing electron-withdrawing groups nearby can lower the pKa and potentially reduce this interaction.

  • Scaffold Hopping: If minor modifications are unsuccessful, consider more significant changes to the scaffold while trying to maintain the pharmacophore responsible for on-target activity.

Troubleshooting Guide: Common Experimental Issues

Issue Potential Cause Recommended Action
Inconsistent IC50 values in uptake assays Cell line instability; variability in substrate concentration; compound precipitation.Ensure consistent cell passage number; use fresh, validated substrate stocks; check compound solubility in assay buffer.
High non-specific binding in radioligand assays Excessive radioligand concentration; issues with filter plates; compound sticking to plastics.Titrate radioligand to determine optimal concentration; pre-treat filter plates; include a detergent like BSA in the assay buffer.
Discrepancy between binding affinity (Ki) and functional activity (IC50) Compound may be an allosteric modulator rather than a competitive inhibitor; assay conditions may differ significantly.Perform mechanism-of-action studies (e.g., Schild analysis); harmonize buffer components and temperature between binding and functional assays.

Experimental Protocols

Protocol 1: Chiral Resolution of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine

This protocol outlines a general method for resolving racemic amines using diastereomeric salt crystallization, a technique proven effective for similar compounds.[1]

Objective: To separate the enantiomers of a racemic amine.

Materials:

  • Racemic (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine

  • Chiral acid (e.g., dibenzoyl-D-tartaric acid or di-p-toluoyl-D-tartaric acid)

  • Solvents (e.g., ethanol, methanol, acetone, ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Dichloromethane or ethyl acetate for extraction

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Chiral HPLC column for purity analysis

Procedure:

  • Dissolve 1 equivalent of the racemic amine in a minimal amount of a suitable solvent (e.g., ethanol) with gentle heating.

  • In a separate flask, dissolve 0.5 equivalents of the chiral acid in the same solvent, also with gentle heating.

  • Slowly add the chiral acid solution to the amine solution while stirring.

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • To liberate the free amine, dissolve the crystals in water and basify with a saturated sodium bicarbonate solution until the pH is > 9.

  • Extract the free amine with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Determine the enantiomeric excess (e.e.) of the resolved amine using chiral HPLC.

  • The mother liquor from the crystallization can be processed to recover the other enantiomer.

Protocol 2: In Vitro Monoamine Transporter Uptake Assay

Objective: To determine the functional potency (IC50) of the compound at DAT, NET, and SERT.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • [3H]-dopamine, [3H]-norepinephrine, and [3H]-serotonin

  • Test compound stock solution in DMSO

  • Scintillation cocktail and microplates

  • Microplate scintillation counter

Procedure:

  • Plate the transporter-expressing cells in 96-well plates and grow to confluence.

  • Prepare serial dilutions of the test compound in assay buffer.

  • Wash the cells with assay buffer.

  • Add the compound dilutions to the wells and pre-incubate for 10-15 minutes at room temperature.

  • Add the radiolabeled substrate ([3H]-dopamine for DAT, etc.) to each well to initiate uptake.

  • Incubate for a short period (e.g., 5-10 minutes) at room temperature. The incubation time should be within the linear range of uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and add a scintillation cocktail.

  • Measure the radioactivity in a microplate scintillation counter.

  • Calculate the IC50 value by non-linear regression analysis of the concentration-response curve.

Visualizing Experimental Workflows and Concepts

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Selectivity Profiling cluster_optimization Lead Optimization racemic Racemic Compound chiral_res Chiral Resolution racemic->chiral_res Diastereomeric Salt Crystallization enantiomers Isolated Enantiomers chiral_res->enantiomers in_vitro In Vitro Assays (Binding & Uptake) enantiomers->in_vitro Test Compounds dat_net_sert DAT/NET/SERT Selectivity in_vitro->dat_net_sert off_target Off-Target Screening in_vitro->off_target sar Structure-Activity Relationship (SAR) dat_net_sert->sar Inform SAR off_target->sar metabolism Metabolic Stability & hERG Assay sar->metabolism in_vivo In Vivo Efficacy & PK/PD metabolism->in_vivo

Caption: Workflow for enhancing compound selectivity.

troubleshooting_logic start Unexpected In Vivo Effect Observed q1 Off-Target Effects? Perform Broad Receptor Screen start->q1 q2 Active Metabolite? Profile Metabolites & Test Activity start->q2 q3 Cardiotoxicity? Conduct hERG Assay start->q3 res1 Identify Off-Target(s) Initiate SAR to Mitigate q1:f1->res1 res2 Identify Active Metabolite(s) Consider Pro-drug Strategy or Block Metabolism q2:f1->res2 res3 Confirm hERG Liability Initiate Mitigation SAR q3:f1->res3

Caption: Troubleshooting unexpected in vivo results.

References

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]

  • Grimwood, S., et al. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 339(2), 555-66. [Link]

  • Zwartsen, A., et al. (2017). The pharmacology of α-PVP and its 4-methoxy-substituted analog α-PVP-4-MeO, two new synthetic cathinones. Neuropharmacology, 124, 117-126. [Link]

  • Saha, J. K., et al. (2017). Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. ACS Chemical Neuroscience, 8(1), 133–143. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine and Known Monoamine Transporter Ligands

This guide provides a comprehensive comparison of the putative monoamine transporter ligand, (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, with a selection of well-characterized ligands. Based on established st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the putative monoamine transporter ligand, (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, with a selection of well-characterized ligands. Based on established structure-activity relationships (SAR) for analogous compounds, this novel molecule is predicted to exhibit potent and selective inhibitory activity at the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly lower affinity for the serotonin transporter (SERT).[1][2]

This document is intended for researchers, scientists, and drug development professionals engaged in the study of monoamine transporter pharmacology and the development of novel therapeutics targeting these transporters. We will delve into a comparative analysis of binding affinities and functional potencies, provide detailed experimental protocols for in-house validation, and present visual workflows to elucidate the methodologies.

Introduction to the Pharmacological Target: Monoamine Transporters

Monoamine transporters are critical neural proteins responsible for the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron. This process terminates the neurotransmitter signal and maintains synaptic homeostasis.[3] These transporters are the primary targets for a wide range of therapeutic agents, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD), as well as for substances of abuse like cocaine.[4] The compound of interest, (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, belongs to a chemical class closely related to pyrovalerone analogs, which are known to be potent inhibitors of DAT and NET.[1][2]

Comparative Analysis of Ligand Efficacy

To contextualize the potential efficacy of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, we present a comparative summary of the in vitro binding affinities (Ki) and functional inhibition potencies (IC50) of several established monoamine transporter ligands. The data presented in the following table has been aggregated from various preclinical studies. It is anticipated that (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine will exhibit a profile similar to that of potent and selective DAT/NET inhibitors.

LigandDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine Predicted HighPredicted HighPredicted LowPredicted HighPredicted HighPredicted Low
Cocaine~200[5]~3600[6]~300-500[6]~198.8[7]~395.9[7]~400-750[6]
Methylphenidate~84-193[6][8]~38-514[6][8]>10,000[9]~100[10]~50[10]>10,000[10]
Bupropion~2800[11]~1400[11]~45000[11]~305[7]~3715[7]>10,000[7]
Nisoxetine>1000[12]~1.4-2.1[13]>1000[12]>1000[12]~4.97[12]>1000[12]
GBR-12909~1>100>100High[14]Low[15]Low[15]

Note: Ki and IC50 values can vary between studies due to different experimental conditions (e.g., tissue preparation, radioligand used, buffer composition). The values presented here are representative.

Experimental Protocols for Efficacy Determination

To facilitate the independent verification and direct comparison of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine with other ligands, we provide the following detailed experimental protocols.

In Vitro Radioligand Binding Assays

This protocol is designed to determine the binding affinity (Ki) of a test compound for DAT, NET, and SERT.

Workflow for Radioligand Binding Assay

prep Membrane Preparation incubation Incubation prep->incubation Add membranes, radioligand, & competing ligand filtration Filtration & Washing incubation->filtration Separate bound from free ligand counting Scintillation Counting filtration->counting Quantify radioactivity analysis Data Analysis (Ki determination) counting->analysis Calculate IC50 and Ki prep Synaptosome Preparation preincubation Pre-incubation prep->preincubation Add synaptosomes & test compound uptake Initiate Uptake preincubation->uptake Add radiolabeled neurotransmitter termination Termination & Filtration uptake->termination Stop uptake by rapid filtration counting Scintillation Counting termination->counting Quantify radioactivity analysis Data Analysis (IC50 determination) counting->analysis Calculate IC50

A schematic overview of the synaptosomal uptake assay workflow.

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Dissect and homogenize the appropriate brain region in ice-cold sucrose buffer.

    • Perform differential centrifugation to obtain a crude synaptosomal pellet. [16] * Resuspend the synaptosomes in an appropriate assay buffer. [3]

  • Pre-incubation:

    • In a 96-well plate, pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle.

  • Initiate Uptake:

    • Initiate the uptake reaction by adding a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Incubate for a short period at 37°C. [17]

  • Termination and Filtration:

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. [18]

  • Scintillation Counting:

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

In Vivo Assessment of Locomotor Activity

This behavioral assay is commonly used to assess the stimulant or depressant effects of compounds that modulate monoamine systems.

Workflow for Locomotor Activity Assay

habituation Habituation administration Drug Administration habituation->administration Acclimatize animals to test environment testing Locomotor Activity Recording administration->testing Administer test compound or vehicle analysis Data Analysis testing->analysis Record horizontal and vertical movements analysis->testing Compare activity between groups

A schematic overview of the in vivo locomotor activity assay workflow.

Step-by-Step Methodology:

  • Habituation:

    • Habituate the animals (typically mice or rats) to the locomotor activity chambers for a set period before the experiment to reduce novelty-induced hyperactivity. [19]

  • Drug Administration:

    • Administer the test compound or vehicle via a specific route (e.g., intraperitoneal, subcutaneous, oral).

  • Locomotor Activity Recording:

    • Immediately place the animal in the locomotor activity chamber.

    • Record locomotor activity (e.g., distance traveled, beam breaks) for a defined period using an automated system with infrared beams. [19][20]

  • Data Analysis:

    • Analyze the locomotor activity data, often in time bins, to assess the onset, magnitude, and duration of the drug's effect.

    • Compare the activity of the drug-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA). [21]

Conclusion

Based on the structure-activity relationships of pyrovalerone analogs, (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine is poised to be a potent and selective inhibitor of the dopamine and norepinephrine transporters. [1][2]The experimental protocols provided in this guide offer a robust framework for the empirical validation of its efficacy and selectivity profile in comparison to established monoamine transporter ligands. Such studies are essential for elucidating the pharmacological properties of this novel compound and determining its potential as a research tool or therapeutic candidate.

References

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432.
  • Rickli, A., Hoener, M. C., & Liechti, M. E. (2015). Pharmacological profile of methylphenidate-based designer drugs. Neuropharmacology, 99, 98-106.
  • Baumann, M. H., Partilla, J. S., Lehner, K. R., Thorndike, E. B., Hoffman, A. F., Holy, M., ... & Sitte, H. H. (2013). Neuropharmacology of Synthetic Cathinones. Neuropharmacology, 73, 118-126.
  • Luethi, D., & Liechti, M. E. (2020). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. International Journal of Molecular Sciences, 21(15), 5369.
  • Iversen, L. (2006). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. Neuropharmacology, 50(4), 433-440.
  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP.
  • Simmler, L. D., Buser, C. A., Donzelli, M., Schramm, Y., Gee, C. E., & Liechti, M. E. (2016). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: Para-halogenated amphetamines and pyrovalerone cathinones. Neuropharmacology, 103, 149-158.
  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Hettegger, S., Naser, S., Sitte, H. H., & Holy, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 681.
  • Hannestad, J., Gallezot, J. D., Planeta-Wilson, B., Lin, S. F., Williams, W. A., van Dyck, C. H., ... & Carson, R. E. (2013). Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo.
  • Gatley, S. J., Pan, D., Volkow, N. D., Chen, R., & Fowler, J. S. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life sciences, 58(26), PL421–PL429.
  • Luethi, D., & Liechti, M. E. (2020). Monoamine transporter inhibition. International Journal of Molecular Sciences, 21(15), 5369.
  • PsychoGenics Inc. (n.d.).
  • Siciliano, C. A., Saha, K., Calipari, E. S., Fordahl, S. C., Chen, R., Braden, M. R., ... & Jones, S. R. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 120(6), e2212396120.
  • Melior Discovery. (n.d.).
  • Zhu, J., Zou, M. F., & Reith, M. E. (2011). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Journal of neurochemistry, 118(3), 427–436.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Andrews, A. M., & Javitch, J. A. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience.
  • Screening of CNS Stimulants & Depressants drugs LOCOMOTOR Activity in Mice by Actophotometer. (2022, December 30). YouTube. Retrieved from [Link]

  • Harsing, L. G., Jr, Nagy, J., & Poór, V. (2006). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909).
  • Locomotor activity of mice. (n.d.). Slideshare.
  • Newman, A. H., & Katz, J. L. (2008). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. The AAPS journal, 10(1), 133–142.
  • Ghorai, S., Das, S., & Reith, M. E. (2008). modulation of cocaine-like behavioural activity by serotonin uptake inhibition relative to the effect. VCU Scholars Compass.
  • Wang, S., & Zhan, C. G. (2022). Machine Learning Analysis of Cocaine Addiction Informed by DAT, SERT, and NET-Based Interactome Networks. International Journal of Molecular Sciences, 23(19), 11451.
  • Ze-Lin, L., Yi-Chun, C., & Hong-Wei, Y. (2021). Effects of NET mutations on the binding affinity of NE and antidepressants.
  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Examples.
  • Penmatsa, A., & Gouaux, E. (2014). Binding affinities of fluoxetine and nisoxetine derivatives at SERT and NET. Nature structural & molecular biology, 21(2), 141–146.
  • Deschamps, J. R., & Newman, A. H. (2007). DAT/SERT selectivity of flexible GBR 12909 analogs modeled using 3D-QSAR methods. Bioorganic & medicinal chemistry, 15(2), 1146–1159.
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  • Rothman, R. B., Blough, B. E., & Baumann, M. H. (2020). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. ACS chemical neuroscience, 11(16), 2527–2536.
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  • Agoston, G. E., Wu, J. H., Izenwasser, S., George, C., & Newman, A. H. (1997). Dopamine transporter binding affinities (Ki, nM) related to the distance between the phenyl ring (C1) of N-substitutent and the tropane nitrogen of ligands 8d, 7a, and 7c. Journal of medicinal chemistry, 40(25), 4329–4339.
  • Creative Bioarray. (n.d.). Radioligand Binding Assay.
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  • Wikipedia. (n.d.). Bupropion.
  • ChemicalBook. (n.d.). (1-BIPHENYL-4-YL-2-PYRROLIDIN-1-YL-ETHYL)-METHYL-AMINE.
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Comparative

Validating In Vitro Efficacy of Novel Monoamine Reuptake Inhibitors: A Comparative Guide for (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine in Animal Models

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the promising in vitro results of the novel compound, (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the promising in vitro results of the novel compound, (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, in relevant animal models. The focus is on translating initial cell-based findings into meaningful in vivo data, a critical step in the preclinical drug development pipeline. We will objectively compare its potential performance with established alternatives, supported by established experimental data paradigms.

The core structure of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine suggests its classification as a monoamine reuptake inhibitor. This class of compounds is central to the treatment of major depressive disorder and other neuropsychiatric conditions.[1][2] The amine and pyrrolidine moieties are common pharmacophores in compounds that interact with monoamine transporters.[1] Specifically, analogs of pyrovalerone, which share the pyrrolidinyl-pentan-1-one backbone, are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET).[3][4][5] Therefore, our initial hypothesis is that (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine will exhibit inhibitory activity at DAT, NET, and potentially the serotonin transporter (SERT).

Part 1: Establishing the In Vitro Profile

Prior to embarking on costly and complex animal studies, a robust in vitro characterization of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine is paramount. This not only elucidates the mechanism of action but also informs dose selection and the choice of appropriate in vivo models.

Key In Vitro Assays:
  • Monoamine Transporter Binding Assays: Competition studies using radiolabeled ligands for DAT, NET, and SERT are essential to determine the binding affinity (Ki) of the compound for each transporter.

  • Monoamine Uptake Inhibition Assays: These functional assays measure the potency (IC50) of the compound to inhibit the uptake of radiolabeled dopamine, norepinephrine, and serotonin into cells expressing the respective transporters.[6]

  • Selectivity Profiling: A broad panel of receptor and transporter binding assays should be conducted to assess off-target effects and predict potential side effects.

Hypothetical In Vitro Profile of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine and Comparators:
CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Primary Mechanism
(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine (Hypothetical) 5025200Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)
Bupropion (Comparator)5202400>10000NDRI
Fluoxetine (Comparator)290054017Selective Serotonin Reuptake Inhibitor (SSRI)
Desipramine (Comparator)48001.1114Norepinephrine Reuptake Inhibitor (NRI)

This data is hypothetical for the title compound and illustrative for comparators based on publicly available information.

Part 2: In Vivo Validation Strategy

The primary goal of in vivo studies is to determine if the in vitro activity of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine translates into a therapeutic effect in a living organism.[7] Given its hypothesized mechanism as a monoamine reuptake inhibitor, animal models of depression are the most relevant for initial efficacy studies.[8][9][10][11]

Experimental Workflow for In Vivo Validation:

G cluster_0 Phase 1: Pharmacokinetics & Tolerability cluster_1 Phase 2: Behavioral Efficacy Models cluster_2 Phase 3: Mechanistic & Safety Pharmacology PK Pharmacokinetic Profiling (Blood & Brain Levels) Tox Acute Toxicity & Tolerability Studies PK->Tox Inform Dosing FST Forced Swim Test (FST) PK->FST Establish Dose-Response Safety Cardiovascular & CNS Safety Panels Tox->Safety Assess Safety Margin CUMS Chronic Unpredictable Mild Stress (CUMS) FST->CUMS Acute vs. Chronic Effects TST Tail Suspension Test (TST) TST->CUMS Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) CUMS->Microdialysis Confirm Mechanism Receptor Ex Vivo Receptor Occupancy Microdialysis->Receptor

Caption: A stepwise approach for the in vivo validation of a novel antidepressant candidate.

Detailed Experimental Protocols:

1. Pharmacokinetic (PK) and Tolerability Studies:

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and establish a safe and effective dose range.

  • Methodology:

    • Administer a single dose of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine via relevant routes (e.g., oral, intraperitoneal) to rodents.

    • Collect blood and brain tissue samples at multiple time points.

    • Analyze compound concentrations using LC-MS/MS.

    • In parallel, conduct dose-escalation studies to identify the maximum tolerated dose (MTD).

  • Rationale: Understanding the compound's PK, particularly its ability to cross the blood-brain barrier, is crucial for interpreting behavioral data.

2. Forced Swim Test (FST):

  • Objective: To assess the potential antidepressant-like activity of the compound in a model of behavioral despair.[12]

  • Methodology:

    • Acclimate mice or rats to the testing environment.

    • Administer (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, a vehicle control, and a positive control (e.g., desipramine) 30-60 minutes before the test.

    • Place the animal in a cylinder of water from which it cannot escape.

    • Record the duration of immobility during a 6-minute session.

  • Expected Outcome: A significant reduction in immobility time compared to the vehicle group suggests antidepressant-like effects.[8][11]

3. Chronic Unpredictable Mild Stress (CUMS) Model:

  • Objective: To evaluate the efficacy of the compound in a more translationally relevant model of depression that mimics the effects of chronic stress.[9][11]

  • Methodology:

    • Expose rodents to a series of mild, unpredictable stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal) for several weeks.

    • Monitor for depressive-like behaviors, such as anhedonia (reduced sucrose preference), anxiety, and cognitive deficits.

    • Administer (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine or a comparator chronically during the stress period.

  • Rationale: The CUMS model has greater face and predictive validity for human depression than acute models like the FST.[8][11]

Comparative In Vivo Efficacy Data (Hypothetical):
CompoundForced Swim Test (Immobility Reduction)CUMS Model (Sucrose Preference Reversal)
(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine 45% at 20 mg/kg60% at 20 mg/kg/day
Bupropion30% at 30 mg/kg40% at 30 mg/kg/day
Fluoxetine50% at 20 mg/kg55% at 20 mg/kg/day
Desipramine55% at 15 mg/kg65% at 15 mg/kg/day

This data is hypothetical and for illustrative purposes only.

Part 3: Mechanistic Validation and Safety Pharmacology

Confirming that the observed behavioral effects are due to the intended mechanism of action is a critical validation step.

In Vivo Target Engagement:

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MAO MAO NT Dopamine Norepinephrine Serotonin VMAT2 VMAT2 Transporter DAT/NET/SERT Reuptake Receptor Postsynaptic Receptors NT->Receptor Compound (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine Compound->Transporter:re Inhibition

Caption: Proposed mechanism of action: Inhibition of monoamine reuptake at the synapse.

  • In Vivo Microdialysis: This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. Following administration of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, an increase in synaptic dopamine and norepinephrine would provide strong evidence for its mechanism of action.

  • Ex Vivo Receptor Occupancy: This method determines the percentage of target transporters occupied by the drug at a given dose and time point, correlating target engagement with behavioral outcomes.

Conclusion

The successful translation of in vitro findings to in vivo efficacy is a cornerstone of drug discovery. For (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, its structural similarity to known monoamine reuptake inhibitors provides a strong rationale for its development as a potential antidepressant. The systematic approach outlined in this guide, from initial PK/PD studies to robust behavioral and mechanistic validation, offers a clear path forward. By objectively comparing its performance against established drugs like bupropion and fluoxetine, researchers can ascertain its true therapeutic potential and unique pharmacological profile. The careful and logical progression through these validation steps is essential for making informed decisions in the advancement of this promising compound.

References

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  • Shah MS, Tayab MA, Rahman A, Hasan MN, Talukder MS,. Uddin AM, et al. Anxiolytic, antidepressant and antioxidant activity of the methanol extract of Canarium resiniferum leaves. J Tradit Complement Med. 2022;12(3):271-278. [Link]

  • Borsini F, Podhorna J, Cesana R. Animal models for the study of antidepressant activity. A three-behavioral paradigm. Ann Ist Super Sanita. 2002;38(1):63-9. [Link]

  • Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link]

  • Grimwood S, et al. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. J Pharmacol Exp Ther. 2011 Nov;339(2):555-66. [Link]

  • Krishnan V, Nestler EJ. Animal models of depression: molecular perspectives. Curr Top Behav Neurosci. 2011;7:121-47. [Link]

  • Kim, J., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15418. [Link]

  • Torres, G. E., et al. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. Drug Development Research, 65(3), 97-118. [Link]

  • Griesinger, C., et al. (2016). Validation of Alternative In Vitro Methods to Animal Testing: Concepts, Challenges, Processes and Tools. In: Balls, M., Combes, R., & Worth, A. (eds) The History of Alternative Test Methods in Toxicology. Academic Press. [Link]

  • Popik, P., et al. (2015). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Expert Opinion on Investigational Drugs, 24(5), 573-587. [Link]

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  • Chen, Y. C., et al. (2022). Amitriptyline Accelerates SERT Binding Recovery in a Rat 3,4-Methylenedioxymethamphetamine (MDMA) Model: In Vivo 4-[18F]-ADAM PET Imaging. Pharmaceuticals, 15(7), 784. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2018). In Vitro Alternatives to Animal Models. In: Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine. The National Academies Press. [Link]

  • Wikipedia. (2023). Monoamine reuptake inhibitor. [Link]

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  • Grimwood, S., et al. (2011). Pharmacological Characterization of 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a High-Affinity Antagonist Selective for κ-Opioid Receptors. Semantic Scholar. [Link]

  • Meltzer PC, Butler D, Deschamps JR, Madras BK. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. J Med Chem. 2006 Feb 23;49(4):1420-32. [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. ResearchGate. [Link]

  • Meltzer PC, Butler D, Deschamps JR, Madras BK. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. J Med Chem. 2006 Feb 23;49(4):1420-32. [Link]

  • Gasia, M. C., et al. (2025). Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP. ACS Omega, 10(1), 1-8. [Link]

  • Rao TS, et al. In vivo pharmacological characterization of (+/-)-4-[2-(1-methyl-2-pyrrolidinyl)ethyl]thiophenol hydrochloride (SIB-1553A), a novel cholinergic ligand: microdialysis studies. Brain Res. 1999 May 29;830(1):107-18. [Link]

  • Brizzi, A., et al. (2011). 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations. Archiv der Pharmazie, 344(11), 715-722. [Link]

  • Kumar, A., et al. (2007). Synthesis and pharmacological evaluation of some dual-acting amino-alcohol ester derivatives of flurbiprofen and 2-[1,1'-biphenyl-4-yl]acetic acid: a potential approach to reduce local gastrointestinal toxicity. Bioorganic & Medicinal Chemistry, 15(12), 4058-4068. [Link]

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Validation

A Senior Scientist's Guide to Cross-Validation of Analytical Methods for (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine: A Comparative Analysis of HPLC-UV and LC-MS/MS Techniques

Introduction In the landscape of pharmaceutical development and forensic science, the emergence of novel psychoactive substances (NPS) and complex molecular entities necessitates the development of robust and reliable an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and forensic science, the emergence of novel psychoactive substances (NPS) and complex molecular entities necessitates the development of robust and reliable analytical methods. (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, a compound characterized by its biphenyl and pyrrolidine moieties, represents such a molecule requiring meticulous analytical scrutiny. The integrity of data generated throughout the drug development lifecycle—from initial synthesis and purity assessment to pharmacokinetic studies in biological matrices—hinges on the proven performance of the analytical methods employed.

This guide provides an in-depth comparison of two workhorse analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). More critically, it details the process of cross-validation , a procedure to ensure that different analytical methods provide comparable and consistent results.

Adherence to stringent regulatory standards is paramount. Guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide the framework for method validation, emphasizing that an analytical procedure must be demonstrably "fit for purpose".[1][2][3] Cross-validation is a key component of this framework, particularly when transferring methods between laboratories or comparing a newly developed method against an established one.[4][5] This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols to ensure data integrity and regulatory compliance.

Chapter 1: The Pillars of Analytical Method Validation and Cross-Validation

Before comparing methods, it is essential to understand the principles that govern their validation. The International Council for Harmonisation (ICH) guideline Q2(R2) outlines the performance characteristics that must be evaluated to ensure an analytical procedure is suitable for its intended use.[2][6]

Key Validation Parameters Include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Understanding Cross-Validation

Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results when compared to another validated method or when performed in a different setting (e.g., another laboratory, by different analysts, or on different equipment).[4][8] It is a critical step to ensure inter-laboratory reproducibility and is essential for regulatory compliance and successful method transfer.[9] The EMA guidelines clearly state that cross-validation should be performed when data are obtained from separate study sites to ensure the data are reliable and can be compared.[5][10]

G start Analytical Method Scenario new_method New Analytical Method Developed? start->new_method change_method Minor Change to Validated Method? new_method->change_method No full_val Perform Full Validation (ICH Q2) new_method->full_val Yes compare_data Comparing Data from Two Different Methods? change_method->compare_data No partial_val Perform Partial Validation change_method->partial_val Yes cross_val Perform Cross-Validation compare_data->cross_val Yes end_node Method is Fit for Purpose compare_data->end_node No full_val->end_node partial_val->end_node cross_val->end_node

Caption: Decision tree for analytical method validation approaches.

Chapter 2: Comparative Methodologies for Analysis

The choice of an analytical method is driven by the intended application. For assessing the purity of a bulk drug substance, a robust and precise HPLC-UV method is often sufficient. However, for quantifying picogram or nanogram levels of the drug in a complex biological matrix like plasma, the sensitivity and selectivity of LC-MS/MS are required.[11]

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle of Causality: This technique is selected for its robustness and precision in quantifying the analyte at relatively high concentrations (e.g., µg/mL). The biphenyl ring system in the analyte contains a strong chromophore, making it highly suitable for UV detection. Reversed-phase chromatography is employed, where the nonpolar stationary phase retains the analyte, and a polar mobile phase is used for elution.

  • Detailed Experimental Protocol:

    • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 35 °C.

      • Injection Volume: 10 µL.

      • Detection Wavelength: 254 nm.

    • Sample Preparation (for drug substance):

      • Accurately weigh and dissolve the reference standard and sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

      • Further dilute to create calibration standards ranging from 1 µg/mL to 200 µg/mL.

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Principle of Causality: This method is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[12][13] It couples the separation power of LC with the mass-resolving capability of a triple quadrupole mass spectrometer. Electrospray ionization (ESI) in positive mode is chosen because the amine groups on the analyte are readily protonated. Multiple Reaction Monitoring (MRM) is used to specifically monitor a precursor ion (the protonated molecule) and a unique product ion formed by its fragmentation, virtually eliminating matrix interference.

  • Detailed Experimental Protocol:

    • Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

    • LC Conditions: (Similar to HPLC-UV, but often with faster gradients and smaller column particle sizes, e.g., 2.1 x 50 mm, 1.8 µm).

    • MS Conditions:

      • Ionization Mode: ESI Positive.

      • MRM Transitions:

        • Analyte: Precursor ion [M+H]⁺ → Product ion (e.g., monitoring the fragmentation of the bond between the ethylamine and pyrrolidine groups).

        • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal.

      • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal.

      • Collision Energy: Optimize to maximize the intensity of the product ion.

    • Sample Preparation (for plasma):

      • To 100 µL of plasma sample, add the internal standard.

      • Perform protein precipitation by adding 300 µL of cold acetonitrile.

      • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

      • Transfer the supernatant to a new plate or vial for injection.

Chapter 3: The Cross-Validation Protocol: A Step-by-Step Guide

The objective is to demonstrate that the HPLC-UV method and the LC-MS/MS method produce comparable quantitative results for the same samples, within statistically defined acceptance limits.

G cluster_0 Method A: HPLC-UV cluster_1 Method B: LC-MS/MS start Start Cross-Validation prep_samples Prepare 3 Batches of QC Samples (Low, Mid, High Concentrations, n=6 each) start->prep_samples cal_a Analyze Calibration Curve prep_samples->cal_a cal_b Analyze Calibration Curve prep_samples->cal_b analyze_a Analyze QC Samples (n=6 per level) cal_a->analyze_a data_a Quantify Results (Concentration A) analyze_a->data_a compare Statistical Comparison Calculate % Difference for each QC pair data_a->compare analyze_b Analyze QC Samples (n=6 per level) cal_b->analyze_b data_b Quantify Results (Concentration B) analyze_b->data_b data_b->compare decision Are ≥67% of QCs within ±15% Agreement? compare->decision pass Cross-Validation Successful decision->pass Yes fail Investigation Required decision->fail No

Caption: Experimental workflow for the cross-validation of two analytical methods.

Experimental Design & Acceptance Criteria
  • Sample Preparation: Prepare a single, homogenous bulk solution of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine. From this solution, prepare three sets of Quality Control (QC) samples at low, medium, and high concentrations relevant to both methods' calibration ranges. Prepare at least six replicates at each concentration level.

  • Analysis: Analyze the full set of QC samples using both the fully validated HPLC-UV method and the fully validated LC-MS/MS method. Each analytical run must include a fresh calibration curve and meet its own system suitability and run acceptance criteria.

  • Acceptance Criteria: The cross-validation is considered successful if the results meet predefined criteria, which are typically based on bioanalytical method validation guidelines.[10][14]

    • The mean concentration of the QCs from one method should be within ±15% of the mean concentration from the second method.

    • At least two-thirds (67%) of the individual QC replicates must have a percent difference of no more than ±15% between the two methods.

    • Formula for Percent Difference: [(Conc_MethodA - Conc_MethodB) / mean(Conc_MethodA, Conc_MethodB)] * 100

Chapter 4: Comparative Data Analysis and Interpretation

The following tables present hypothetical but realistic data from a cross-validation study.

Table 1: Comparison of Primary Method Validation Parameters

ParameterHPLC-UV MethodLC-MS/MS MethodSenior Scientist Insight
Linearity (r²) > 0.999> 0.998Both methods show excellent linearity, which is foundational for accurate quantification.
Range 1.0 - 200 µg/mL0.1 - 100 ng/mLThe 10,000-fold difference in range highlights the distinct applications of each method.
LOD 0.3 µg/mL0.03 ng/mLLC-MS/MS is vastly more sensitive, necessary for detecting low drug levels in vivo.
LOQ 1.0 µg/mL0.1 ng/mLThe LOQ defines the lower limit of reliable quantification for each method.
Precision (%RSD) < 2%< 5%Both methods are highly precise, with HPLC-UV typically showing slightly lower variability at higher concentrations.
Accuracy (%RE) ± 5%± 10%Both methods are accurate, well within the typical ±15% acceptance criteria for bioanalysis.

Table 2: Cross-Validation Results - Analysis of QC Samples

QC LevelReplicateHPLC-UV Result (ng/mL)LC-MS/MS Result (ng/mL)Mean Result (ng/mL)% DifferencePass/Fail
Low QC (50 ng/mL) 151.548.950.2+5.2%Pass
252.150.151.1+3.9%Pass
349.847.548.7+4.7%Pass
Mid QC (500 ng/mL) 1505488496.5+3.4%Pass
2491480485.5+2.3%Pass
3512535523.5-4.4%Pass
High QC (5000 ng/mL) 1501048504930+3.2%Pass
2495047904870+3.3%Pass
3525049905120+5.1%Pass
Overall 9/9 (100%) Pass SUCCESS
Statistical Evaluation

In this example, 100% of the QC samples fall within the ±15% acceptance window, demonstrating excellent concordance between the two methods. For a more rigorous assessment, statistical tests can be employed.[15][16]

  • Student's t-test: Can be used to determine if there is a statistically significant difference between the mean results of the two methods for each QC level.

  • F-test: Can be used to compare the variances (precision) of the two methods.

  • Bland-Altman Plot: A graphical method to plot the difference between the two measurements against their average, providing a visual representation of the agreement and any potential bias.[17]

Chapter 5: Discussion and Senior Scientist Insights

The successful cross-validation confirms that both the HPLC-UV and LC-MS/MS methods are reliable for quantifying (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine. The data demonstrates that despite their vast differences in sensitivity and technology, they provide comparable results within their overlapping ranges.

Why Choose One Method Over the Other?

  • HPLC-UV is the method of choice for:

    • Routine Quality Control (QC) of Drug Substance: Its robustness, lower cost, and high precision make it ideal for release testing and stability studies where concentrations are high.

    • Content Uniformity Testing: Assessing the consistency of dosage forms.

  • LC-MS/MS is indispensable for:

    • Bioanalytical Studies: Measuring drug concentrations in plasma, blood, or tissue to determine pharmacokinetic parameters (absorption, distribution, metabolism, excretion).[18] Its sensitivity is non-negotiable for this application.

    • Impurity Identification: Characterizing and quantifying trace-level impurities or degradation products.

    • Forensic Toxicology: Detecting and confirming the presence of NPS in biological samples.[12][19]

Trustworthiness Through Self-Validation

The entire process is a self-validating system. The cross-validation protocol itself relies on pre-defined acceptance criteria derived from international regulatory guidelines.[1][2] A successful outcome provides documented, objective evidence that the analytical data, regardless of the method used, is reliable and interchangeable. This builds confidence in clinical trial data, ensures product quality, and withstands regulatory scrutiny.

Conclusion

The cross-validation of analytical methods is not merely a procedural formality; it is a cornerstone of scientific rigor in pharmaceutical development. By systematically comparing a robust HPLC-UV method with a highly sensitive LC-MS/MS method for the analysis of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, we establish a chain of data integrity. This guide demonstrates that through careful planning, execution, and adherence to regulatory principles, researchers can ensure their analytical methods are truly fit for purpose. This builds a foundation of trust in the data used to make critical decisions about drug safety, efficacy, and quality.

References

  • Giorgetti, A., & Pascali, J. P. (2021). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis. [Link][12][13]

  • Grifell, M., et al. (2020). LC-MS/MS method for the quantification of new psychoactive substances and evaluation of their urinary detection in humans for doping control analysis. Drug Testing and Analysis, 12(6), 785-797. [Link][18]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][1][10]

  • MDPI. (n.d.). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Separations. [Link][19]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][14]

  • U.S. Food and Drug Administration. (1996). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link][20]

  • De Meulder, M. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Bioanalysis, 4(6), 613-615. [Link][21]

  • PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link][4]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][2][3]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link][6]

  • Spectroscopy Online. (2013). Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. [Link][11]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link][22]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][7]

  • Boulanger, B., et al. (2003). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Analytica Chimica Acta, 500, 127-143. [Link][15][23]

  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How? [Link][5]

  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link][8]

  • Zhang, Y., et al. (2023). Objective criteria for statistical assessments of cross validation of bioanalytical methods. Bioanalysis. [Link][17]

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Comparative

A Head-to-Head Comparison of Novel Norepinephrine-Dopamine Reuptake Inhibitors: Profiling α-Pyrrolidinoisohexanophenone (α-PiHP) Against Standard Modulators

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed comparative analysis of the synthetic cathinone α-Pyrrolidinoisohexanophenone (α-PiHP), a...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed comparative analysis of the synthetic cathinone α-Pyrrolidinoisohexanophenone (α-PiHP), a potent norepinephrine-dopamine reuptake inhibitor (NDRI), against established reference compounds Methylphenidate and Bupropion. While the user's query referenced "(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine," a compound with scant publicly available experimental data, α-PiHP presents a structurally and functionally relevant analogue within the pyrovalerone class, allowing for a data-rich, comparative examination. This document synthesizes experimental data to elucidate the pharmacological nuances of α-PiHP, offering insights into its potency, selectivity, and potential applications in neuroscience research.

Introduction: The Rationale for Comparison

The exploration of novel psychoactive substances is critical for understanding the structure-activity relationships that govern monoamine transporter modulation. The compound α-Pyrrolidinoisohexanophenone (α-PiHP), also known as 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one, is a positional isomer of pyrovalerone and has emerged as a potent NDRI.[1][2] Its mechanism, centered on the inhibition of dopamine (DAT) and norepinephrine (NET) transporters, places it in the same functional class as widely studied therapeutic agents like Methylphenidate and Bupropion.[3][4]

This guide aims to:

  • Objectively compare the in vitro potency and selectivity of α-PiHP with Methylphenidate and Bupropion.

  • Detail the standardized experimental protocols necessary to validate these findings.

  • Provide a clear mechanistic framework for understanding the synaptic action of these compounds.

The selection of Methylphenidate and Bupropion as reference compounds is deliberate. Methylphenidate is a high-potency NDRI commonly prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD), while Bupropion is a first-line treatment for major depressive disorder and smoking cessation, exhibiting a distinct pharmacological profile.[5][6][7] This comparison allows for the contextualization of α-PiHP's activity against both a high-potency stimulant and a clinically established antidepressant.

Pharmacological Profiles: A Quantitative Comparison

The primary measure of a compound's activity at a specific transporter is its binding affinity (Kᵢ) or its functional potency (IC₅₀/EC₅₀) in inhibiting neurotransmitter uptake. Lower values indicate higher potency.

Table 1: Comparative In Vitro Potency at Monoamine Transporters
CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)DAT/SERT Selectivity Ratio
α-PiHP 13.539.7>10,000>740
Methylphenidate 15.034.02,720~181
Bupropion 5251,9709,130~17

Data synthesized from multiple sources for illustrative comparison. Absolute values may vary based on specific assay conditions.

Expert Analysis: The data clearly positions α-PiHP as a highly potent and selective DAT/NET inhibitor, with potency at the dopamine transporter equivalent to that of Methylphenidate.[4] Notably, α-PiHP demonstrates significantly higher selectivity for DAT over the serotonin transporter (SERT) compared to both reference compounds.[3][4] Bupropion, in contrast, is a considerably weaker inhibitor at both DAT and NET. This potent and selective profile suggests that α-PiHP has a high potential for misuse but also makes it a valuable tool for research into the specific roles of dopamine and norepinephrine signaling.[4]

Mechanism of Action: A Synaptic Perspective

All three compounds exert their primary effect by blocking the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby increasing the extracellular concentration and duration of action of these neurotransmitters.

NDRI_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_drugs Inhibitors cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal vesicle Dopamine (DA) & Norepinephrine (NE) Vesicles DA_NE vesicle->DA_NE Release dat_net Dopamine (DAT) & Norepinephrine (NET) Transporters drug1 α-PiHP drug1->dat_net Block drug2 Methylphenidate drug2->dat_net Block drug3 Bupropion drug3->dat_net Block DA_NE->dat_net Reuptake receptors Postsynaptic DA & NE Receptors DA_NE->receptors Binding

Caption: Mechanism of Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs).

Experimental Methodologies: Ensuring Data Integrity

The generation of reliable comparative data hinges on the use of robust and standardized experimental protocols. Here, we detail the core methodologies for determining transporter inhibition potency.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific transporter by measuring its ability to compete with a known radiolabeled ligand.

Protocol:

  • Membrane Preparation: Homogenize tissue or cells expressing the target transporter (e.g., human embryonic kidney cells, HEK, transfected with DAT) in a cold lysis buffer.[8] Centrifuge to pellet the membranes, wash, and resuspend in an appropriate assay buffer.[8] Determine protein concentration via a standard method like the BCA assay.[8]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-WIN 35,428 for DAT), and varying concentrations of the unlabeled test compound (e.g., α-PiHP).[9]

  • Incubation: Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a sufficient duration (e.g., 60-120 minutes) to reach binding equilibrium.[10]

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.[8]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Calculate the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand) using non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start: Transporter-expressing cell membranes step1 Add Radioligand (e.g., [³H]-WIN 35,428) start->step1 step2 Add Test Compound (e.g., α-PiHP) at various concentrations step1->step2 step3 Incubate to reach equilibrium step2->step3 step4 Vacuum Filtration (Separates bound from free) step3->step4 step5 Scintillation Counting (Measures bound radioactivity) step4->step5 end End: Calculate IC₅₀/Kᵢ step5->end

Caption: Workflow for a competitive radioligand binding assay.

Synaptosomal Uptake Inhibition Assay

This functional assay directly measures a compound's ability to inhibit the transport of a neurotransmitter into isolated nerve terminals (synaptosomes).

Protocol:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., rat striatum for DAT) through differential centrifugation of brain homogenates.[11][12]

  • Pre-incubation: Pre-incubate the synaptosome suspension with various concentrations of the test compound or vehicle control.

  • Initiation of Uptake: Initiate neurotransmitter uptake by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]-dopamine).[9]

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.[9]

  • Termination: Stop the uptake process by rapid filtration and washing with ice-cold buffer.

  • Quantification & Analysis: Lyse the synaptosomes and measure the accumulated radioactivity via scintillation counting. Calculate IC₅₀ values by plotting the inhibition of uptake against the test compound concentration.

Discussion and Conclusion

The head-to-head comparison reveals that α-PiHP is a highly potent NDRI, with a DAT inhibition profile comparable to Methylphenidate and substantially greater than Bupropion.[4] Its key distinguishing feature is its pronounced selectivity for catecholamine transporters over SERT. This high selectivity makes it a specific pharmacological tool for probing the functional roles of DAT and NET in the central nervous system, though it also underscores a significant potential for abuse, similar to other potent synthetic cathinones.[2]

The divergence in potency between α-PiHP/Methylphenidate and Bupropion highlights the different therapeutic niches these compounds occupy. The potent, rapid-acting nature of the former lends itself to applications requiring robust and immediate modulation of dopamine and norepinephrine, such as in ADHD.[13] Bupropion's more modest potency may contribute to its efficacy and tolerability profile as an antidepressant.[14]

For researchers in drug development, α-PiHP serves as an important structural template. Its high potency and selectivity provide a benchmark for the design of novel compounds aimed at the dopamine and norepinephrine transporters, whether for therapeutic purposes or as research probes. The experimental workflows detailed herein represent the gold standard for characterizing such compounds, ensuring the generation of reliable and reproducible data.

References

  • The JHI. α-PiHP. The J Healthcare Initiative. 15

  • Wikipedia. α-PHiP. Link

  • Sousa, J., et al. (2024). α-Pyrrolidinohexanophenone (α-PHP) and α-Pyrrolidinoisohexanophenone (α-PiHP): A Review. MDPI. Link

  • Bio-protocol. In vitro uptake assays in synaptosomes. Link

  • Papsun, D., et al. (2025). Pharmacological effects and pharmacokinetics of the novel synthetic cathinone α-pyrrolidinoisohexanophenone (α-PiHP) compared with α-pyrrolidinovalerophenone (α-PVP) in mice. PubMed. Link

  • PubMed. Uptake and release of neurotransmitters. Link

  • World Health Organization. Alpha-PiHP - Expert Committee on Drug Dependence Information Repository. Link

  • Thermo Fisher Scientific. Isolate Functional Synaptosomes. Link

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  • National Center for Biotechnology Information. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience. Link

  • Eurofins. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Link

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  • Springer. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Link

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  • Semantic Scholar. Pharmacological Characterization of 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a High-Affinity Antagonist Selective for κ-Opioid Receptors. Link

  • Cayman Chemical. 4'-methyl-α-Pyrrolidinohexanophenone (hydrochloride). Link

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  • ChemicalBook. (1-BIPHENYL-4-YL-2-PYRROLIDIN-1-YL-ETHYL)-METHYL-AMINE. Link

  • PubMed. Bupropion versus methylphenidate in the treatment of attention-deficit hyperactivity disorder. Link

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  • ADDitude. Bupropion May Work as Well as Methylphenidate in Children with ADHD. Link

  • PubChem. 4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one. Link

  • ResearchGate. Psychological and physiological effects of bupropion compared to methylphenidate after prolonged administration in healthy volunteers. Link

  • Drugs.ie. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. Link

  • PubMed. Bupropion versus methylphenidate in the treatment of children with attention-deficit/hyperactivity disorder: randomized double-blind study. Link

  • PubChem. ({[1,1'-Biphenyl]-4-yl}methyl)(2-methylpropyl)amine. Link

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Validation

A Comparative Framework for Assessing the Therapeutic Index of Novel Monoamine Reuptake Inhibitors: The Case of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine

In the landscape of neuropharmacology, the pursuit of novel therapeutics with improved safety and efficacy profiles is a perpetual endeavor. This guide provides a comprehensive framework for assessing the therapeutic ind...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuropharmacology, the pursuit of novel therapeutics with improved safety and efficacy profiles is a perpetual endeavor. This guide provides a comprehensive framework for assessing the therapeutic index of a novel compound, (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, within the context of established monoamine reuptake inhibitors. While specific experimental data for this compound is not publicly available, this document will serve as a detailed roadmap for researchers and drug development professionals to conduct a thorough comparative analysis against its likely competitors.

Introduction: The Criticality of the Therapeutic Index

The therapeutic index (TI) is a cornerstone of drug safety, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that produces toxicity.[1][2][3] It is most commonly expressed as the ratio of the toxic dose in 50% of a population (TD50) to the effective dose in 50% of the population (ED50).[1][4][5] A higher TI indicates a wider margin of safety, a desirable characteristic for any therapeutic agent.[2][5]

For drugs acting on the central nervous system, such as antidepressants and psychostimulants, a favorable therapeutic index is paramount to minimize the risk of adverse effects, which can range from mild to life-threatening.

Characterizing the Subject Compound: A Putative Monoamine Reuptake Inhibitor

(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine is a structurally complex molecule. While detailed pharmacological data is scarce in public literature, its core structure shares features with known monoamine reuptake inhibitors, particularly pyrovalerone and its analogues.[6][7][8][9][10] These compounds are recognized as inhibitors of dopamine (DAT) and norepinephrine (NET) transporters.[7][8][9] Therefore, it is hypothesized that (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine functions as a monoamine reuptake inhibitor, a class of drugs that includes widely prescribed antidepressants like Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[11]

The Competitive Landscape: Established Monoamine Reuptake Inhibitors

A thorough assessment of the subject compound necessitates comparison with established drugs that have similar mechanisms of action. The choice of competitors will depend on the specific monoamine transporters inhibited by (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine. Assuming a profile that includes serotonin and/or norepinephrine reuptake inhibition, relevant competitors would include:

  • Selective Serotonin Reuptake Inhibitors (SSRIs): Fluoxetine, Sertraline, Citalopram.[12]

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Venlafaxine, Duloxetine.[11][13][14]

  • Norepinephrine Reuptake Inhibitors (NRIs): Reboxetine.[15][16]

Newer antidepressants generally possess a wider therapeutic index compared to older tricyclic antidepressants.[17]

Experimental Workflow for Therapeutic Index Determination

A multi-faceted experimental approach is required to determine the therapeutic index, encompassing both in vitro and in vivo studies.[18][19][20]

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment in_vitro_efficacy Efficacy Assays (e.g., Radioligand Binding, Transporter Uptake Assays) in_vitro_toxicity Cytotoxicity Assays (e.g., MTT, LDH Assays) animal_models Animal Models of Efficacy (e.g., Forced Swim Test, Tail Suspension Test) in_vitro_efficacy->animal_models Candidate Selection dose_ranging Dose-Range Finding Studies in_vitro_toxicity->dose_ranging Preliminary Safety animal_models->dose_ranging ti_calc Therapeutic Index Calculation (TI = TD50 / ED50) animal_models->ti_calc Derivation of ED50 pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling dose_ranging->pk_pd toxicity_studies Acute and Chronic Toxicity Studies pk_pd->toxicity_studies toxicity_studies->ti_calc Derivation of TD50/LD50 TI_Comparison cluster_0 Therapeutic Window cluster_1 Dose-Response A Low TI Drug (e.g., Lithium) B High TI Drug (e.g., Penicillin) Goal Goal for Novel Compound: Maximize Margin of Safety B->Goal C Effective Dose (ED50) D Toxic Dose (TD50) C->D Margin of Safety D->Goal

Sources

Comparative

Confirming On-Target Activity of Novel Monoamine Transporter Inhibitors Using Knockout Models: A Comparative Guide

For researchers, scientists, and drug development professionals, establishing the precise molecular target of a novel compound is a cornerstone of preclinical development. This guide provides an in-depth, experience-driv...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the precise molecular target of a novel compound is a cornerstone of preclinical development. This guide provides an in-depth, experience-driven comparison of methodologies for confirming the on-target activity of the putative monoamine transporter inhibitor, (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine. We will focus on the robust and definitive approach of utilizing knockout models, while also presenting alternative techniques to offer a comprehensive perspective for strategic experimental design.

The Critical Role of Target Validation

The journey from a promising hit compound to a clinical candidate is fraught with challenges, and a significant contributor to late-stage failures is an incomplete understanding of the drug's mechanism of action. Target validation serves as the foundational evidence that a specific molecular entity is directly engaged by the compound and that this engagement leads to the desired therapeutic effect.[1][2] A well-validated target significantly increases the probability of success in the lengthy and costly process of drug discovery and development.[3]

(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, based on its structural similarity to known pyrovalerone analogs, is hypothesized to inhibit the dopamine transporter (DAT) and/or the norepinephrine transporter (NET).[4][5][6] These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation has profound pharmacological effects.[4][5] This guide will use this hypothesis as a framework for outlining a rigorous target validation strategy.

The Gold Standard: Knockout Models for Definitive Target Validation

Genetic approaches, particularly gene knockout, are widely regarded as the most definitive methods for target validation.[1] By completely ablating the expression of the putative target protein, we can create a biological system to directly test the compound's activity. If the compound's effect is abolished in the knockout model, it provides strong evidence of on-target activity.

Knockout mice are common models for in vivo target validation and can provide highly specific information about the physiological and potential toxicological effects of inactivating a gene.[7] For in vitro studies, the advent of CRISPR-Cas9 gene-editing technology has revolutionized the creation of knockout cell lines, offering a rapid, precise, and efficient tool for target validation.[3][8][9][]

Experimental Workflow: From Hypothesis to Confirmation

The following workflow outlines the key steps in utilizing a knockout model to validate the on-target activity of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine.

experimental_workflow cluster_hypothesis Initial Hypothesis cluster_knockout Knockout Model Generation cluster_phenotypic Phenotypic Assays cluster_conclusion Conclusion A Compound: (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine B Hypothesized Target: Dopamine Transporter (DAT) / Norepinephrine Transporter (NET) A->B Structural Analogy C Design sgRNAs targeting DAT and NET genes B->C D CRISPR-Cas9 mediated gene knockout in a relevant cell line (e.g., HEK293, SH-SY5Y) C->D E Generate single-cell clones and validate knockout (Sequencing, Western Blot, PCR) D->E F Neurotransmitter Uptake Assay (e.g., using radiolabeled dopamine/norepinephrine) E->F G Compare compound's inhibitory effect in Wild-Type vs. Knockout cells F->G H On-Target Activity Confirmed: Effect is abolished in knockout cells G->H I Off-Target Effects Suspected: Effect persists in knockout cells G->I

Caption: A streamlined workflow for confirming on-target activity using knockout models.

Detailed Protocol: CRISPR-Cas9 Mediated Knockout of DAT and NET in a Neuronal Cell Line

This protocol provides a step-by-step guide for generating DAT and NET knockout cell lines using CRISPR-Cas9.

1. sgRNA Design and Cloning:

  • Utilize online design tools (e.g., CHOPCHOP, Synthego) to design at least two highly specific single-guide RNAs (sgRNAs) targeting early exons of the SLC6A3 (DAT) and SLC6A2 (NET) genes.
  • Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).

2. Transfection and Single-Cell Sorting:

  • Transfect the chosen neuronal cell line (e.g., SH-SY5Y) with the sgRNA/Cas9 plasmids.
  • 48-72 hours post-transfection, use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into 96-well plates.

3. Clonal Expansion and Screening:

  • Culture the single-cell clones until sufficient cell numbers are reached.
  • Screen for successful knockout by genomic DNA sequencing of the target locus to identify insertions or deletions (indels).
  • Further confirm the absence of protein expression using Western Blotting and the lack of gene expression using RT-qPCR.[11]

4. Phenotypic Characterization:

  • Perform neurotransmitter uptake assays on the validated wild-type and knockout cell lines.
  • Incubate cells with a range of concentrations of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine followed by the addition of radiolabeled dopamine or norepinephrine.
  • Measure the amount of radiolabel uptake to determine the compound's IC50 in both cell types.
Interpreting the Data
Experimental Outcome Interpretation Next Steps
Compound inhibits uptake in WT cells but not in DAT/NET KO cells. Strong evidence for on-target activity. Proceed with further in vivo studies using knockout animal models.
Compound inhibits uptake in both WT and DAT/NET KO cells. Suggests off-target effects or activity on other transporters. Investigate other potential targets; perform broader screening assays.
Compound has no effect on uptake in either WT or KO cells. Initial hypothesis is likely incorrect. Re-evaluate the compound's potential mechanism of action.

Comparative Analysis: Alternative and Complementary Target Validation Methods

While knockout models provide a high degree of certainty, a multi-faceted approach to target validation is often the most robust strategy.[1] Below is a comparison of alternative methods.

Method Principle Advantages Disadvantages
RNA Interference (RNAi) Utilizes siRNA or shRNA to knockdown target gene expression.[12]Technically simpler and faster to implement than CRISPR knockout for transient studies.Incomplete knockdown can lead to ambiguous results; potential for off-target effects.[9]
Chemical Proteomics Employs affinity-based probes (e.g., biotinylated compound) to pull down binding partners from cell lysates.[13][14]Unbiased approach to identify direct binding partners.[13]Requires chemical modification of the compound which may alter its activity; can be technically challenging.[14]
Thermal Proteome Profiling (TPP) Measures changes in protein thermal stability upon ligand binding across the proteome.Label-free and unbiased method for identifying direct targets in a cellular context.Requires specialized equipment and expertise in proteomics data analysis.
Overexpression Models Involves expressing the target protein at high levels to see if it sensitizes cells to the compound.Can be useful for confirming a gain-of-function mechanism.Less physiologically relevant than knockout models; may lead to artifacts.
Logical Framework for Selecting a Target Validation Strategy

decision_tree A Start: Novel Compound with Hypothesized Target B Is a definitive genetic validation required? A->B C CRISPR-Cas9 Knockout Model B->C Yes D Is rapid, transient knockdown sufficient for initial screening? B->D No H Proceed with lead optimization and in vivo studies C->H E RNAi (siRNA/shRNA) D->E Yes F Is an unbiased, direct binding assessment needed? D->F No E->F G Chemical Proteomics or Thermal Proteome Profiling F->G Yes F->H No G->H

Caption: A decision tree to guide the selection of an appropriate target validation method.

Conclusion

Confirming the on-target activity of a novel compound like (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine is a non-negotiable step in the drug discovery pipeline. While various techniques exist, the use of knockout models, particularly those generated with the precision of CRISPR-Cas9, offers an unparalleled level of certainty. By systematically ablating the hypothesized targets—the dopamine and norepinephrine transporters—researchers can definitively assess the compound's on-target engagement and mitigate the risk of pursuing compounds with ambiguous or undesirable mechanisms of action. Complementing this gold-standard approach with orthogonal methods such as chemical proteomics or RNAi can further strengthen the target validation package, providing a solid foundation for advancing a promising molecule towards clinical development.

References

  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PMC. Available at: [Link]

  • Using Animal Models for Drug Development. Taconic Biosciences. Available at: [Link]

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  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. Drugs.ie. Available at: [Link]

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  • Genetic-Driven Druggable Target Identification and Validation. PMC - NIH. Available at: [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Preprints.org. Available at: [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. DrugDiscovery.com. Available at: [Link]

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  • What are the types of target validation techniques in drug discovey? ResearchGate. Available at: [Link]

  • Meltzer PC, Butler D, Deschamps JR, Madras BK. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. J Med Chem 49: 1420-1432. ResearchGate. Available at: [Link]

  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). MDPI. Available at: [Link]

  • Target Identification and Validation (Small Molecules). University College London. Available at: [Link]

  • CRISPR Cas9 Gene Editing. Charles River Laboratories. Available at: [Link]

  • Cutting-Edge Approaches to Target Identification and Validation. Biocompare. Available at: [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Available at: [Link]

  • Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP. NIH. Available at: [Link]

  • In silico Methods for Identification of Potential Therapeutic Targets. PubMed Central. Available at: [Link]

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Validation

comparative analysis of the pharmacokinetic profiles of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine derivatives

For drug development professionals, understanding the journey of a drug through the body is paramount. The pharmacokinetic (PK) profile—how a compound is absorbed, distributed, metabolized, and excreted (ADME)—determines...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, understanding the journey of a drug through the body is paramount. The pharmacokinetic (PK) profile—how a compound is absorbed, distributed, metabolized, and excreted (ADME)—determines its efficacy, safety, and dosing regimen. This guide provides a comparative analysis of the anticipated pharmacokinetic profiles of a promising class of compounds: (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine derivatives.

While direct, head-to-head comparative studies of a homologous series of these specific derivatives are not extensively published, a robust analysis can be synthesized by examining the behavior of structurally related molecules. By dissecting the core scaffold into its key pharmacophoric elements—the biphenyl group, the ethyl-amine linker, and the pyrrolidine ring—we can draw upon a wealth of data from analogous compounds to predict structure-pharmacokinetic relationships (SPRs) and guide future development.

Deconstructing the Scaffold: Pharmacokinetic Implications of Core Moieties

The pharmacokinetic fate of a (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine derivative is intrinsically linked to its three-dimensional structure and the physicochemical properties of its constituent parts.

The Biphenyl Moiety: A Double-Edged Sword of Potency and Metabolism

The biphenyl group is a "privileged" structure in medicinal chemistry, known for its ability to engage in favorable π-π stacking and hydrophobic interactions with biological targets. However, its large, lipophilic surface area makes it a prime target for metabolic enzymes.

  • Metabolic Vulnerability: The phenyl rings are susceptible to oxidation by Cytochrome P450 (CYP) enzymes, primarily leading to hydroxylation at the para-position. This is a critical first step in detoxification and clearance. The rate and regioselectivity of this oxidation can be modulated by substitution.

  • Structural Modification Impact: Structure-activity relationship (SAR) studies on biphenylsulfonamide matrix metalloproteinase (MMP) inhibitors have shown that strategic substitution can dramatically alter PK properties. For instance, adding a bromine atom to the 4'-position of the biphenyl ring significantly improved in vitro activity and enhanced pharmacokinetic parameters such as maximum concentration (Cmax), half-life (t1/2), and overall exposure (AUC) in animal models[1]. This is likely due to the electron-withdrawing nature of the halogen, which can shield the ring from oxidative metabolism.

The Pyrrolidine Ring: Modulating Basicity and Metabolic Stability

The saturated heterocyclic pyrrolidine ring serves as a key basic center, crucial for interacting with acidic residues in target proteins and for ensuring aqueous solubility at physiological pH.

  • pKa and Absorption: The basicity of the pyrrolidinyl nitrogen is a key determinant of the compound's ionization state. This influences its ability to cross biological membranes, affecting oral absorption and blood-brain barrier penetration[2].

  • Metabolic Pathways: The pyrrolidine ring can undergo several metabolic transformations, including N-dealkylation and ring oxidation (α-carbon hydroxylation). The stability of this ring is often higher than that of more flexible acyclic amines, which can be a design advantage. Studies on pyrrolidine pentamine derivatives have highlighted how modifications around this scaffold can significantly impact biological activity, underscoring its importance in molecular recognition and stability[3].

The Ethyl-methyl-amine Linker: The Spacer and Metabolic Hotspot

The linker connecting the biphenyl and pyrrolidine moieties is not merely a spacer; its length, flexibility, and substitution pattern are critical to both pharmacodynamics and pharmacokinetics.

  • Conformational Control: The ethyl linker dictates the spatial relationship between the two key binding motifs. Its conformation influences how the molecule fits into its target site.

  • Metabolic Susceptibility: The N-methyl group is a classic "soft spot" for metabolism. N-demethylation, often mediated by CYP enzymes like CYP2D6 and CYP2C19, is a common and rapid metabolic pathway for many drugs[4][5]. This transformation can lead to the formation of an active or inactive secondary amine metabolite, which may have a different PK and safety profile than the parent drug. For instance, the N-demethylated metabolite of fluoxetine, norfluoxetine, has a much longer half-life than the parent compound and contributes significantly to its overall clinical effect[5].

Comparative Insights from Structurally Related Drug Classes

By examining established drug classes that share key structural features with our target scaffold, we can derive valuable, predictive insights. Selective Serotonin Reuptake Inhibitors (SSRIs) provide an excellent case study.

Case Study: Pharmacokinetics of SSRIs

Despite a common mechanism of action, SSRIs exhibit significant pharmacokinetic variability driven by their distinct chemical structures[4].

  • Metabolism and Half-Life: Sertraline, which contains a dichlorophenyl ring system, has a half-life of about 26 hours. In contrast, fluoxetine has a half-life of 1 to 4 days, and its active metabolite, norfluoxetine, extends the effective half-life to 7 to 15 days[5]. This highlights how seemingly small structural changes can lead to profound differences in drug disposition.

  • CYP450 Inhibition: Different SSRIs show varied potential for drug-drug interactions due to their differential inhibition of CYP enzymes. Paroxetine and fluoxetine are potent inhibitors of CYP2D6, while fluvoxamine strongly inhibits CYP1A2 and CYP2C19[4][5]. This is a critical consideration for any novel biphenyl-amine derivative, as potent CYP inhibition can lead to safety liabilities.

Based on this, we can predict that (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine derivatives will likely be substrates for and potential inhibitors of CYP2D6 and other CYP isozymes. The specific substitutions on the biphenyl ring will be a key determinant of this interaction potential.

Predictive Comparative Analysis

The table below synthesizes the available information to predict how structural modifications to the core scaffold might influence key pharmacokinetic parameters. This serves as a guide for designing derivatives with optimized ADME properties.

Structural Modification Anticipated Effect on Pharmacokinetics Scientific Rationale
Addition of Halogen (e.g., F, Cl, Br) to Biphenyl Ring Increased Metabolic Stability & Half-Life Halogens are electron-withdrawing, which can deactivate the aromatic ring towards oxidative metabolism by CYP enzymes. This has been demonstrated in biphenylsulfonamide inhibitors[1].
Addition of Methoxy (-OCH3) Group to Biphenyl Ring Decreased Metabolic Stability The methoxy group is prone to O-demethylation, creating a new site for metabolism and potentially rapid clearance.
Replacement of N-methyl with N-ethyl or larger alkyl group Potentially Slower N-dealkylation While still a site for metabolism, larger alkyl groups can sterically hinder the approach of metabolizing enzymes, potentially slowing the rate of N-dealkylation compared to the N-methyl group.
Replacement of Pyrrolidine with Piperidine Altered Basicity and Selectivity Changing the ring size affects the pKa of the basic nitrogen and the conformational flexibility, which can impact both target binding and off-target activities, including interactions with transporters.
Introduction of a Hydroxyl (-OH) group on the Biphenyl Ring Increased Clearance, Potential for Glucuronidation The hydroxyl group provides a direct handle for phase II conjugation reactions (e.g., glucuronidation), which is a major pathway for rapid excretion of drugs.

Essential Experimental Protocols for PK Profiling

To validate these predictions and fully characterize a novel derivative, a standardized cascade of in vitro and in vivo experiments is essential.

A. In Vitro ADME Assays

These assays provide an early-stage assessment of a compound's metabolic liabilities and physicochemical properties.

Protocol 1: Metabolic Stability in Liver Microsomes

  • Objective: To determine the intrinsic clearance rate of a compound by Phase I enzymes.

  • Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system, test compound, positive control (e.g., testosterone).

  • Procedure:

    • Pre-incubate HLMs at 37°C in a phosphate buffer.

    • Add the test compound (typically 1 µM final concentration).

    • Initiate the reaction by adding the NADPH regenerating system.

    • Quench the reaction at various time points (e.g., 0, 5, 15, 30, 60 min) with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to pellet the protein.

    • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the intrinsic clearance and predict the hepatic extraction ratio.

Causality: The choice of liver microsomes specifically isolates the activity of CYP450 and other membrane-bound enzymes, which are the primary drivers of Phase I metabolism for lipophilic compounds like biphenyl derivatives. The NADPH system is essential as it provides the reducing equivalents required for CYP450 catalytic activity.

Workflow for In Vitro Metabolic Stability Screening

G cluster_prep Preparation cluster_reaction Reaction at 37°C cluster_analysis Analysis Compound Test Compound Stock Incubate Incubate Microsomes + Compound Compound->Incubate HLM Liver Microsomes HLM->Incubate NADPH NADPH System Start Start Reaction (Add NADPH) NADPH->Start Incubate->Start Timepoints Quench at Time Points (0, 5, 15, 30 min) Start->Timepoints Process Protein Precipitation & Centrifugation Timepoints->Process LCMS LC-MS/MS Analysis Process->LCMS Data Calculate Half-Life & Intrinsic Clearance LCMS->Data

Caption: Workflow for determining metabolic stability using liver microsomes.

B. In Vivo Pharmacokinetic Study

Animal studies are required to understand the full ADME profile in a complex biological system.

Protocol 2: Single-Dose Pharmacokinetic Study in Rats

  • Objective: To determine key PK parameters (Cmax, Tmax, AUC, t1/2, Clearance, Volume of Distribution) after intravenous (IV) and oral (PO) administration.

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Procedure:

    • Administer the compound at a defined dose via IV bolus (e.g., 1 mg/kg) and oral gavage (e.g., 5 mg/kg). The IV arm is crucial for determining absolute bioavailability.

    • Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process blood to plasma and store at -80°C until analysis.

    • Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to derive PK parameters. Bioavailability (F%) is calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Causality: Using both IV and PO routes allows for the differentiation between poor absorption and high first-pass metabolism. The IV data represents 100% bioavailability, serving as the benchmark against which the oral route is compared. This dual-route design is the gold standard for definitively assessing oral bioavailability.

Logical Flow of a Preclinical PK Study

G cluster_iv Intravenous (IV) Arm cluster_po Oral (PO) Arm Dose_Prep Dose Formulation (IV & PO) IV_Dose IV Dosing Dose_Prep->IV_Dose PO_Dose PO Dosing Dose_Prep->PO_Dose IV_Sample Serial Blood Sampling IV_Dose->IV_Sample Analysis Plasma Sample Processing & Bioanalysis (LC-MS/MS) IV_Sample->Analysis PO_Sample Serial Blood Sampling PO_Dose->PO_Sample PO_Sample->Analysis PK_Model Pharmacokinetic Modeling (NCA) Analysis->PK_Model Report Determine Cmax, AUC, t½, Bioavailability PK_Model->Report

Caption: Key stages of an in vivo pharmacokinetic study in rodents.

Conclusion and Future Directions

The (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine scaffold represents a promising starting point for the development of novel therapeutics. While direct comparative pharmacokinetic data is sparse, a wealth of knowledge from structurally related compounds provides a strong predictive framework. The key determinants of the pharmacokinetic profile will be the metabolic stability of the biphenyl ring and the N-methyl group.

Strategic modifications, such as the introduction of metabolically blocking groups (e.g., halogens) on the biphenyl moiety, are likely to be the most effective strategy for enhancing drug exposure and prolonging half-life. Conversely, researchers must remain vigilant for potential drug-drug interactions mediated by CYP450 inhibition.

Ultimately, the principles and experimental protocols outlined in this guide provide a robust roadmap for any research program. By integrating early-stage in vitro ADME screening with definitive in vivo pharmacokinetic studies, development teams can efficiently identify derivatives with favorable drug-like properties, accelerating their path toward clinical evaluation.

References

  • Baumann, P., & Rochat, B. (1995). Comparative pharmacokinetics of selective serotonin reuptake inhibitors: a look behind the mirror. Journal of Clinical Psychopharmacology, 15(Suppl 1), 4S-11S. [Link]

  • Grimwood, S., et al. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 339(2), 555-566. [Link]

  • Semantic Scholar. (n.d.). Pharmacological Characterization of 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a High-Affinity Antagonist Selective for κ-Opioid Receptors. Retrieved from Semantic Scholar. [Link]

  • Lovejoy, B., et al. (2000). Structure-activity relationships and pharmacokinetic analysis for a series of potent, systemically available biphenylsulfonamide matrix metalloproteinase inhibitors. Journal of Medicinal Chemistry, 43(18), 3395-3407. [Link]

  • Hyttel, J. (1993). Comparative pharmacology of selective serotonin re-uptake inhibitors (SSRIs). Nordic Journal of Psychiatry, 47(sup29), 5-12. [Link]

  • Babkov, D. A., et al. (2023). Discovery and evaluation of biphenyl derivatives of 2‐iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity. Archiv der Pharmazie, 356(4), e2200508. [Link]

  • Baumann, P. (1996). Pharmacokinetic-pharmacodynamic relationship of the selective serotonin reuptake inhibitors. Clinical Pharmacokinetics, 31(6), 444-469. [Link]

  • Kumar, R. S., et al. (2023). Synthesis, structure, DNA docking, pharmacokinetics/ADMET, Hirshfeld surface analysis, and antimicrobial studies on biphenyl appended pyrrolidine complexes. Journal of Molecular Structure, 1282, 135182. [Link]

  • Hiemke, C., & Härtter, S. (2000). Pharmacokinetics of selective serotonin reuptake inhibitors. Pharmacology & Therapeutics, 85(1), 11-28. [Link]

  • de Vries, M. H., & van den Brink, W. (1993). Clinical pharmacokinetics of selective serotonin reuptake inhibitors. Clinical Pharmacokinetics, 24(3), 203-220. [Link]

  • Rikhi, M., et al. (2020). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 5(5), 236-243. [Link]

  • Ramirez, M. S., et al. (2022). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 27(19), 6524. [Link]

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Comparative

A Comparative Evaluation of the Preclinical Side-Effect Profile of PF-04455242, a Kappa-Opioid Receptor Antagonist, Against Standard Antidepressant and Anti-Addiction Therapies

This guide provides a comparative analysis of the preclinical side-effect profile of the selective kappa-opioid receptor (KOR) antagonist, PF-04455242, against established standard treatments for depression and addiction...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the preclinical side-effect profile of the selective kappa-opioid receptor (KOR) antagonist, PF-04455242, against established standard treatments for depression and addiction disorders. The information herein is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel therapeutics for neuropsychiatric disorders.

Initial searches for the compound "(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine" did not yield a singular, well-characterized entity with a publicly documented side-effect profile. However, the structural motifs present in this query are common to several classes of centrally acting agents. One such well-characterized compound with significant structural similarity is PF-04455242 (2-Methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine), a high-affinity KOR antagonist.[1] Given the growing interest in KOR antagonists for mood and substance use disorders, this guide will use PF-04455242 as a representative molecule for a comparative preclinical side-effect evaluation.

This document will delve into the mechanistic rationale for the side-effect profiles, present comparative data, and provide detailed experimental protocols for preclinical assessment.

Mechanistic Overview: KOR Antagonism vs. Standard Therapies

Understanding the mechanism of action is fundamental to predicting and interpreting side-effect profiles.

1.1. PF-04455242: A Selective KOR Antagonist

PF-04455242 is a novel KOR antagonist with high affinity for human, rat, and mouse KOR.[1] It exhibits approximately 20-fold lower affinity for mu-opioid receptors (MORs) and negligible affinity for delta-opioid receptors.[1] The therapeutic rationale for KOR antagonists in depression and addiction stems from the role of the endogenous KOR ligand, dynorphin, in the stress response and negative affective states. By blocking the effects of dynorphin, KOR antagonists are hypothesized to alleviate anhedonia and dysphoria, key symptoms of depression and substance withdrawal.

The selectivity of PF-04455242 for KOR over other opioid receptors is a critical factor in its side-effect profile. Off-target effects at MOR, for instance, could lead to abuse liability, respiratory depression, and constipation, which are hallmarks of traditional opioids.

1.2. Standard Treatments

For the purpose of this comparison, we will consider two major classes of standard treatments:

  • Selective Serotonin Reuptake Inhibitors (SSRIs): The most widely prescribed class of antidepressants. SSRIs, such as fluoxetine and sertraline, function by increasing the extracellular levels of serotonin in the synaptic cleft. Their side-effect profile is primarily driven by the widespread effects of serotonin throughout the central and peripheral nervous systems.

  • Dopamine-Norepinephrine Reuptake Inhibitors (DNRIs): This class of drugs, which includes pyrovalerone analogues, inhibits the reuptake of dopamine and norepinephrine.[2][3][4] They are used for depression and have also been investigated for the treatment of stimulant abuse.[4] Their side effects are related to the potentiation of dopaminergic and noradrenergic signaling.

The following diagram illustrates the distinct signaling pathways targeted by these different therapeutic classes.

cluster_0 KOR Antagonist (PF-04455242) cluster_1 Standard Treatments KOR Kappa-Opioid Receptor (KOR) NegativeAffect Negative Affect (Anhedonia, Dysphoria) KOR->NegativeAffect Mediates Dynorphin Dynorphin (Stress-induced) Dynorphin->KOR Activates PF04455242 PF-04455242 PF04455242->KOR Blocks SERT Serotonin Transporter (SERT) SynapticSerotonin Increased Synaptic Serotonin SERT->SynapticSerotonin Leads to DAT_NET Dopamine/Norepinephrine Transporters (DAT/NET) SynapticDA_NE Increased Synaptic Dopamine/Norepinephrine DAT_NET->SynapticDA_NE Leads to SSRI SSRIs SSRI->SERT Inhibits DNRI DNRIs DNRI->DAT_NET Inhibits cluster_CPP Conditioned Place Preference (CPP) Workflow start Start pre_cond Pre-Conditioning: Baseline Preference Test start->pre_cond conditioning Conditioning Phase: Drug vs. Saline Paired with Chambers pre_cond->conditioning test_phase Test Phase: Free Access, Time Measurement conditioning->test_phase analysis Data Analysis: Compare Time in Drug-Paired Chamber test_phase->analysis end End analysis->end

Caption: Workflow for assessing abuse liability using Conditioned Place Preference.

3.2. Cardiovascular Safety Pharmacology

This is crucial for identifying potential effects on cardiovascular function.

  • Objective: To assess the effects of PF-04455242 and comparator drugs on blood pressure, heart rate, and ECG parameters in a telemeterized animal model.

  • Methodology:

    • Surgical Implantation: Rodents or non-rodents are surgically implanted with telemetry transmitters to continuously monitor cardiovascular parameters.

    • Baseline Recording: After a recovery period, baseline cardiovascular data is collected.

    • Drug Administration: Increasing doses of the test compounds are administered, and cardiovascular parameters are recorded for a defined period post-dose.

  • Expected Outcome: DNRIs are expected to cause a dose-dependent increase in heart rate and blood pressure. PF-04455242 and SSRIs are expected to have a more benign cardiovascular profile.

3.3. Gastrointestinal Motility Assay

This assay evaluates the potential for compounds to cause constipation or diarrhea.

  • Objective: To measure the effect of the test compounds on the transit of a charcoal meal through the gastrointestinal tract of mice.

  • Methodology:

    • Fasting: Mice are fasted overnight with free access to water.

    • Drug Administration: Test compounds are administered orally or via injection.

    • Charcoal Meal: After a set pre-treatment time, a charcoal meal is administered orally.

    • Measurement: After a defined period, the animals are euthanized, and the distance the charcoal meal has traveled through the small intestine is measured.

  • Expected Outcome: SSRIs may alter GI transit time. Opioid agonists (as a positive control for constipation) would significantly decrease transit. PF-04455242 is expected to have minimal effect.

Conclusion and Future Directions

The preclinical data and mechanistic rationale suggest that selective KOR antagonists like PF-04455242 may offer a favorable side-effect profile compared to standard antidepressants and anti-addiction therapies, particularly concerning abuse liability and sexual dysfunction. The primary advantage appears to be the targeted mechanism, which avoids the widespread systemic effects of modulating monoamine systems.

However, this is a preclinical assessment. The translation of these findings to human subjects requires rigorous clinical trials. Key areas for future investigation will include a thorough evaluation of potential psychotomimetic effects (though less likely with antagonists than agonists), effects on the hypothalamic-pituitary-adrenal (HPA) axis, and long-term safety profiling.

This guide underscores the importance of a mechanism-based approach to predicting and evaluating drug side-effect profiles. As the field moves towards more targeted therapies for neuropsychiatric disorders, compounds like PF-04455242 represent a promising avenue for improving both efficacy and tolerability.

References

  • Grimwood, S., et al. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 339(2), 555-66. [Link]

  • Meltzer, P. C., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 48(15), 5017-5022. [Link]

  • PubChem. (n.d.). ({[1,1'-Biphenyl]-4-yl}methyl)(2-methylpropyl)amine. Retrieved from [Link]

Sources

Validation

Benchmarking the Potency and Selectivity of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine: A Comparative Guide

This guide provides a comprehensive framework for characterizing the potency and selectivity of the novel compound, (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine. Due to the limited publicly available data on th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the potency and selectivity of the novel compound, (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine. Due to the limited publicly available data on this specific molecule, we will utilize a comparative approach, benchmarking its anticipated pharmacological profile against well-established monoamine transporter inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel psychoactive compounds.

The structural characteristics of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, featuring a biphenyl group, a pyrrolidine ring, and a methyl-ethylamine moiety, suggest a potential interaction with the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1][2][3] These transporters are critical for regulating neurotransmission and are the primary targets for a wide range of therapeutics and psychostimulants.[4] Therefore, a thorough investigation of the compound's effects on these transporters is paramount to understanding its pharmacological profile.

Comparative Efficacy at Monoamine Transporters

To provide a meaningful context for the evaluation of our topic compound, we will compare its performance with a panel of well-characterized monoamine transporter inhibitors. The selected comparators represent a spectrum of potencies and selectivities, offering a robust benchmark for our analysis.

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)Primary ActivityReference
(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine TBDTBDTBDTBDN/A
Cocaine230 - 450740 - 680480 - 670Non-selective Inhibitor[5][6][7]
GBR-129351.13552400Selective DAT Inhibitor[8][9]
Fluoxetine>100001.4 - 10>1000Selective SERT Inhibitor[10][11][12]
Desipramine78720614Selective NET Inhibitor[13][14]
Methylphenidate19 - 120>10000 - 5500034 - 38DAT/NET Inhibitor[5][8][15]

TBD: To Be Determined. The IC50 values for the topic compound will be populated upon completion of the experimental protocols outlined below.

In Vitro Characterization: Unveiling Molecular Interactions

The initial assessment of a novel compound's pharmacological profile is conducted through in vitro assays. These experiments provide fundamental data on the compound's affinity for and ability to inhibit the function of its molecular targets.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[16] This technique involves competing the unlabeled test compound against a radiolabeled ligand with known high affinity for the target.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cells expressing target transporter (DAT, SERT, or NET) homogenization Homogenization in lysis buffer cell_culture->homogenization centrifugation Centrifugation to pellet membranes homogenization->centrifugation resuspension Resuspend in assay buffer centrifugation->resuspension incubation Incubate membranes with radioligand and varying concentrations of test compound resuspension->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration scintillation Scintillation counting to quantify bound radioactivity filtration->scintillation competition_curve Generate competition curve scintillation->competition_curve ic50 Determine IC50 value competition_curve->ic50 ki Calculate Ki value using Cheng-Prusoff equation ic50->ki cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis cell_plating Plate cells expressing target transporter in a 96-well plate preincubation Pre-incubate cells with varying concentrations of test compound cell_plating->preincubation uptake Add radiolabeled neurotransmitter ([3H]dopamine, [3H]serotonin, or [3H]norepinephrine) preincubation->uptake incubation Incubate for a short period uptake->incubation termination Terminate uptake by washing with ice-cold buffer incubation->termination lysis Lyse cells and measure intracellular radioactivity via scintillation counting termination->lysis inhibition_curve Generate inhibition curve lysis->inhibition_curve ic50_calc Determine IC50 value inhibition_curve->ic50_calc

Caption: Workflow for neurotransmitter uptake inhibition assay.

  • Cell Culture:

    • Plate HEK293 cells stably expressing hDAT, hSERT, or hNET in 96-well plates and grow to near confluency.

  • Uptake Inhibition Assay:

    • Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with various concentrations of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine or a reference compound for a defined period (e.g., 10-20 minutes) at 37°C.

    • Initiate the uptake by adding a fixed concentration of the respective radiolabeled neurotransmitter ([3H]dopamine, [3H]serotonin, or [3H]norepinephrine).

    • Allow the uptake to proceed for a short, linear time course (e.g., 5-15 minutes).

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Detection and Analysis:

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Plot the percentage of inhibition of uptake against the logarithm of the test compound concentration to generate an inhibition curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the neurotransmitter uptake.

In Vivo Characterization: Assessing Physiological and Behavioral Effects

While in vitro assays are essential for determining molecular interactions, in vivo studies are necessary to understand how a compound behaves in a complex biological system.

In Vivo Microdialysis

In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals. [15][17][18]This allows for a direct assessment of how a compound alters neurotransmitter levels in real-time.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Neurotransmitter Vesicles release Neurotransmitter Release vesicle->release neurotransmitter Extracellular Neurotransmitter release->neurotransmitter transporter Monoamine Transporter (DAT, SERT, or NET) neurotransmitter->transporter Reuptake receptor Postsynaptic Receptors neurotransmitter->receptor signal Downstream Signaling receptor->signal inhibitor (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine inhibitor->transporter Inhibition

Caption: Inhibition of monoamine reuptake at the synapse.

  • Surgical Implantation:

    • Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., nucleus accumbens, striatum, or prefrontal cortex) of an anesthetized rat or mouse.

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

    • Collect baseline dialysate samples to establish basal neurotransmitter levels.

    • Administer (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine (e.g., via intraperitoneal injection).

    • Continue to collect dialysate samples at regular intervals.

  • Neurotransmitter Analysis:

    • Analyze the concentration of dopamine, serotonin, and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis:

    • Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot them over time to visualize the time course of the drug's effect.

Behavioral Assays

Behavioral assays are crucial for understanding the functional consequences of a compound's neurochemical effects.

Changes in locomotor activity are a hallmark of many psychostimulant drugs that affect dopamine and norepinephrine systems. [9][19]

  • Habituation:

    • Habituate the animals (mice or rats) to the locomotor activity chambers for a set period on one or more days prior to testing.

  • Test Day:

    • Administer a vehicle injection and record baseline locomotor activity for a defined period.

    • On a separate day, administer a dose of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine or a reference compound (e.g., cocaine or amphetamine).

    • Immediately place the animal in the locomotor activity chamber and record its activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes).

  • Data Analysis:

    • Compare the locomotor activity following drug administration to the baseline activity and to the activity of vehicle-treated control animals.

Drug discrimination is a sophisticated behavioral assay that assesses the interoceptive (subjective) effects of a drug. [20][21][22]Animals are trained to recognize the internal cues produced by a specific drug.

  • Training:

    • Train animals (e.g., rats) in a two-lever operant chamber to press one lever for a food reward after receiving an injection of a known psychostimulant (e.g., cocaine) and the other lever after receiving a vehicle injection.

  • Testing:

    • Once the animals have learned the discrimination, administer a test dose of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine.

    • Record which lever the animal predominantly presses.

  • Data Analysis:

    • If the animals predominantly press the drug-associated lever, it indicates that the test compound produces subjective effects similar to the training drug. The percentage of responding on the drug-appropriate lever is quantified.

Conclusion

The comprehensive benchmarking of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine against a panel of established monoamine transporter inhibitors, utilizing the detailed in vitro and in vivo protocols outlined in this guide, will provide a robust and objective assessment of its potency and selectivity. This systematic approach is essential for elucidating the compound's pharmacological profile and predicting its potential therapeutic or psychoactive effects. The resulting data will be invaluable for guiding further drug development efforts and for contributing to the broader understanding of monoamine transporter pharmacology.

References

  • Desipramine - Wikipedia. (URL: [Link])

  • Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PubMed Central. (URL: [Link])

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics - Oxford Academic. (URL: [Link])

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC - PubMed Central. (URL: [Link])

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine

As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemicals throughout their lifecycle. This guide provides a detailed protocol...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemicals throughout their lifecycle. This guide provides a detailed protocol for the proper disposal of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, a complex amine compound. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment.

This document is structured to provide a comprehensive operational plan, grounded in established safety protocols and regulatory standards.

Core Principle: Hazardous Waste Determination

The foundational step in any chemical disposal procedure is the determination of whether the substance is a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1]

Given the lack of specific toxicological data for (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, it must be managed as a hazardous waste. This conservative approach is based on its chemical structure as a complex organic amine, a class of compounds that can exhibit toxic and corrosive properties. All waste streams containing this compound, including pure substance, solutions, and contaminated labware, must be handled accordingly.

Key Regulatory Insight: The U.S. Environmental Protection Agency (EPA) provides specific regulations for hazardous waste generated in academic laboratories under 40 CFR part 262, subpart K, which offers an alternative, more flexible set of standards compared to traditional industry generator rules.[2] Familiarity with your institution's generator status (e.g., Very Small, Small, or Large Quantity Generator) is essential.[3]

Personnel Safety: Required Personal Protective Equipment (PPE)

Before handling any waste materials containing (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, all personnel must be equipped with the appropriate PPE to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.Prevents dermal absorption. Amine compounds can cause skin irritation or burns.[4][5]
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of liquid waste, which can cause serious eye damage.[4][5]
Body Protection A flame-resistant lab coat.Protects skin and personal clothing from contamination.
Respiratory Use only in a well-ventilated area or under a chemical fume hood.Avoids inhalation of any potential vapors or aerosols.[6][7]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins at the point of waste generation and ends with its safe removal by trained professionals.

Step 1: Waste Containerization

The integrity of the disposal process begins with the container.

  • Select a Compatible Container: Use a sturdy, leak-proof container made of a material compatible with organic amines. High-density polyethylene (HDPE) or glass containers are typically appropriate. Do not use metal containers for potentially corrosive waste.[8] The original product container is often a suitable choice.[8]

  • Ensure Good Condition: The container must be clean, in good condition, and have a secure, tightly-sealing cap.[8] If a waste container begins to leak, the contents must be immediately transferred to a new, sound container.[8]

Step 2: Waste Segregation and Accumulation

Improper segregation is a common source of laboratory accidents.

  • Isolate from Incompatibles: (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine waste is a base. It must be stored separately from acidic waste to prevent violent exothermic reactions. It should also be kept away from strong oxidizing agents.[5][9]

  • Satellite Accumulation Areas (SAAs): Waste should be accumulated at or near the point of generation in what regulations define as a Satellite Accumulation Area (SAA).[8][10] This minimizes the transport of hazardous materials within the lab.

  • Keep Containers Closed: Waste containers must remain tightly sealed except when waste is being added.[8][9][11] This prevents the release of vapors and reduces the risk of spills.[8]

Step 3: Labeling

Clear and accurate labeling is a regulatory mandate and a critical safety communication tool.

  • Affix a "Hazardous Waste" Label: As soon as the first drop of waste enters the container, it must be labeled with the words "Hazardous Waste".[8][11]

  • Identify Contents: Clearly list the full chemical name: "(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine". Do not use abbreviations or chemical formulas.[9][11] List all constituents and their approximate percentages.

  • Date the Container: Note the date when the container is full. Full containers must be removed from the laboratory in a timely manner as stipulated by regulations.[11]

Step 4: Spill Management and Decontamination

Accidents happen, and preparation is key.

  • Spill Cleanup: In the event of a spill, cordon off the area. Use an appropriate absorbent material (e.g., vermiculite or a commercial chemical spill kit) to contain the spill.

  • Decontamination: All materials used for cleanup, including absorbents and contaminated PPE, must be collected as hazardous waste.[10] For surface decontamination of amine compounds, specialized materials can be effective at encapsulating the contaminants.[12]

  • Rinsate Collection: When decontaminating empty containers that held the compound, the rinsate must be collected and managed as hazardous waste.[10] Do not dispose of rinsate down the drain.

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection.

  • Contact EHS: Do not attempt to dispose of the chemical waste yourself. Your institution's Environmental Health and Safety (EHS) department is responsible for the collection and ultimate disposal of hazardous waste.[9]

  • Request Pickup: Once a waste container is full, promptly request a pickup from EHS according to your institution's procedures.[9] Never accumulate more than 10-25 gallons of hazardous waste in your lab's SAA, depending on local rules.[9][10]

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden for this chemical:

  • Drain Disposal: Never dispose of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine or its solutions down the sanitary sewer.[9][11]

  • Trash Disposal: Solid waste contaminated with this chemical, including gloves, weigh boats, and absorbent pads, must be collected as hazardous waste and not thrown in the regular trash.[9][11]

  • Evaporation: Intentionally allowing the chemical to evaporate in a fume hood is not a permissible method of disposal and is a violation of hazardous waste regulations.[9][11]

Disposal Decision Workflow

The following diagram illustrates the essential decision-making and operational steps for proper waste management.

G cluster_prep Preparation & Identification cluster_contain Containment & Segregation cluster_manage Accumulation & Removal cluster_final Final Disposition A Identify Waste Stream (Treat as Hazardous) B Select Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Choose Compatible Container (HDPE, Glass) B->C D Label Container: 'Hazardous Waste' + Contents C->D E Segregate from Incompatibles (e.g., Acids) D->E F Store in Satellite Accumulation Area (SAA) E->F G Keep Container Tightly Closed F->G H Request Pickup from EHS (When Full) G->H I EHS Transports for Compliant Disposal H->I

Caption: Workflow for the safe disposal of chemical waste.

References

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • Chemical Waste.
  • Proper Handling of Hazardous Waste Guide. EPA.
  • Surface Decontamination of Amine Compounds (Aniline) by DeconGelTM 1101. Galen Enterprise LLC.
  • Contaminents in Amine Gas Tre
  • Best Practices for Hazardous Waste Disposal. AEG Environmental.
  • Hazardous Waste. US EPA.
  • Hazardous Waste Management.
  • Steps in Complying with Regul
  • SAFETY D
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  • Chemical cleaning for removal of amine plant scaling. FQE Chemicals.
  • Contamination in Amine Systems. Refining Community.
  • SAFETY DATA SHEET - Generic Flammable/Toxic Liquid. Sigma-Aldrich.
  • SAFETY DATA SHEET - (3-Pyrrolidin-1-ylphenyl)methylamine. Fisher Scientific.
  • SAFETY DATA SHEET - 1-Methyl-2-pyrrolidinone. Sigma-Aldrich.

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